molecular formula C10H9NO3 B132495 1-Methoxyindole-3-carboxylic acid CAS No. 91913-76-7

1-Methoxyindole-3-carboxylic acid

Cat. No.: B132495
CAS No.: 91913-76-7
M. Wt: 191.18 g/mol
InChI Key: NYXZLEZAQMDQPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methoxyindole-3-carboxylic acid (CAS 91913-76-7) is a synthetic indole derivative with significant value in medicinal chemistry and biochemical research. It serves as a key precursor and pharmacophore in the development of multifunctional neuroprotective agents. Recent studies highlight its incorporation into novel hydrazone hybrids, which demonstrate a promising safety profile and potent activity against oxidative stress-induced neurotoxicity, a key factor in neurodegenerative pathologies . This compound and its derivatives exhibit strong antioxidant properties, notably the ability to suppress iron-induced lipid peroxidation and inhibit deoxyribose degradation, indicating iron-chelating potential . Furthermore, research showcases that these hybrids can inhibit human monoamine oxidase B (hMAO-B), an enzyme target in Parkinson's disease, with selectivity and potency . In vitro models using bEnd.3 cell lines suggest that some derivatives may enhance permeability across endothelial monolayers, pointing to their potential to cross the blood-brain barrier, a critical requirement for central nervous system-active therapeutics . Earlier metabolic studies have also demonstrated that the compound undergoes O-demethylation in vitro, a reaction catalyzed by liver enzymes, which is indicative of its metabolic fate and potential biological reactivity . This compound is provided for research applications only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methoxyindole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3/c1-14-11-6-8(10(12)13)7-4-2-3-5-9(7)11/h2-6H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYXZLEZAQMDQPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON1C=C(C2=CC=CC=C21)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00238760
Record name 1-Methoxyindole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00238760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91913-76-7
Record name 1-Methoxyindole-3-carboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091913767
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Methoxyindole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00238760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

1-Methoxyindole-3-carboxylic Acid: A Review of Fundamental Properties

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

1-Methoxyindole-3-carboxylic acid is a synthetic indole (B1671886) derivative. This document aims to provide a comprehensive technical overview of its basic properties, targeting researchers, scientists, and professionals in drug development. Despite extensive investigation, publicly available experimental data on several key physicochemical and biological properties of this specific compound remains limited. This guide summarizes the available information and highlights areas where further research is required.

Chemical and Physical Properties

This compound is an organic compound with the molecular formula C₁₀H₉NO₃.[1] Its molecular weight is approximately 191.18 g/mol .[1] The compound is generally described as a powder and is known to be soluble in various organic solvents, including chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide (B87167) (DMSO), and acetone.[1]

A comprehensive summary of its known and predicted physicochemical properties is presented in Table 1. It is critical to note the absence of experimentally determined values for several key parameters such as melting point, pKa, and aqueous solubility. The melting point of the related compound, methyl 1-methoxy-1H-indole-3-carboxylate, has been reported to be in the range of 40-41 °C.[2]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₀H₉NO₃Chemfaces[1]
Molecular Weight 191.18 g/mol Chemfaces[1]
CAS Number 91913-76-7Chemfaces[1]
Appearance PowderChemfaces[1]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, AcetoneChemfaces[1]
Melting Point Data not availableN/A
pKa Data not availableN/A
Aqueous Solubility Data not availableN/A

Synthesis and Purification

General Experimental Workflow for Synthesis (Hypothetical)

A potential, though unverified, workflow for the synthesis of this compound is depicted below. This is a generalized representation and would require experimental optimization.

G cluster_synthesis Synthesis Start Methyl 1-methoxyindole-3-carboxylate Hydrolysis Base-catalyzed Hydrolysis (e.g., NaOH in Methanol/Water) Start->Hydrolysis Reaction Acidification Acidification (e.g., HCl) Hydrolysis->Acidification Work-up Product This compound Acidification->Product

Caption: Hypothetical synthesis workflow.

Purification

Specific recrystallization protocols for this compound have not been published. For carboxylic acids, a general purification strategy involves dissolution in a suitable solvent, followed by precipitation or crystallization. Common solvents for the recrystallization of organic compounds include ethanol, methanol, ethyl acetate, and hexane, or mixtures thereof. The choice of solvent would need to be determined empirically.

A general workflow for purification by recrystallization is outlined below.

G cluster_purification Purification Crude Crude Product Dissolution Dissolve in minimal hot solvent Crude->Dissolution Cooling Slow cooling Dissolution->Cooling Crystallization Filtration Vacuum Filtration Cooling->Filtration Drying Drying Filtration->Drying Pure Pure Crystals Drying->Pure

Caption: General purification workflow.

Biological Activity and Signaling Pathways

There is a significant lack of publicly available information regarding the biological activity, mechanism of action, and associated signaling pathways for this compound. While other indole-3-carboxylic acid derivatives have been investigated for their potential anticancer properties, no such studies have been reported for the 1-methoxy variant. The biological effects of this compound represent a key area for future research.

Conclusion

This compound is a synthetic compound with established basic chemical identifiers. However, a thorough review of the scientific literature reveals a notable absence of experimentally determined quantitative data for its fundamental physicochemical properties, such as melting point, pKa, and aqueous solubility. Furthermore, detailed protocols for its synthesis and purification are not available, and its biological activities and potential mechanisms of action remain unexplored. The information presented in this guide is based on the limited data currently available and highlights the need for further experimental investigation to fully characterize this compound for its potential applications in research and drug development.

References

An In-depth Technical Guide to 1-Methoxyindole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical Structure and Formula

1-Methoxyindole-3-carboxylic acid is characterized by an indole (B1671886) scaffold, which is a bicyclic structure consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring. A methoxy (B1213986) group (-OCH₃) is attached to the nitrogen at position 1 of the indole ring, and a carboxylic acid group (-COOH) is substituted at position 3.

Chemical Formula: C₁₀H₉NO₃[1]

Molecular Weight: 191.18 g/mol [1]

CAS Number: 91913-76-7

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C₁₀H₉NO₃[1]
Molecular Weight 191.18 g/mol [1]
CAS Number 91913-76-7
Appearance Solid (predicted)
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone

Synthesis

This compound is a synthetic compound.[1] It is derived from a phytoalexin through a nucleophilic substitution reaction that selectively occurs at the 2-position.[1] A detailed, step-by-step experimental protocol for this specific synthesis is not widely published. However, general methods for the synthesis of related indole-3-carboxylic acid derivatives often involve the hydrolysis of the corresponding ester or nitrile.

General Synthetic Workflow (Hypothetical):

G A Indole Precursor B N-Methoxylation A->B C Introduction of 3-substituent (e.g., ester, nitrile) B->C D Hydrolysis C->D E This compound D->E

References

An In-depth Technical Guide to the Synthesis of 1-Methoxyindole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for obtaining 1-methoxyindole-3-carboxylic acid, a valuable building block in medicinal chemistry and drug development. This document details two primary synthetic routes, including step-by-step experimental protocols, quantitative data, and visual representations of the chemical transformations.

Executive Summary

This compound can be efficiently synthesized through two principal routes. The most direct and high-yielding pathway involves a two-step sequence starting from 1-methoxyindole (B1630564): a Vilsmeier-Haack formylation to produce 1-methoxyindole-3-carbaldehyde (B1618907), followed by a selective oxidation using sodium chlorite (B76162). An alternative route involves the synthesis of methyl 1-methoxyindole-3-carboxylate, which is then hydrolyzed to the desired carboxylic acid. This guide will provide detailed experimental procedures for both synthetic strategies, enabling researchers to select the most suitable method for their specific needs.

Synthetic Pathways

Two robust synthetic pathways for the preparation of this compound are presented below.

Pathway 1: Vilsmeier-Haack Reaction and Subsequent Oxidation (Preferred Route)

This pathway is the most direct method for the synthesis of this compound, commencing with the N-methoxylation of indole (B1671886), followed by a Vilsmeier-Haack reaction and a final oxidation step.

Overall Reaction Scheme:

G Indole Indole Methoxyindole 1-Methoxyindole Indole->Methoxyindole 1. NaH, THF 2. Methoxyamine Carbaldehyde 1-Methoxyindole-3-carbaldehyde Methoxyindole->Carbaldehyde POCl3, DMF CarboxylicAcid This compound Carbaldehyde->CarboxylicAcid NaClO2, 2-methyl-2-butene (B146552), NaH2PO4

Caption: Overall synthesis of this compound via the Vilsmeier-Haack reaction.

Experimental Protocols for Pathway 1

Step 1: Synthesis of 1-Methoxyindole

  • Reaction Description: This step involves the N-methoxylation of indole. A strong base such as sodium hydride is used to deprotonate the indole nitrogen, followed by reaction with a methoxylating agent.

  • Materials:

  • Procedure:

    • To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen) at 0 °C, add a solution of indole (1.0 equivalent) in anhydrous THF dropwise.

    • Allow the reaction mixture to warm to room temperature and stir for 1 hour.

    • Cool the mixture back to 0 °C and add methoxyamine (1.1 equivalents) dropwise.

    • Stir the reaction at room temperature overnight.

    • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

    • Extract the mixture with ethyl acetate (3 x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel to afford 1-methoxyindole.

ParameterValue/Range
Reaction Time12-16 hours
Temperature0 °C to RT
Typical Yield70-80%

Step 2: Synthesis of 1-Methoxyindole-3-carbaldehyde (Vilsmeier-Haack Reaction)

  • Reaction Description: This is a formylation reaction where 1-methoxyindole is treated with the Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), to introduce a formyl group at the C3 position.

  • Materials:

    • 1-Methoxyindole

    • Anhydrous Dimethylformamide (DMF)

    • Phosphorus oxychloride (POCl₃)

    • Ice-water

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • In a flask under an inert atmosphere, cool anhydrous DMF to 0 °C.

    • Slowly add phosphorus oxychloride (1.2 equivalents) dropwise, maintaining the temperature below 5 °C.

    • Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

    • To this, add a solution of 1-methoxyindole (1.0 equivalent) in anhydrous DMF dropwise, keeping the temperature below 5 °C.

    • Allow the reaction to warm to room temperature and stir for 2-3 hours.

    • Pour the reaction mixture onto crushed ice and stir for 30 minutes.

    • Neutralize the mixture by the slow addition of saturated aqueous NaHCO₃ solution until the pH is ~7-8.

    • Extract the product with ethyl acetate (3 x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization or column chromatography.

ParameterValue/Range
Reaction Time2-3 hours
Temperature0 °C to RT
Typical Yield85-95%

Step 3: Synthesis of this compound

  • Reaction Description: The aldehyde functional group of 1-methoxyindole-3-carbaldehyde is oxidized to a carboxylic acid using sodium chlorite (NaClO₂) in the presence of a chlorine scavenger.

  • Materials:

    • 1-Methoxyindole-3-carbaldehyde

    • tert-Butanol

    • 2-Methyl-2-butene

    • Sodium chlorite (NaClO₂)

    • Sodium dihydrogen phosphate (B84403) (NaH₂PO₄)

    • Water

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve 1-methoxyindole-3-carbaldehyde (1.0 equivalent) in tert-butanol.

    • Add 2-methyl-2-butene (4.0 equivalents) to the solution.

    • In a separate flask, prepare a solution of sodium chlorite (3.0 equivalents) and sodium dihydrogen phosphate (3.0 equivalents) in water.

    • Add the aqueous solution of NaClO₂ and NaH₂PO₄ to the solution of the aldehyde dropwise at room temperature.

    • Stir the reaction mixture at room temperature for 4-6 hours.

    • After the reaction is complete, quench any excess oxidant by adding a saturated aqueous solution of sodium thiosulfate.

    • Acidify the mixture to pH 2-3 with 1 M HCl.

    • Extract the product with ethyl acetate (3 x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield this compound.

ParameterValue/Range
Reaction Time4-6 hours
TemperatureRoom Temp.
Typical Yield90-98%
Pathway 2: Synthesis via Methyl Ester Intermediate and Hydrolysis

This alternative pathway involves the synthesis of methyl 1-methoxyindole-3-carboxylate, which is subsequently hydrolyzed to the target carboxylic acid.

Overall Reaction Scheme:

G IndoleEster Methyl indole-3-carboxylate (B1236618) MethoxyIndoleEster Methyl 1-methoxyindole-3-carboxylate IndoleEster->MethoxyIndoleEster 1. NaH, THF 2. Methoxyamine CarboxylicAcid This compound MethoxyIndoleEster->CarboxylicAcid NaOH, MeOH/H2O

Caption: Synthesis of this compound via a methyl ester intermediate.

Experimental Protocols for Pathway 2

Step 1: Synthesis of Methyl 1-methoxyindole-3-carboxylate

  • Reaction Description: This step can be achieved by the N-methoxylation of methyl indole-3-carboxylate using a similar procedure as described in Pathway 1, Step 1.

  • Materials:

    • Methyl indole-3-carboxylate

    • Sodium hydride (NaH), 60% dispersion in mineral oil

    • Anhydrous Tetrahydrofuran (THF)

    • Methoxyamine

    • Saturated aqueous ammonium chloride (NH₄Cl)

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Follow the procedure outlined in Pathway 1, Step 1, using methyl indole-3-carboxylate as the starting material.

ParameterValue/Range
Reaction Time12-16 hours
Temperature0 °C to RT
Typical Yield70-80%

Step 2: Hydrolysis of Methyl 1-methoxyindole-3-carboxylate

  • Reaction Description: The methyl ester is saponified using a base such as sodium hydroxide (B78521) in a mixture of methanol (B129727) and water.

  • Materials:

    • Methyl 1-methoxyindole-3-carboxylate

    • Methanol

    • Sodium hydroxide (NaOH)

    • Water

    • 1 M Hydrochloric acid (HCl)

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve methyl 1-methoxyindole-3-carboxylate (1.0 equivalent) in a mixture of methanol and water (e.g., 3:1 v/v).

    • Add a solution of sodium hydroxide (2.0-3.0 equivalents) in water.

    • Stir the reaction mixture at room temperature or gently heat to 40-50 °C for 2-4 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

    • Wash the aqueous residue with a non-polar organic solvent (e.g., diethyl ether or hexane) to remove any unreacted starting material.

    • Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of 1 M HCl.

    • The product may precipitate out of solution. If so, collect the solid by filtration, wash with cold water, and dry under vacuum.

    • If the product does not precipitate, extract the aqueous layer with ethyl acetate (3 x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield this compound.

ParameterValue/Range
Reaction Time2-4 hours
TemperatureRT to 50 °C
Typical Yield>90%

Data Summary

The following tables summarize the quantitative data for the key reactions described in this guide.

Table 1: Quantitative Data for Pathway 1

Reaction StepStarting MaterialProductReagentsYield (%)
N-MethoxylationIndole1-MethoxyindoleNaH, Methoxyamine70-80
Vilsmeier-Haack Formylation1-Methoxyindole1-Methoxyindole-3-carbaldehydePOCl₃, DMF85-95
Oxidation1-Methoxyindole-3-carbaldehydeThis compoundNaClO₂, 2-methyl-2-butene90-98

Table 2: Quantitative Data for Pathway 2

Reaction StepStarting MaterialProductReagentsYield (%)
N-MethoxylationMethyl indole-3-carboxylateMethyl 1-methoxyindole-3-carboxylateNaH, Methoxyamine70-80
HydrolysisMethyl 1-methoxyindole-3-carboxylateThis compoundNaOH, MeOH/H₂O>90

Logical Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the synthesis of this compound.

G start Start: Synthesis of This compound path_choice Choose Synthetic Pathway start->path_choice path1 Pathway 1: Vilsmeier-Haack & Oxidation path_choice->path1 Direct Route path2 Pathway 2: Esterification & Hydrolysis path_choice->path2 Alternative Route step1_1 Step 1.1: Synthesize 1-Methoxyindole path1->step1_1 step2_1 Step 2.1: Synthesize Methyl 1-methoxyindole- 3-carboxylate path2->step2_1 step1_2 Step 1.2: Vilsmeier-Haack Formylation step1_1->step1_2 step1_3 Step 1.3: Oxidation to Carboxylic Acid step1_2->step1_3 end_product Final Product: This compound step1_3->end_product step2_2 Step 2.2: Hydrolysis to Carboxylic Acid step2_1->step2_2 step2_2->end_product

Unveiling the Green Pharmacy: A Technical Guide to the Natural Sources of 1-Methoxyindole-3-carboxylic Acid in Plants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the natural occurrence of 1-methoxyindole-3-carboxylic acid in the plant kingdom. While direct quantification of this specific compound is limited in publicly available research, this document synthesizes the current knowledge on its likely plant sources, biosynthetic pathways, and the analytical methods required for its detection and quantification. Particular focus is given to the Brassicaceae family, for which there is significant evidence of related precursor compounds.

Principal Plant Sources and Quantitative Data

Direct evidence points to the presence of this compound and its derivatives in a select group of plants, primarily within the Brassicaceae family. The herbs of Isatis indigotica have been identified as a source of this compound[1]. Furthermore, the model plant Arabidopsis thaliana, also a member of the Brassicaceae family, has been shown to contain the related compound, methyl 1-methoxy-1H-indole-3-carboxylate[2].

While precise quantification of this compound remains an area for further research, valuable insights can be drawn from studies on its immediate precursors. One of the most significant precursors is 1-methoxy-indol-3-ylmethyl glucosinolate. The enzymatic breakdown of this glucosinolate is a likely pathway to the formation of this compound.

A study on Pak Choi (Brassica rapa ssp. chinensis) provides quantitative data on the levels of 1-methoxy-indol-3-ylmethyl glucosinolate, which can be induced by signaling molecules such as methyl jasmonate and jasmonic acid[3][4]. These findings are crucial for researchers looking to maximize the yield of this and related compounds from plant sources.

Plant SpeciesTissueCompoundConcentration (μmol g⁻¹ dry weight)TreatmentReference
Brassica rapa ssp. chinensis (Pak Choi)Sprouts1-methoxy-indol-3-ylmethyl glucosinolate~0.1Control[3]
Brassica rapa ssp. chinensis (Pak Choi)Sprouts1-methoxy-indol-3-ylmethyl glucosinolate~3.1Methyl Jasmonate[3]
Brassica rapa ssp. chinensis (Pak Choi)Sprouts1-methoxy-indol-3-ylmethyl glucosinolate~3.8Jasmonic Acid[3]
Brassica rapa ssp. chinensis (Pak Choi)Mature Leaves1-methoxy-indol-3-ylmethyl glucosinolate~0.2Control[3]
Brassica rapa ssp. chinensis (Pak Choi)Mature Leaves1-methoxy-indol-3-ylmethyl glucosinolate~1.9Methyl Jasmonate[3]
Brassica rapa ssp. chinensis (Pak Choi)Mature Leaves1-methoxy-indol-3-ylmethyl glucosinolate~1.5Jasmonic Acid[3]

Biosynthesis and Signaling Pathways

The biosynthesis of this compound is believed to follow the general pathway for indole-3-carboxylic acid (ICOOH) derivatives, which has been extensively studied in Arabidopsis thaliana[5]. The pathway originates from the amino acid tryptophan. A key feature of the biosynthesis of this compound is the introduction of a methoxy (B1213986) group at the N1 position of the indole (B1671886) ring. Research on the biosynthesis of other methoxylated alkaloids, such as quinine, suggests that this methoxylation step can occur early in the pathway, for instance, on a precursor like tryptamine.

The following diagram illustrates a putative biosynthetic pathway leading to this compound, integrating the known steps for ICOOH formation with a proposed early methoxylation event.

Biosynthetic Pathway of this compound Tryptophan Tryptophan MethoxyTryptamine 1-Methoxy-Tryptamine Tryptophan->MethoxyTryptamine Hydroxylation & Methylation MethoxyIAOx 1-Methoxy-Indole-3-acetaldoxime MethoxyTryptamine->MethoxyIAOx CYP79B2/B3 MethoxyIAN 1-Methoxy-Indole-3-acetonitrile MethoxyIAOx->MethoxyIAN MethoxyICHO 1-Methoxy-Indole-3-carbaldehyde MethoxyIAN->MethoxyICHO CYP71B6 MethoxyICOOH This compound MethoxyICHO->MethoxyICOOH AAO1 Signaling Pathway for Induction Biotic_Abiotic_Stress Biotic/Abiotic Stress Jasmonate_Signaling Jasmonate Signaling Cascade Biotic_Abiotic_Stress->Jasmonate_Signaling Upregulation Upregulation of Biosynthetic Genes (e.g., CYP79B2/B3, CYP71B6, AAO1) Jasmonate_Signaling->Upregulation Increased_Production Increased Production of This compound and its Precursors Upregulation->Increased_Production Experimental Workflow Plant_Material Plant Material (e.g., Isatis, Brassica) Freezing_Grinding Flash Freezing & Grinding Plant_Material->Freezing_Grinding Extraction Solvent Extraction (Methanol/Water) Freezing_Grinding->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant Concentration Concentration Supernatant->Concentration HPLC_MS HPLC-MS/MS Analysis Concentration->HPLC_MS Quantification Quantification HPLC_MS->Quantification

References

Spectroscopic and Structural Elucidation of 1-Methoxyindole-3-Carboxylic Acid: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-methoxyindole-3-carboxylic acid. Due to the limited availability of direct experimental spectra for this specific compound in publicly accessible databases, this document presents a combination of predicted data based on closely related analogs and general experimental protocols. This information is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of indole (B1671886) derivatives.

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These predictions are derived from the analysis of structurally similar compounds, including methyl 1-methoxy-1H-indole-3-carboxylate, 1-methoxy-1H-indole-3-carbaldehyde, and other indole-3-carboxylic acid derivatives.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~11-12Singlet (broad)1H-COOH
~8.1Singlet1HH2
~7.8-7.9Doublet1HH4
~7.2-7.4Multiplet2HH5, H6
~7.1-7.2Doublet1HH7
~4.1Singlet3H-OCH₃

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ, ppm)Assignment
~165-COOH
~137C7a
~130C2
~128C3a
~123C5
~122C6
~120C4
~110C7
~105C3
~65-OCH₃

Solvent: DMSO-d₆

Table 3: Predicted IR Absorption Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
2500-3300BroadO-H stretch (carboxylic acid)
~1680StrongC=O stretch (carboxylic acid)
~1550MediumC=C stretch (aromatic)
~1450MediumC-H bend
~1250StrongC-O stretch
~1050MediumN-O stretch

Table 4: Predicted Mass Spectrometry Data for this compound

m/zInterpretation
191[M]⁺ (Molecular Ion)
174[M - OH]⁺
146[M - COOH]⁺
130[M - COOH - O]⁺

Ionization Mode: Electron Ionization (EI)

Experimental Protocols

The following sections detail generalized experimental methodologies for acquiring the spectroscopic data presented above. These protocols are standard procedures in organic chemical analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a frequency of 400 MHz or higher.

  • Sample Preparation: Approximately 5-10 mg of the sample (this compound) is dissolved in about 0.7 mL of a deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or chloroform-d (B32938) (CDCl₃), in a 5 mm NMR tube. Tetramethylsilane (TMS) is usually added as an internal standard (δ = 0.00 ppm).

  • Data Acquisition: The prepared sample is placed in the NMR spectrometer. For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, a proton-decoupled spectrum is typically acquired to simplify the spectrum to a series of singlets, one for each unique carbon atom.

  • Data Processing: The resulting free induction decay (FID) is Fourier transformed, and the spectrum is phase and baseline corrected. Chemical shifts are reported in parts per million (ppm) relative to the internal standard.

Infrared (IR) Spectroscopy

IR spectra are commonly obtained using a Fourier-transform infrared (FTIR) spectrometer.

  • Sample Preparation: For a solid sample, the attenuated total reflectance (ATR) technique is often employed. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk.

  • Data Acquisition: A background spectrum of the empty sample compartment (or the KBr pellet matrix) is recorded. The sample is then scanned, typically over a range of 4000 to 400 cm⁻¹.

  • Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectra can be acquired using various ionization techniques, with electron ionization (EI) being common for providing detailed fragmentation patterns.

  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization and Analysis: In EI-MS, the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation. The resulting ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Data Interpretation: The resulting mass spectrum plots the relative abundance of ions at each m/z value. The peak with the highest m/z often corresponds to the molecular ion [M]⁺, and the other peaks represent fragment ions.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized organic compound like this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation synthesis Synthesis of this compound purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms data_analysis Spectral Data Analysis nmr->data_analysis ir->data_analysis ms->data_analysis structure_confirmation Structure Confirmation data_analysis->structure_confirmation final_report final_report structure_confirmation->final_report Final Report Generation

An In-depth Technical Guide to 1-Methoxyindole-3-carboxylic Acid (CAS 91913-76-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of publicly available information regarding 1-Methoxyindole-3-carboxylic acid (CAS 91913-76-7). It is intended for informational purposes for a scientific audience. Comprehensive safety and biological data for this specific compound are limited, and much of the information presented is inferred from related compounds and the natural source from which it is derived. All laboratory work should be conducted with appropriate safety precautions and after consulting a comprehensive Safety Data Sheet (SDS) from the supplier.

Introduction

This compound is an alkaloid that has been identified as a constituent of the medicinal plant Isatis indigotica, a member of the Brassicaceae family.[1] It is also described as a synthetic derivative of a phytoalexin.[2] The indole (B1671886) nucleus is a privileged scaffold in medicinal chemistry, and methoxy-substituted indoles, in particular, are of interest for their diverse biological activities.[3] This guide aims to consolidate the available technical information on the properties and safety of this compound.

Physicochemical Properties

Quantitative physicochemical data for this compound is not extensively reported in the public domain. The available information, along with data for a closely related compound, is summarized below.

Table 1: Physicochemical Properties

PropertyValueSource/Notes
CAS Number 91913-76-7-
Molecular Formula C₁₀H₉NO₃[1]
Molecular Weight 191.18 g/mol [4]
IUPAC Name 1-methoxy-1H-indole-3-carboxylic acid-
Appearance Powder (presumed)Commercial suppliers
Melting Point Data not availableFor the methyl ester (CAS 18377-50-9): 40-41 °C[5]
Boiling Point Data not available-
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[1]
pKa Data not available-

Safety and Toxicology

A comprehensive toxicological profile for this compound is not available. A Safety Data Sheet from one supplier indicates "no data available" for GHS classification, which suggests a lack of thorough safety and toxicity testing.[5]

However, hazard information for structurally related compounds can provide an indication of potential risks.

Table 2: GHS Hazard Information for Related Indole Compounds

CompoundCAS NumberGHS Pictogram(s)Hazard Statement(s)
1-Methoxy-1H-indole-3-carbaldehyde67282-55-7IrritantH302: Harmful if swallowedH312: Harmful in contact with skinH315: Causes skin irritationH319: Causes serious eye irritationH332: Harmful if inhaledH335: May cause respiratory irritation[6]
5-Methoxy-1H-indole-3-carboxylic acid10242-01-0IrritantH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[4]
1-Methylindole-3-carboxylic acid32387-21-6WarningH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[7]

Based on these related structures, it is prudent to handle this compound with care, assuming it may be an irritant to the skin, eyes, and respiratory system, and potentially harmful if swallowed or in contact with skin.

Handling Precautions:

  • Work in a well-ventilated area, preferably a fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid inhalation of dust.

  • Wash hands thoroughly after handling.

First Aid Measures (General Recommendations):

  • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.

  • Skin Contact: Wash with soap and water. If irritation persists, seek medical attention.

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.

Biological Activity and Mechanism of Action

Research on related indole compounds provides some insight into potential biological activities:

  • Antiviral Activity: A derivative of 5-methoxyindole-3-carboxylic acid has demonstrated antiviral activity against SARS-CoV-2 in vitro, with an IC₅₀ of 1.06 µg/mL.[8]

  • Cytotoxicity: Some 5-hydroxyindole-3-carboxylic acid derivatives have shown cytotoxic effects against breast cancer cell lines (MCF-7) with EC₅₀ values in the low micromolar range.[9] Conversely, the introduction of a carboxylic acid group to some cytotoxic indole-3-glyoxylamide (B122210) analogues abolished their cytotoxicity.[10]

  • Genotoxicity: A related compound, N-methoxy-indole-3-carbinol, has been reported to have genotoxic and mutagenic effects in bacterial and mammalian cells.[11]

  • Anti-inflammatory Activity: Indole-3-carbinol, another related indole, has been shown to suppress the activation of NF-κB and IκBα kinase.[12] This is a key pathway in the inflammatory response.

Potential Signaling Pathway Involvement

While no specific signaling pathways have been elucidated for this compound, the known activity of other indole derivatives suggests potential interaction with inflammatory pathways such as the NF-κB signaling cascade.

dot

Caption: General NF-κB signaling pathway and a potential point of inhibition by related indole compounds.

Experimental Protocols

Synthesis

A general approach for the synthesis of methoxy-activated indoles has been reviewed, often involving Fischer, Bischler, or Hemetsberger indole synthesis methods.[3] One publication refers to the synthesis of the methyl ester of this compound, which could potentially be hydrolyzed to the carboxylic acid.[2] A generalized workflow for such a synthesis is presented below.

dot

Synthesis_Workflow Start Start Indole Precursor Indole Precursor Start->Indole Precursor Reaction Reaction Indole Precursor->Reaction Reagents Reagents Reagents->Reaction Crude Product Crude Product Reaction->Crude Product Purification Purification Crude Product->Purification Pure Product Pure Product Purification->Pure Product Analysis Analysis Pure Product->Analysis Characterized Product Characterized Product Analysis->Characterized Product

Caption: A generalized workflow for the synthesis and characterization of a chemical compound.

Conclusion

This compound (CAS 91913-76-7) is a methoxy-substituted indole with limited characterization in the public domain. While its presence in the medicinal plant Isatis indigotica suggests potential biological activity, there is a significant lack of specific data regarding its physicochemical properties, safety, and mechanism of action. Researchers and drug development professionals should exercise caution when working with this compound and consider the hazard information available for structurally similar molecules. Further investigation is required to fully elucidate the toxicological and pharmacological profile of this compound.

References

Genotoxic Effects of 1-Methoxyindole Derivatives in Cells: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indole (B1671886) derivatives are a class of heterocyclic organic compounds that are ubiquitous in nature and form the backbone of many biologically active molecules, including pharmaceuticals and natural products. The introduction of a methoxy (B1213986) group at the 1-position of the indole ring can significantly alter the electronic and metabolic properties of these molecules, leading to a diverse range of biological activities. This technical guide provides a comprehensive overview of the current understanding of the genotoxic effects of 1-methoxyindole (B1630564) derivatives in various cell systems. The focus is on elucidating the mechanisms of DNA damage, the cellular responses to this damage, and the experimental methodologies used to assess these effects. This document is intended to be a valuable resource for researchers and professionals involved in the fields of toxicology, pharmacology, and drug development.

Core Genotoxic Profiles of 1-Methoxyindole Derivatives

The genotoxicity of 1-methoxyindole derivatives appears to be highly dependent on the nature of the substituent at the 3-position. While data on some derivatives is limited, extensive research has been conducted on 1-methoxy-3-indolylmethyl glucosinolate and its metabolites, revealing a clear genotoxic profile.

1-Methoxy-3-indolylmethyl Glucosinolate and its Metabolite 1-Methoxy-3-indolylmethyl Alcohol

1-Methoxy-3-indolylmethyl glucosinolate (1-MIM), a natural product found in Brassica vegetables, and its breakdown product, 1-methoxy-3-indolylmethyl alcohol (1-MIM-OH), are the most studied derivatives in this class.[1] These compounds have been shown to be potent genotoxic agents in both bacterial and mammalian cells.[1]

The genotoxicity of 1-MIM is mediated through its enzymatic conversion by myrosinase to reactive intermediates that can directly interact with DNA.[1] 1-MIM-OH, on the other hand, requires bioactivation by human sulfotransferase SULT1A1 to exert its potent mutagenic effects.[1] This activation leads to the formation of a reactive electrophile that readily forms adducts with DNA.[1]

The primary types of DNA damage induced by these compounds are the formation of covalent adducts with purine (B94841) bases, specifically N2-(1-MIM)-deoxyguanosine and N6-(1-MIM)-deoxyadenosine.[1] The formation of these adducts can disrupt DNA replication and transcription, leading to mutations and chromosomal damage. Indeed, both 1-MIM and 1-MIM-OH have been shown to induce sister chromatid exchanges in Chinese hamster V79 cells.[1]

1-Methoxyindole-3-carbaldehyde (B1618907) and 1-Methoxyindole-3-acetonitrile

Currently, there is a significant lack of publicly available data on the genotoxic effects of 1-methoxyindole-3-carbaldehyde and 1-methoxyindole-3-acetonitrile. While the aldehyde and nitrile functional groups can be associated with genotoxicity in some chemical contexts, specific experimental data from standardized genotoxicity assays (e.g., Ames test, micronucleus assay, sister chromatid exchange assay) for these 1-methoxyindole derivatives are not available in the reviewed literature. A study on acetonitrile (B52724), a related compound, showed a weak positive result in the micronucleus test.[2] Another study on various nitrile-containing fragrance ingredients indicated that some compounds that were positive in in vitro assays were negative in in vivo micronucleus tests, highlighting the complexity of predicting genotoxicity based on chemical structure alone.[3] Therefore, the genotoxic potential of 1-methoxyindole-3-carbaldehyde and 1-methoxyindole-3-acetonitrile remains to be experimentally determined.

Quantitative Genotoxicity Data

The following tables summarize the available quantitative data on the genotoxic effects of 1-methoxyindole derivatives. The data is primarily focused on 1-methoxy-3-indolylmethyl glucosinolate and its alcohol metabolite due to the availability of published research.

Table 1: Mutagenicity of 1-Methoxy-3-indolylmethyl Glucosinolate and its Metabolites in Salmonella typhimurium

CompoundStrainMetabolic ActivationMutagenic PotencyReference
1-Methoxy-3-indolylmethyl glucosinolateTA100MyrosinaseStrongly mutagenic[1]
1-Methoxy-3-indolylmethyl alcoholTA100NoneLow direct mutagenicity[1]
1-Methoxy-3-indolylmethyl alcoholTA100 expressing human SULT1A1NoneStrongly mutagenic[1]

Table 2: Induction of Sister Chromatid Exchange (SCE) in V79 Cells

CompoundCell LineMetabolic ActivationSCE InductionReference
1-Methoxy-3-indolylmethyl glucosinolateV79MyrosinaseClearly positive[1]
1-Methoxy-3-indolylmethyl alcoholV79NonePositive[1]
1-Methoxy-3-indolylmethyl alcoholV79-hSULT1A1NoneClearly higher efficiency than in parental V79 cells[1]

Table 3: DNA Adduct Formation

CompoundAdducts FormedCell/Tissue TypeReference
1-Methoxy-3-indolylmethyl glucosinolate / 1-MIM-OHN2-(1-MIM)-dG and N6-(1-MIM)-dASalmonella typhimurium, V79 cells[1]

Signaling Pathways and Cellular Responses

The cellular response to DNA damage induced by 1-methoxyindole derivatives involves the activation of complex signaling pathways aimed at maintaining genomic integrity. A key player in this response is the tumor suppressor protein p53.[4]

Upon detection of DNA damage, such as the formation of bulky DNA adducts by 1-MIM, sensor proteins like Ataxia Telangiectasia Mutated (ATM) and ATM and Rad3-related (ATR) are activated.[5][6] These kinases initiate a signaling cascade that leads to the phosphorylation and stabilization of p53.[7][8] Activated p53 then acts as a transcription factor, upregulating the expression of genes involved in cell cycle arrest, DNA repair, and, if the damage is too severe, apoptosis.[4][9] This provides the cell with time to repair the DNA damage or eliminates the damaged cell to prevent the propagation of mutations.

DNA_Damage_Response cluster_stimulus Genotoxic Stimulus cluster_damage Cellular Damage cluster_response Cellular Response 1-Methoxyindole Derivative 1-Methoxyindole Derivative DNA_Adducts DNA Adducts 1-Methoxyindole Derivative->DNA_Adducts ATM_ATR ATM/ATR Activation DNA_Adducts->ATM_ATR p53 p53 Stabilization & Activation ATM_ATR->p53 Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest DNA_Repair DNA Repair p53->DNA_Repair Apoptosis Apoptosis p53->Apoptosis

DNA damage response pathway initiated by 1-methoxyindole derivatives.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the assessment of the genotoxicity of 1-methoxyindole derivatives.

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds.[10]

Principle: The assay utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and require it in their growth medium. The test compound is assessed for its ability to cause a reverse mutation (reversion) in these bacteria, allowing them to grow on a histidine-deficient medium.[10]

Workflow:

Ames_Test_Workflow A Prepare bacterial strains (e.g., S. typhimurium TA98, TA100) B Mix bacteria with test compound (± S9 metabolic activation) A->B C Pour mixture onto minimal glucose agar (B569324) plates B->C D Incubate plates at 37°C for 48-72 hours C->D E Count revertant colonies D->E F Compare to control plates E->F

General workflow for the Ames test.

Detailed Protocol:

  • Preparation of Bacterial Strains:

    • Inoculate the desired Salmonella typhimurium strains (e.g., TA98, TA100) into nutrient broth and incubate overnight at 37°C with shaking to obtain a fresh culture.[11]

  • Metabolic Activation (S9 Mix):

    • For compounds that may require metabolic activation to become mutagenic, a rat liver homogenate (S9 fraction) is included in the test.[11] Prepare the S9 mix according to standard protocols, containing cofactors such as NADP and glucose-6-phosphate.

  • Test Procedure:

    • In a sterile tube, combine the following:

      • 0.1 mL of the overnight bacterial culture.[12]

      • 0.1 mL of the test compound at various concentrations dissolved in a suitable solvent (e.g., DMSO).[12]

      • 0.5 mL of S9 mix or phosphate (B84403) buffer (for tests without metabolic activation).[12]

    • Pre-incubate the mixture at 37°C for 20-30 minutes.[11]

    • Add 2 mL of molten top agar (containing a trace amount of histidine and biotin) to the tube, mix gently, and pour the contents onto a minimal glucose agar plate.[13]

    • Include positive and negative (solvent) controls in each experiment.

  • Incubation and Scoring:

    • Incubate the plates in the dark at 37°C for 48-72 hours.[11]

    • Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.[11]

In Vitro Micronucleus Assay

The in vitro micronucleus assay is a sensitive method to detect both clastogenic (chromosome breaking) and aneugenic (chromosome lagging) effects of chemical compounds in mammalian cells.[14]

Principle: Micronuclei are small, extranuclear bodies that are formed during cell division from chromosome fragments or whole chromosomes that are not incorporated into the daughter nuclei.[14] An increase in the frequency of micronucleated cells after exposure to a test compound indicates genotoxic potential.

Workflow:

Micronucleus_Assay_Workflow A Culture mammalian cells (e.g., CHO, human lymphocytes) B Expose cells to test compound (± S9 metabolic activation) A->B C Add Cytochalasin B to block cytokinesis B->C D Harvest and fix cells C->D E Stain cells and prepare slides D->E F Score micronuclei in binucleated cells E->F G Analyze data for statistical significance F->G

Workflow of the in vitro micronucleus assay.

Detailed Protocol:

  • Cell Culture and Treatment:

    • Culture appropriate mammalian cells, such as Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes, in a suitable medium.[1]

    • Expose the cells to at least three concentrations of the test compound, along with positive and negative controls, for a defined period (e.g., 3-6 hours with S9, or for 1.5-2 cell cycles without S9).[15]

  • Cytokinesis Block:

    • After the treatment period, add cytochalasin B to the culture medium to block cytokinesis, resulting in the accumulation of binucleated cells. This ensures that only cells that have undergone one nuclear division are scored.[14]

  • Cell Harvesting and Slide Preparation:

    • Harvest the cells by trypsinization (for adherent cells) or centrifugation.

    • Treat the cells with a hypotonic solution to swell the cytoplasm.

    • Fix the cells using a methanol:acetic acid solution.

    • Drop the fixed cell suspension onto clean microscope slides and allow to air dry.

  • Staining and Scoring:

    • Stain the slides with a suitable dye, such as Giemsa or a fluorescent DNA stain (e.g., DAPI).

    • Score at least 2000 binucleated cells per concentration for the presence of micronuclei under a microscope.[1] A significant, dose-dependent increase in the frequency of micronucleated cells is considered a positive result.

Sister Chromatid Exchange (SCE) Assay

The sister chromatid exchange assay is a sensitive cytogenetic test for detecting reciprocal interchanges of DNA between sister chromatids of a duplicating chromosome.[16]

Principle: Cells are cultured for two replication cycles in the presence of a thymidine (B127349) analog, 5-bromo-2'-deoxyuridine (B1667946) (BrdU). This results in differential staining of the sister chromatids, allowing for the visualization of exchanges between them. An increase in the frequency of SCEs is an indicator of DNA damage.[17]

Workflow:

SCE_Assay_Workflow A Culture cells in the presence of BrdU for two cell cycles B Expose cells to test compound A->B C Arrest cells in metaphase (e.g., with colcemid) B->C D Harvest cells and prepare chromosome spreads C->D E Differentially stain chromatids D->E F Score SCEs per metaphase E->F G Analyze data for statistical significance F->G

General workflow for the sister chromatid exchange assay.

Detailed Protocol:

  • Cell Culture and BrdU Labeling:

    • Culture proliferating cells (e.g., CHO cells, human lymphocytes) in a medium containing BrdU for two complete cell cycles.[18]

  • Exposure to Test Compound:

    • Expose the cells to the test compound at various concentrations for a defined period during the BrdU incubation.

  • Metaphase Arrest and Harvesting:

    • Add a metaphase-arresting agent, such as colcemid, to the culture to accumulate cells in metaphase.[18]

    • Harvest the cells and treat them with a hypotonic solution.

    • Fix the cells with a methanol:acetic acid fixative.

  • Chromosome Spreading and Staining:

    • Drop the fixed cell suspension onto clean, cold, wet microscope slides to prepare chromosome spreads.

    • Stain the slides using a differential staining technique, such as the fluorescence plus Giemsa (FPG) method, to visualize the sister chromatids.[18]

  • Scoring and Analysis:

    • Analyze a sufficient number of well-spread metaphases (e.g., 25-50) per concentration under a microscope.

    • Count the number of SCEs per metaphase. A statistically significant, dose-dependent increase in the mean number of SCEs per cell indicates a positive genotoxic effect.

Conclusion and Future Directions

The available evidence strongly indicates that 1-methoxy-3-indolylmethyl glucosinolate and its alcohol metabolite are genotoxic, primarily through the formation of DNA adducts that can lead to mutations and chromosomal damage. The bioactivation of 1-MIM-OH by human SULT1A1 is a critical step in its genotoxic mechanism, highlighting the importance of considering metabolic pathways in toxicological assessments.

A significant data gap exists regarding the genotoxicity of other 1-methoxyindole derivatives, such as 1-methoxyindole-3-carbaldehyde and 1-methoxyindole-3-acetonitrile. Future research should focus on evaluating the mutagenic and clastogenic potential of these and other structurally related compounds using a battery of standardized genotoxicity assays.

Furthermore, a deeper understanding of the specific DNA repair pathways that are activated in response to the DNA adducts formed by these derivatives would provide valuable insights into their mechanisms of action and potential for long-term adverse health effects. Elucidating the complete toxicological profile of this class of compounds is essential for accurate risk assessment and for guiding the development of safer indole-based pharmaceuticals and other products.

References

An In-depth Technical Guide to the Biosynthetic Pathway of Indole Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the intricate biosynthetic pathway of indole (B1671886) alkaloids, a diverse class of secondary metabolites with significant pharmacological applications. The focus is on the well-studied terpenoid indole alkaloids (TIAs), with a particular emphasis on the model plant Catharanthus roseus. This document details the core biosynthetic pathway, regulatory networks, quantitative data on key enzymatic reactions and metabolite accumulation, and detailed experimental protocols for their investigation.

The Core Biosynthetic Pathway of Terpenoid Indole Alkaloids

The biosynthesis of TIAs is a complex process that involves the convergence of two major metabolic pathways: the shikimate pathway, which provides the indole moiety via tryptophan, and the methylerythritol phosphate (B84403) (MEP) pathway, which produces the terpenoid precursor, secologanin (B1681713). The condensation of tryptamine (B22526) (derived from tryptophan) and secologanin marks the entry point into the vast array of TIA structures.

The initial steps of the TIA pathway are highly conserved and lead to the formation of the central intermediate, strictosidine (B192452). From this pivotal molecule, the pathway diverges into numerous branches, giving rise to the structural diversity of TIAs, including prominent anticancer agents like vinblastine (B1199706) and vincristine.

Key Precursors and the Central Intermediate:
  • Tryptamine: Synthesized from the amino acid tryptophan through decarboxylation, a reaction catalyzed by the enzyme tryptophan decarboxylase (TDC). Tryptophan itself is a product of the shikimate pathway.[1]

  • Secologanin: A monoterpenoid derived from the MEP pathway. The biosynthesis of secologanin from geranyl pyrophosphate (GPP) involves a series of enzymatic steps.

  • Strictosidine: The universal precursor for all monoterpenoid indole alkaloids, formed through a Pictet-Spengler condensation of tryptamine and secologanin, catalyzed by strictosidine synthase (STR).[1] This reaction is a critical control point in the pathway.

The deglycosylation of strictosidine by strictosidine β-D-glucosidase (SGD) yields an unstable aglycone, which serves as the substrate for a multitude of downstream enzymes that lead to the various classes of TIAs.

Terpenoid Indole Alkaloid Biosynthetic Pathway cluster_shikimate Shikimate Pathway cluster_mep MEP Pathway Chorismate Chorismate Tryptophan Tryptophan Chorismate->Tryptophan Tryptamine Tryptamine Tryptophan->Tryptamine TDC GPP Geranyl Pyrophosphate Secologanin Secologanin GPP->Secologanin Multi-step Strictosidine Strictosidine Secologanin->Strictosidine STR Tryptamine->Strictosidine Strictosidine Aglycone Strictosidine Aglycone Strictosidine->Strictosidine Aglycone SGD Diverse Indole Alkaloids e.g., Ajmalicine, Catharanthine, Vindoline Strictosidine Aglycone->Diverse Indole Alkaloids Multiple Enzymes

Core Biosynthetic Pathway of Terpenoid Indole Alkaloids.

Quantitative Data on Key Biosynthetic Steps

Understanding the kinetics of the enzymes and the concentrations of metabolites in the TIA pathway is crucial for metabolic engineering and drug development. The following tables summarize key quantitative data from the literature.

Table 1: Enzyme Kinetic Parameters

EnzymeOrganism/SystemSubstrateKmVmax / kcatReference
Tryptophan Decarboxylase (TDC) Catharanthus roseusL-Tryptophan0.1 - 0.5 mMNot specified[2]
Strictosidine Synthase (STR) Catharanthus roseusTryptamine2.3 mMNot specified[3]
Secologanin3.4 mMNot specified[3]
Rauvolfia serpentinaTryptamine6.5 µM2.8 s-1
Secologanin30 µM2.8 s-1

Table 2: Metabolite Concentrations in Catharanthus roseus

MetaboliteTissue/Cell CultureConditionConcentration / AmountReference
Tryptamine Protoplasts24h incubation with 1 mM d5-tryptamineNot directly quantified[4]
Secologanin Epidermal cells-Up to 500 µM[4]
Strictosidine Protoplasts24h incubation with 1 mM d5-tryptamine95% labeled[4]
Ajmalicine Protoplasts24h incubation with 1 mM d5-tryptamine7.41 mM (d4-ajmalicine)[5]
Catharanthine Protoplasts24h incubation with 1 mM d5-tryptamine3.17 fmol (d4-catharanthine)[5]
Tabersonine Protoplasts24h incubation with 1 mM d5-tryptamine1.27 fmol (d4-tabersonine)[5]
Vindoline Plants (Soil vs. MS medium)Soil grown0.42 (Signal intensity)[6]
MS medium grown0.22 (Signal intensity)[6]

Table 3: Gene Expression Changes in Response to Elicitors in Catharanthus roseus

GeneElicitorTime PointFold ChangeReference
TDC Methyl Jasmonate (MeJA)-Upregulated[7]
STR Methyl Jasmonate (MeJA)48 hours~5-fold increase[8]
G10H Methyl Jasmonate (MeJA)48 hours~2.5-fold increase[8]
DAT Methyl Jasmonate (MeJA)48 hours~1.9-fold increase[8]
CrPRX1 Methyl Jasmonate (MeJA)48 hours~2-fold increase[8]

Experimental Protocols

Detailed methodologies are essential for the accurate investigation of the indole alkaloid biosynthetic pathway. This section provides protocols for key experiments.

Enzyme Assay for Tryptophan Decarboxylase (TDC)

This protocol is based on the direct fluorometric quantification of tryptamine produced from tryptophan.[9]

Materials:

  • Plant tissue (e.g., C. roseus leaves)

  • Extraction buffer (e.g., 100 mM Tris-HCl, pH 8.0, containing 10 mM EDTA, 10 mM β-mercaptoethanol, and 10% (w/v) polyvinylpolypyrrolidone)

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 8.5)

  • L-tryptophan solution (substrate)

  • Pyridoxal-5'-phosphate (PLP) solution (cofactor)

  • Ethyl acetate (B1210297)

  • Sodium hydroxide (B78521) (NaOH) solution (for pH adjustment)

  • Spectrofluorometer

Procedure:

  • Enzyme Extraction:

    • Homogenize fresh or frozen plant tissue in ice-cold extraction buffer.

    • Centrifuge the homogenate at high speed (e.g., 15,000 x g) for 20 minutes at 4°C.

    • Collect the supernatant containing the crude enzyme extract. The protein concentration should be determined using a standard method (e.g., Bradford assay).

  • Enzyme Reaction:

    • Prepare a reaction mixture containing reaction buffer, PLP, and L-tryptophan.

    • Pre-incubate the reaction mixture at the desired temperature (e.g., 37°C).

    • Initiate the reaction by adding a known amount of the enzyme extract.

    • Incubate the reaction for a specific time period (e.g., 30-60 minutes).

    • Stop the reaction by adding a strong base (e.g., NaOH) to raise the pH to >11.

  • Tryptamine Extraction and Quantification:

    • Add an equal volume of ethyl acetate to the reaction mixture.

    • Vortex vigorously to extract the tryptamine into the organic phase.

    • Centrifuge to separate the phases.

    • Carefully collect the upper ethyl acetate layer.

    • Measure the fluorescence of the ethyl acetate extract using a spectrofluorometer with excitation at ~280 nm and emission at ~350 nm.

    • Quantify the amount of tryptamine produced by comparing the fluorescence to a standard curve of known tryptamine concentrations.

Enzyme Assay for Strictosidine Synthase (STR)

This protocol describes a common method for assaying STR activity by quantifying the strictosidine formed using High-Performance Liquid Chromatography (HPLC).[10]

Materials:

  • Enzyme source (e.g., purified recombinant STR or plant protein extract)

  • Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.0)

  • Tryptamine solution (substrate)

  • Secologanin solution (substrate)

  • Reaction termination solution (e.g., methanol (B129727) or a strong base)

  • HPLC system with a UV detector and a suitable C18 column

Procedure:

  • Enzyme Reaction:

    • Prepare a reaction mixture containing assay buffer, tryptamine, and secologanin.

    • Pre-incubate the mixture at the optimal temperature for the enzyme (e.g., 30°C).

    • Initiate the reaction by adding the enzyme.

    • Incubate for a defined period, ensuring the reaction remains in the linear range.

    • Terminate the reaction by adding the termination solution.

  • HPLC Analysis:

    • Centrifuge the terminated reaction mixture to pellet any precipitated protein.

    • Inject a known volume of the supernatant onto the HPLC system.

    • Separate the components using a suitable mobile phase gradient (e.g., a gradient of acetonitrile (B52724) in water with 0.1% trifluoroacetic acid).

    • Detect strictosidine by monitoring the absorbance at a specific wavelength (e.g., 225 nm or 280 nm).

    • Quantify the amount of strictosidine produced by comparing the peak area to a standard curve prepared with authentic strictosidine.

Isotopic Labeling for Pathway Elucidation

Stable isotope labeling is a powerful technique to trace the incorporation of precursors into downstream metabolites, providing direct evidence for biosynthetic pathways.[4][5]

Materials:

  • Isotopically labeled precursor (e.g., 13C- or 2H-labeled tryptophan or tryptamine)

  • Plant material, cell culture, or heterologous expression system

  • Extraction solvents (e.g., methanol, ethyl acetate)

  • Analytical instruments for detecting labeled compounds (e.g., LC-MS, NMR)

Procedure:

  • Feeding of Labeled Precursor:

    • Introduce the isotopically labeled precursor to the biological system. This can be done by adding it to the culture medium of cell suspensions, feeding it through the petiole of a detached leaf, or providing it in the growth medium of a heterologous host.

  • Incubation:

    • Allow the biological system to metabolize the labeled precursor for a specific period. Time-course experiments are often performed to track the flow of the label through the pathway.

  • Metabolite Extraction:

    • Harvest the biological material at the desired time points.

    • Perform a comprehensive metabolite extraction using appropriate solvents to capture the compounds of interest.

  • Analysis of Labeled Metabolites:

    • Analyze the extracts using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.

    • In MS, the incorporation of the stable isotope will result in a predictable mass shift in the molecular ion and fragment ions of the labeled metabolites.

    • In NMR, the presence of isotopes like 13C will lead to characteristic splitting patterns or altered chemical shifts.

    • By identifying the labeled compounds and the positions of the labels, the biosynthetic route can be elucidated.

Regulatory Networks and Experimental Workflows

The biosynthesis of indole alkaloids is tightly regulated at multiple levels, including transcriptional control by transcription factors and hormonal signaling. Jasmonates, for example, are well-known elicitors of TIA biosynthesis.[7] Understanding these regulatory networks is key to manipulating the pathway for enhanced production of desired alkaloids.

Regulatory Network of TIA Biosynthesis Jasmonate Signal Jasmonate Signal MYC2 MYC2 Jasmonate Signal->MYC2 ORCA3 ORCA3 MYC2->ORCA3 + ZCTs ZCTs MYC2->ZCTs - TIA Pathway Genes TDC, STR, etc. ORCA3->TIA Pathway Genes + ZCTs->TIA Pathway Genes - Indole Alkaloids Indole Alkaloids TIA Pathway Genes->Indole Alkaloids Experimental Workflow for TIA Pathway Investigation cluster_genomics Gene Identification & Cloning cluster_biochem Biochemical Characterization cluster_metabolomics Metabolite Analysis Gene Discovery Gene Discovery Gene Cloning Gene Cloning Gene Discovery->Gene Cloning Heterologous Expression Heterologous Expression Gene Cloning->Heterologous Expression Enzyme Purification Enzyme Purification Heterologous Expression->Enzyme Purification Enzyme Assays Enzyme Assays Enzyme Purification->Enzyme Assays Pathway Elucidation Pathway Elucidation Enzyme Assays->Pathway Elucidation Plant/Cell Culture Plant/Cell Culture Metabolite Extraction Metabolite Extraction Plant/Cell Culture->Metabolite Extraction LC-MS/NMR Analysis LC-MS/NMR Analysis Metabolite Extraction->LC-MS/NMR Analysis LC-MS/NMR Analysis->Pathway Elucidation

References

Methodological & Application

Dissolving 1-methoxyindole-3-carboxylic Acid for Scientific Experiments: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the dissolution of 1-methoxyindole-3-carboxylic acid, a compound of interest in various research fields. The following information is intended to guide laboratory personnel in preparing this compound for experimental use, ensuring consistency and reproducibility.

Introduction

This compound is an indole (B1671886) derivative with potential applications in drug discovery and development. Proper dissolution and handling are critical for obtaining accurate and reliable experimental results. This document outlines the solubility profile of this compound in common laboratory solvents and provides step-by-step protocols for preparing stock and working solutions for in vitro and in vivo studies.

Solubility Profile

This compound is a crystalline solid that is sparingly soluble in aqueous solutions. Its solubility is significantly enhanced in organic solvents. The following table summarizes the known qualitative solubility of this compound. Researchers should note that quantitative solubility can be batch-dependent and may be influenced by factors such as purity, crystalline form, temperature, and pH.

SolventSolubilityNotes
Dimethyl Sulfoxide (DMSO)Soluble[1][2]Recommended for preparing high-concentration stock solutions.
Dimethylformamide (DMF)SolubleA suitable alternative to DMSO for stock solutions.
Ethanol (B145695)SolubleCan be used as a co-solvent.
MethanolSolublePrimarily used for analytical purposes such as HPLC.
AcetoneSoluble[1][2]
ChloroformSoluble[1][2]
DichloromethaneSoluble[1][2]
WaterSparingly solubleSolubility is pH-dependent and increases in basic conditions.[3]
Phosphate-Buffered Saline (PBS)Sparingly soluble

Experimental Protocols

Preparation of a High-Concentration Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This stock solution is suitable for long-term storage and for dilution into aqueous buffers or cell culture media for various assays.

Materials:

  • This compound (solid)

  • Anhydrous, sterile-filtered DMSO

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Pre-weighing Preparation: Before weighing, ensure the this compound powder is at room temperature to prevent condensation.

  • Weighing: Accurately weigh the desired amount of this compound in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 1.912 mg of the compound (Molecular Weight: 191.18 g/mol ).

  • Solvent Addition: Add the calculated volume of sterile DMSO to the tube. For the example above, add 1 mL of DMSO.

  • Dissolution:

    • Cap the tube securely and vortex the solution for 1-2 minutes.

    • Visually inspect the solution to ensure all solid has dissolved.

    • If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes at room temperature.[3]

    • Gentle warming (up to 37°C) can also be applied to aid dissolution, but care should be taken to avoid degradation.[4]

  • Sterile Filtration (for cell culture applications):

    • If the stock solution is intended for use in sterile cell culture, it is recommended to filter it through a 0.22 µm syringe filter compatible with DMSO (e.g., PTFE or nylon).[5] This should be performed in a laminar flow hood to maintain sterility.

  • Aliquoting and Storage:

    • Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes. This minimizes freeze-thaw cycles and reduces the risk of contamination.[1]

    • Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]

Preparation of Working Solutions for In Vitro Assays

This protocol outlines the dilution of the DMSO stock solution into an aqueous buffer or cell culture medium to prepare a working solution for in vitro experiments.

Materials:

  • 10 mM stock solution of this compound in DMSO

  • Sterile aqueous buffer (e.g., PBS) or cell culture medium

  • Sterile tubes

Procedure:

  • Thawing the Stock Solution: Thaw a single aliquot of the 10 mM stock solution at room temperature.

  • Serial Dilution: Perform serial dilutions of the stock solution in the desired aqueous buffer or cell culture medium to achieve the final working concentrations.

    • Important: To avoid precipitation, it is crucial to add the DMSO stock solution to the aqueous buffer/medium and mix immediately and thoroughly. Do not add the aqueous solution to the DMSO stock.

    • The final concentration of DMSO in the working solution should be kept as low as possible (typically ≤ 0.5%) to minimize solvent toxicity in cellular assays.

  • Final Concentration Check: Visually inspect the final working solution for any signs of precipitation. If precipitation occurs, consider preparing an intermediate dilution in a co-solvent like ethanol before the final dilution in the aqueous medium.

  • Use Immediately: It is recommended to prepare fresh working solutions for each experiment and use them immediately to ensure stability and prevent degradation.

Visualized Workflows and Pathways

Logical Workflow for Dissolving this compound

Dissolution_Workflow Workflow for Preparing this compound Solutions start Start weigh Weigh Compound start->weigh add_solvent Add DMSO weigh->add_solvent dissolve Vortex / Sonicate add_solvent->dissolve check_dissolution Fully Dissolved? dissolve->check_dissolution check_dissolution->dissolve No sterile_filter Sterile Filter (0.22 µm) check_dissolution->sterile_filter Yes aliquot Aliquot sterile_filter->aliquot store Store at -20°C / -80°C aliquot->store prepare_working Prepare Working Solution store->prepare_working end End prepare_working->end

Caption: A flowchart illustrating the step-by-step process for preparing a stock solution of this compound.

Signaling Pathway Visualization (Hypothetical)

As the specific signaling pathways modulated by this compound are a subject of ongoing research, the following diagram provides a hypothetical example of how this compound might interact with a generic cellular signaling cascade. This is for illustrative purposes only.

Signaling_Pathway Hypothetical Signaling Pathway Interaction compound 1-methoxyindole- 3-carboxylic acid receptor Cell Surface Receptor compound->receptor Binds/Activates kinase1 Kinase A receptor->kinase1 Activates kinase2 Kinase B kinase1->kinase2 Phosphorylates transcription_factor Transcription Factor kinase2->transcription_factor Activates gene_expression Target Gene Expression transcription_factor->gene_expression Regulates

Caption: A diagram showing a hypothetical interaction of this compound with a cellular signaling pathway.

References

Application Note and Protocol: 1-Methoxyindole-3-carboxylic Acid as a Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-methoxyindole-3-carboxylic acid is a member of the indole (B1671886) carboxylic acid family, a class of compounds with significant interest in pharmaceutical and biological research. The use of a well-characterized reference standard is fundamental for the accurate quantification and identification of this analyte in various matrices. This document provides a comprehensive protocol for the proper handling, storage, and use of this compound as a reference standard in common analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below.

PropertyValue
Chemical Name This compound
CAS Number 91913-76-7
Molecular Formula C₁₀H₉NO₃
Molecular Weight 191.19 g/mol
Physical Description Powder
Solubility Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[1]

Safety, Handling, and Storage

3.1. Safety Precautions

Standard laboratory safety practices should be followed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. The compound should be handled in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

3.2. Storage Conditions

Proper storage is critical to maintain the integrity and stability of the reference standard. The following storage conditions are recommended[1]:

FormStorage TemperatureDuration
Powder -20°CUp to 3 years
4°CUp to 2 years
In Solvent -80°CUp to 6 months
-20°CUp to 1 month*

*Solutions stored at -20°C for more than one month should be re-evaluated for efficacy.[1] Avoid repeated freeze-thaw cycles.

Experimental Protocols

4.1. Preparation of Stock and Working Standard Solutions

The following workflow outlines the preparation of stock and working standard solutions.

G Workflow for Standard Solution Preparation A Accurately weigh this compound powder B Dissolve in a suitable Class A volumetric flask using an appropriate solvent (e.g., DMSO, Methanol) A->B C Sonicate briefly to ensure complete dissolution B->C D Allow solution to return to room temperature C->D E Dilute to the mark with the same solvent to obtain the Stock Solution D->E F Perform serial dilutions of the Stock Solution with the mobile phase or appropriate solvent to prepare Working Standard Solutions E->F

Caption: General workflow for the preparation of stock and working standard solutions.

4.1.1. Stock Solution Preparation (Example: 1 mg/mL)

  • Accurately weigh approximately 10 mg of this compound reference standard.

  • Quantitatively transfer the powder to a 10 mL Class A volumetric flask.

  • Add a small amount of a suitable solvent (e.g., methanol (B129727) or DMSO) to dissolve the powder.

  • Sonicate for 5-10 minutes to ensure complete dissolution.

  • Allow the solution to equilibrate to room temperature.

  • Add the solvent to the flask to the final volume and mix thoroughly.

  • Store the stock solution in an amber vial at the recommended temperature.

4.1.2. Working Standard Solution Preparation

Prepare working standard solutions by diluting the stock solution with the appropriate mobile phase or solvent to the desired concentration range for calibration curves.

4.2. High-Performance Liquid Chromatography (HPLC) Method

This section provides a general HPLC method suitable for the analysis of this compound. Method optimization may be required based on the specific instrumentation and sample matrix.

ParameterRecommended Conditions
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient Time (min)
0
20
25
25.1
30
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection UV at an appropriate wavelength (e.g., 280 nm)

4.3. Gas Chromatography-Mass Spectrometry (GC-MS) Method

Direct analysis of carboxylic acids by GC-MS is often challenging due to their low volatility and potential for thermal degradation. Derivatization is typically required.

G GC-MS Derivatization and Analysis Workflow A Evaporate an aliquot of the standard solution to dryness under a gentle stream of nitrogen B Add a derivatizing agent (e.g., BSTFA with 1% TMCS) and a suitable solvent (e.g., acetonitrile) A->B C Heat the mixture (e.g., 60-70°C for 30-60 minutes) to facilitate the reaction B->C D Cool the sample to room temperature C->D E Inject an aliquot into the GC-MS system D->E

Caption: General workflow for the derivatization and analysis by GC-MS.

ParameterRecommended Conditions
Column DB-5ms or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)
Carrier Gas Helium at a constant flow rate (e.g., 1 mL/min)
Injector Temperature 250°C
Oven Program Initial temperature: 100°C, hold for 2 minRamp: 10°C/min to 280°C, hold for 5 min
Transfer Line Temp 280°C
Ion Source Temp 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 50-500 m/z

4.4. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural confirmation of the reference standard.

4.4.1. Sample Preparation

  • Accurately weigh 5-10 mg of this compound.

  • Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or Chloroform-d) in an NMR tube.

  • Ensure complete dissolution, sonicating briefly if necessary.

4.4.2. Data Acquisition

Acquire ¹H and ¹³C NMR spectra according to standard instrument parameters. The choice of solvent can affect the chemical shifts, particularly for the N-H proton.

Stability-Indicating Method Development

To ensure the reference standard protocol is robust, forced degradation studies should be performed to demonstrate the stability-indicating nature of the analytical method. This involves subjecting the reference standard solution to various stress conditions.

G Forced Degradation Study Design cluster_0 Stress Conditions A Acid Hydrolysis (e.g., 0.1 M HCl) G Analyze stressed samples by HPLC A->G B Base Hydrolysis (e.g., 0.1 M NaOH) B->G C Oxidation (e.g., 3% H₂O₂) C->G D Thermal Degradation (e.g., 80°C) D->G E Photolytic Degradation (e.g., UV light) E->G F This compound Solution F->A F->B F->C F->D F->E H Evaluate peak purity and resolution of the parent compound from any degradation products G->H

Caption: Logical flow of a forced degradation study.

The analytical method is considered stability-indicating if the parent peak is well-resolved from any degradation products and there is no interference from these products.

Conclusion

This application note provides a comprehensive protocol for the use of this compound as a reference standard. Adherence to these guidelines for storage, handling, and analysis will ensure the accuracy and reliability of quantitative and qualitative results in research and drug development. It is recommended to always refer to the Certificate of Analysis provided with the reference standard for lot-specific information on purity and concentration.

References

Application Notes & Protocols for In-Vivo Formulation of 1-Methoxyindole-3-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methoxyindole-3-carboxylic acid (1-MICA) is a synthetic derivative of a phytoalexin with potential applications in various research fields, including oncology and pharmacology.[1] Its utility in animal studies is often hampered by its poor aqueous solubility, a common challenge in the preclinical development of many new chemical entities.[2][3] Proper formulation is therefore critical to ensure adequate bioavailability for accurate assessment of its pharmacodynamic and toxicological profiles in vivo.[2] This document provides detailed application notes and protocols for the in vivo formulation of 1-MICA for animal studies, focusing on strategies to enhance its solubility and deliver a consistent, well-characterized dose.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of 1-MICA is fundamental to selecting an appropriate formulation strategy.

PropertyValueSource
Molecular Formula C₁₀H₉NO₃[1][4]
Molecular Weight 191.19 g/mol [4]
Appearance Powder[4]
Solubility Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone.[4]
Storage Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month.[4]

Table 1: Physicochemical properties of this compound.

Formulation Strategies for Poorly Soluble Compounds

Given the lipophilic nature of 1-MICA, several formulation strategies can be employed to improve its solubility and bioavailability for in vivo studies. The choice of formulation will depend on the route of administration, the required dose, and the animal model.

Formulation StrategyDescriptionAdvantagesDisadvantages
Co-solvent Systems A mixture of a primary solvent (often water) with one or more water-miscible organic solvents (e.g., ethanol, propylene (B89431) glycol, PEG 300/400).[5][6]Simple to prepare, can achieve high drug concentrations.Potential for drug precipitation upon dilution in aqueous physiological fluids; potential for solvent toxicity at high concentrations.
Surfactant-based Systems (Micellar Solutions) Use of non-ionic surfactants (e.g., Polysorbate 80, Cremophor EL) to form micelles that encapsulate the drug.[5][7]Enhances solubility and can improve membrane permeability.Potential for toxicity associated with some surfactants; drug may precipitate if diluted below the critical micelle concentration.
Cyclodextrin Complexation Encapsulation of the drug molecule within the hydrophobic cavity of cyclodextrins (e.g., HP-β-CD, SBE-β-CD).[3][8]Can significantly increase aqueous solubility and stability; generally well-tolerated.Limited by the stoichiometry of complexation and the molecular size of the drug.
Lipid-based Formulations (e.g., SEDDS) Isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in aqueous media.[9][10]Can enhance lymphatic absorption, potentially reducing first-pass metabolism.More complex to develop and characterize; potential for GI side effects.
Nanosuspensions Reduction of drug particle size to the nanometer range to increase surface area and dissolution rate.[2][3]Applicable to a wide range of poorly soluble drugs; can be administered by various routes.Requires specialized equipment for particle size reduction; potential for physical instability (e.g., aggregation).

Table 2: Overview of formulation strategies for poorly soluble compounds like 1-MICA.

Experimental Protocols

The following protocols are provided as a starting point and should be optimized based on the specific requirements of the planned animal study.

Protocol 1: Co-solvent Formulation for Oral Gavage

This protocol is suitable for initial screening studies where ease of preparation is a priority.

Materials:

  • This compound (1-MICA)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Polyethylene glycol 400 (PEG 400)

  • Saline (0.9% NaCl) or Water for Injection

Procedure:

  • Weigh the required amount of 1-MICA.

  • Dissolve the 1-MICA in a minimal amount of DMSO. For example, to prepare a 10 mg/mL solution, start by dissolving 10 mg of 1-MICA in 100 µL of DMSO.

  • Vortex until the compound is fully dissolved. Gentle warming (37°C) may be applied if necessary.

  • Add PEG 400 to the solution. A common ratio is 10% DMSO, 40% PEG 400, and 50% saline. For a final volume of 1 mL, add 400 µL of PEG 400.

  • Vortex the mixture thoroughly.

  • Slowly add saline or water while vortexing to bring the solution to the final volume.

  • Visually inspect the final formulation for any signs of precipitation. The solution should be clear.

  • Prepare fresh on the day of dosing.

Quantitative Data Example:

ComponentVolume per 1 mL of Formulation
DMSO100 µL
PEG 400400 µL
Saline500 µL
Total Volume 1 mL

Table 3: Example composition of a co-solvent formulation for 1-MICA.

Protocol 2: Cyclodextrin-based Formulation for Intravenous Injection

This protocol is designed to produce a formulation suitable for intravenous administration, where solvent toxicity is a major concern.

Materials:

  • This compound (1-MICA)

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Saline (0.9% NaCl) or 5% Dextrose in Water (D5W)

Procedure:

  • Prepare a solution of HP-β-CD in saline or D5W. A 20-40% (w/v) solution is a typical starting point. For example, dissolve 200 mg of HP-β-CD in 1 mL of saline.

  • Add the weighed 1-MICA powder to the HP-β-CD solution.

  • Vortex the mixture vigorously.

  • Place the mixture in a sonicator bath or on a shaker at room temperature overnight to facilitate complexation.

  • After the complexation period, visually inspect the solution for any undissolved particles.

  • If necessary, filter the solution through a 0.22 µm syringe filter to sterilize and remove any remaining particulates before injection.

  • Determine the final concentration of 1-MICA in the solution using a validated analytical method (e.g., HPLC-UV).

Quantitative Data Example:

ComponentAmount per 1 mL of Formulation
HP-β-CD200 mg
Saline1 mL
1-MICATarget concentration (e.g., 2 mg/mL)

Table 4: Example composition of a cyclodextrin-based formulation for 1-MICA.

Visualizations

Experimental Workflow for Formulation Development

G cluster_0 Phase 1: Characterization cluster_1 Phase 2: Formulation Screening cluster_2 Phase 3: In Vitro Assessment cluster_3 Phase 4: In Vivo Studies A Determine Physicochemical Properties of 1-MICA (Solubility, Stability) B Prepare Trial Formulations (Co-solvents, Cyclodextrins, etc.) A->B C Assess Formulation Stability (Precipitation, Degradation) B->C D Conduct In Vitro Release/Dissolution Studies C->D E Select Lead Formulation D->E F Conduct Pilot Pharmacokinetic Studies in Animals E->F G Finalize Formulation for Efficacy/Toxicology Studies F->G

Caption: Workflow for developing an in vivo formulation for 1-MICA.

Potential Signaling Pathway of Action for Indole (B1671886) Derivatives

Indole derivatives, such as N-methoxyindole-3-carbinol (a related compound), have been shown to interact with the Aryl Hydrocarbon Receptor (AhR) signaling pathway, which plays a role in regulating the expression of metabolic enzymes like Cytochrome P450 1A1 (CYP1A1).[11]

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 1-MICA 1-MICA AhR Aryl Hydrocarbon Receptor (AhR) 1-MICA->AhR Hsp90 Hsp90 AhR->Hsp90 dissociation Complex AhR-ARNT Complex AhR->Complex ARNT AhR Nuclear Translocator (ARNT) ARNT->Complex DRE Dioxin-Responsive Element (DRE) Complex->DRE binds CYP1A1 CYP1A1 Gene Expression DRE->CYP1A1 activates

Caption: Postulated AhR signaling pathway for indole compounds.

Conclusion

The successful in vivo evaluation of this compound is contingent upon the development of an appropriate formulation to overcome its poor aqueous solubility. The protocols and strategies outlined in this document provide a comprehensive guide for researchers to develop and optimize formulations for various animal studies. It is imperative to characterize the final formulation for stability, homogeneity, and concentration to ensure reliable and reproducible experimental outcomes. Further investigation into the specific mechanism of action of 1-MICA will help in refining these protocols and understanding its full therapeutic potential.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 1-Methoxyindole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Methoxyindole-3-carboxylic acid is a synthetic indole (B1671886) derivative with potential applications in pharmaceutical research and drug development.[1] As with any biologically active compound, a reliable analytical method for its quantification and purity assessment is crucial for quality control and research purposes. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis of such compounds due to its high resolution, sensitivity, and reproducibility.

This application note details a robust reversed-phase HPLC (RP-HPLC) method for the quantitative analysis of this compound. The described protocol is suitable for researchers, scientists, and drug development professionals requiring a precise and accurate method for determining the concentration and purity of this compound.

Physicochemical Properties

This compound is an indole alkaloid with a molecular formula of C10H9NO3 and a molecular weight of 191.19 g/mol .[2] Its carboxylic acid functional group makes it a polar compound, suitable for analysis by reversed-phase chromatography.[3] The methoxy (B1213986) group at the 1-position of the indole ring influences its electronic properties and chromatographic behavior. The compound is soluble in various organic solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[2]

Experimental Protocols

1. Materials and Reagents

  • This compound reference standard (≥98% purity)[2]

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered and degassed)

  • Formic acid (or Trifluoroacetic acid, HPLC grade)

  • Diluent: Acetonitrile/Water (50:50, v/v)

2. Instrumentation

A standard HPLC system equipped with the following components is recommended:

  • Quaternary or Binary Gradient Pump

  • Autosampler

  • Column Thermostat

  • Diode Array Detector (DAD) or UV-Vis Detector

3. Chromatographic Conditions

A reversed-phase method is employed for the separation. The acidic nature of the analyte necessitates the use of an acidified mobile phase to suppress the ionization of the carboxyl group, thereby ensuring good peak shape and retention.[3][4]

ParameterCondition
HPLC Column C18 bonded silica, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program See Table 2
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 220 nm and 280 nm (monitor both for purity assessment)

Table 1: HPLC Chromatographic Conditions

Gradient Elution Program

A gradient elution is recommended to ensure the efficient elution of the analyte and any potential impurities with different polarities.

Time (minutes)% Mobile Phase A (Aqueous)% Mobile Phase B (Organic)
0.09010
15.01090
20.01090
20.19010
25.09010

Table 2: Gradient Elution Program

4. Standard and Sample Preparation

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of diluent.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL for the calibration curve.

  • Sample Preparation: Dissolve the sample containing this compound in the diluent to a final concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.

5. Method Validation Parameters (Representative Data)

The following table summarizes typical validation parameters for such an HPLC method. Actual values should be determined during in-house method validation.

ParameterTypical Specification/Result
Linearity (R²) > 0.999
Limit of Detection (LOD) ~0.1 µg/mL
Limit of Quantification (LOQ) ~0.3 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98-102%
Specificity The peak for this compound should be well-resolved from other components and spectrally pure.

Table 3: Representative Method Validation Data

Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis A Weigh Reference Standard and Sample B Dissolve in Diluent (ACN/Water) A->B C Prepare Calibration Standards B->C D Filter Sample Solution (0.45 µm) B->D E Inject into HPLC System C->E D->E F Separation on C18 Column (Gradient Elution) E->F G UV Detection (220 nm & 280 nm) F->G H Generate Chromatograms G->H I Construct Calibration Curve H->I K Assess Purity H->K J Quantify Analyte Concentration I->J

Caption: Experimental workflow for the HPLC analysis of this compound.

Retention_Mechanism cluster_mobile Mobile Phase (Polar) cluster_stationary Stationary Phase (Non-Polar) Analyte_Mobile This compound (Analyte) C18 C18 Alkyl Chains (Hydrophobic) Analyte_Mobile:head->C18:head Hydrophobic Interaction (Retention)

Caption: Principle of reversed-phase HPLC retention for this compound.

References

Application Notes and Protocols: Evaluating 1-methoxyindole-3-carboxylic acid in Enzyme Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-methoxyindole-3-carboxylic acid is a synthetic derivative of indole-3-carboxylic acid. While the direct enzyme inhibitory profile of this compound is not extensively documented in publicly available literature, its structural similarity to other indole-containing compounds that modulate key cellular enzymes suggests its potential as a subject for enzyme inhibition studies. Notably, various indole (B1671886) derivatives have been investigated for their effects on a range of enzymes, including sirtuins.

Sirtuins (SIRTs) are a class of NAD+-dependent histone deacetylases that play crucial roles in cellular processes such as aging, inflammation, and metabolism. Due to their involvement in numerous pathologies, sirtuins are significant targets for drug discovery. Given the structural features of this compound, it is a candidate for evaluation as a potential modulator of sirtuin activity.

These application notes provide a detailed framework and protocol for assessing the inhibitory potential of this compound against a representative sirtuin, SIRT1. The provided methodologies can be adapted for screening against other sirtuin isoforms or other enzyme classes.

Data Presentation: Hypothetical Inhibition Data

The following tables represent a hypothetical data set for the inhibition of SIRT1 by this compound and a known control inhibitor, Nicotinamide. This data is for illustrative purposes to guide the presentation of experimental results.

Table 1: SIRT1 Inhibition by this compound

Concentration (µM)% Inhibition
100085.2
30068.4
10051.3
3032.7
1015.1
34.9
11.2
00

Table 2: SIRT1 Inhibition by Nicotinamide (Control Inhibitor)

Concentration (µM)% Inhibition
50092.1
15075.3
5058.6
1540.2
521.5
1.58.3
0.52.5
00

Table 3: Summary of IC50 Values for SIRT1 Inhibition

CompoundIC50 (µM)
This compound95.8
Nicotinamide35.2

Experimental Protocols

This section details the protocol for a fluorometric in vitro assay to determine the half-maximal inhibitory concentration (IC50) of this compound against human recombinant SIRT1.

Principle of the Assay

The SIRT1 activity assay is a two-step enzymatic reaction. First, the SIRT1 enzyme deacetylates a synthetic peptide substrate containing an acetylated lysine (B10760008) residue. In the second step, a developer solution is added that specifically cleaves the deacetylated peptide, releasing a fluorescent reporter molecule. The fluorescence intensity is directly proportional to the SIRT1 activity. A decrease in fluorescence in the presence of the test compound indicates inhibition.

Materials and Reagents
  • Human Recombinant SIRT1 Enzyme

  • SIRT1 Fluorogenic Substrate (e.g., a p53-derived acetylated peptide)

  • NAD+ (Nicotinamide adenine (B156593) dinucleotide)

  • SIRT1 Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Developer Solution (containing a protease that cleaves the deacetylated substrate)

  • Stop Solution

  • This compound

  • Nicotinamide (Control Inhibitor)

  • DMSO (Dimethyl sulfoxide)

  • 96-well black, flat-bottom microplate

  • Fluorometric microplate reader (Excitation: 350-360 nm, Emission: 450-465 nm)

Step-by-Step Protocol
  • Reagent Preparation:

    • Prepare the SIRT1 Assay Buffer.

    • Prepare a stock solution of this compound in DMSO (e.g., 50 mM).

    • Prepare a stock solution of Nicotinamide in DMSO (e.g., 10 mM).

    • Dilute the human recombinant SIRT1 enzyme to the desired working concentration in SIRT1 Assay Buffer. Keep on ice.

    • Prepare the SIRT1 substrate and NAD+ solution in SIRT1 Assay Buffer.

  • Inhibitor Dilution Series:

    • Perform serial dilutions of the this compound stock solution in SIRT1 Assay Buffer to create a range of concentrations (e.g., 8-point, 3-fold dilution series).

    • Prepare similar dilutions for the control inhibitor, Nicotinamide.

  • Assay Plate Setup (96-well format):

    • Test Wells: Add 5 µL of each dilution of this compound to triplicate wells.

    • Inhibitor Control Wells: Add 5 µL of each dilution of Nicotinamide to triplicate wells.

    • Positive Control (100% activity): Add 5 µL of SIRT1 Assay Buffer containing the same percentage of DMSO as the test wells to triplicate wells.

    • Negative Control (0% activity/background): Add 5 µL of SIRT1 Assay Buffer to triplicate wells. These wells will not receive the enzyme.

  • Enzyme Addition:

    • Add 20 µL of the diluted SIRT1 enzyme solution to all wells except the Negative Control wells.

  • Reaction Initiation:

    • Add 25 µL of the combined SIRT1 substrate and NAD+ solution to all wells. The final reaction volume should be 50 µL.

  • Incubation:

    • Cover the plate and incubate at 37°C for 45-60 minutes, protected from light.

  • Development:

    • Add 50 µL of the Developer Solution to each well.

    • Incubate at 37°C for 15-30 minutes, protected from light.

  • Fluorescence Measurement:

    • Read the fluorescence intensity in a microplate reader with excitation at 350-360 nm and emission at 450-465 nm.

Data Analysis
  • Background Subtraction: Subtract the average fluorescence of the Negative Control wells from all other measurements.

  • Percentage Inhibition Calculation: Calculate the percent inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (Fluorescence of Test Well / Fluorescence of Positive Control Well)] x 100

  • IC50 Determination: Plot the percent inhibition against the logarithm of the inhibitor concentration. Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagent_prep Reagent Preparation (Buffer, Enzyme, Substrate) inhibitor_dil Inhibitor Dilution Series plate_setup Assay Plate Setup (Inhibitor, Controls) reagent_prep->plate_setup enzyme_add Add SIRT1 Enzyme plate_setup->enzyme_add reaction_init Initiate Reaction (Add Substrate/NAD+) enzyme_add->reaction_init incubation Incubation (37°C) reaction_init->incubation development Add Developer Solution incubation->development readout Fluorescence Reading development->readout data_proc Background Subtraction readout->data_proc calc_inhibition % Inhibition Calculation data_proc->calc_inhibition ic50_calc IC50 Determination calc_inhibition->ic50_calc

Caption: Workflow for the in vitro SIRT1 enzyme inhibition assay.

Sirtuin_Signaling_Pathway cluster_input Cellular Stress / Signals cluster_core SIRT1 Regulation cluster_output Downstream Effects stress Metabolic Stress (e.g., Calorie Restriction) nad Increased NAD+ stress->nad increases sirt1 SIRT1 Activation nad->sirt1 deacetylation Deacetylation sirt1->deacetylation inhibitor 1-methoxyindole- 3-carboxylic acid (Potential Inhibitor) inhibitor->sirt1 inhibits p53 p53 gene_reg Gene Regulation (Metabolism, Stress Resistance) p53->gene_reg foxo FOXO foxo->gene_reg pgc1a PGC-1α pgc1a->gene_reg deacetylation->p53 deacetylation->foxo deacetylation->pgc1a

Caption: Simplified SIRT1 signaling pathway and potential point of inhibition.

Application Notes and Protocols for Cell-based Assays Using 1-Methoxyindole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methoxyindole-3-carboxylic acid is an indole (B1671886) derivative with potential applications in pharmacology and drug development. While direct experimental data on this specific compound is limited in publicly available literature, the biological activities of its close analogs, including N-methoxyindole-3-carbinol, 5-methoxyindole-2-carboxylic acid, and the parent compound indole-3-carboxylic acid, suggest several promising avenues for investigation. These include roles in cancer research, through modulation of metabolic enzymes and sensitization to chemotherapy, as well as in neuroprotection by mitigating oxidative stress.

This document provides detailed protocols for cell-based assays to investigate the potential effects of this compound, based on the known activities of its structural analogs. The included signaling pathways and quantitative data are derived from studies on these related compounds and should serve as a guide for experimental design.

Potential Applications and Supporting Data from Analog Compounds

Based on the activities of related indole compounds, this compound may be investigated for the following applications:

  • Cancer Research:

    • Modulation of Drug-Metabolizing Enzymes: Like N-methoxyindole-3-carbinol, it may induce cytochrome P450 enzymes, such as CYP1A1, which are involved in the metabolism of xenobiotics and endogenous compounds.[1]

    • Chemosensitization: Similar to indole-3-carboxylic acid, it could enhance the efficacy of chemotherapeutic agents like doxorubicin (B1662922) by promoting cellular senescence in cancer cells.[2][3]

  • Neuroprotection:

    • Protection Against Oxidative Stress: Drawing parallels with 5-methoxyindole-2-carboxylic acid, it may protect neuronal cells from oxidative damage by preserving mitochondrial function and activating antioxidant response pathways.[4][5][6]

Data from Analog Compound Studies

The following tables summarize quantitative data from studies on indole compounds structurally related to this compound. This information can be used as a reference for designing dose-response experiments.

Table 1: CYP1A1 Induction by N-methoxyindole-3-carbinol (NI3C) in Hepa-1c1c7 Cells [1]

CompoundConcentrationEROD Activity (fold induction)
N-methoxyindole-3-carbinol1 µM~5
N-methoxyindole-3-carbinol10 µM~15
N-methoxyindole-3-carbinol25 µM~25
Indole-3-carbinol (I3C)100 µM~2.5

EROD (7-ethoxyresorufin-O-deethylase) activity is a measure of CYP1A1 enzymatic activity.

Table 2: Enhancement of Doxorubicin (DOX) Cytotoxicity by Indole-3-carboxylic Acid in LS180 Colorectal Cancer Cells [3]

TreatmentCell Viability (OD Value)Colony Count
Control1.88 ± 0.02407 ± 12
DOX (0.5 µM)1.20 ± 0.04245 ± 9
DOX (0.5 µM) + Indole-3-carboxylic acid (0.16 µM)0.78 ± 0.0974 ± 6

Table 3: Neuroprotective Effect of 5-methoxyindole-2-carboxylic acid (MICA) in a Rat Model of Ischemic Stroke [4][5]

Treatment GroupBrain Infarction Volume (%)NQO1 Activity (fold increase)Nuclear Nrf2 Content (fold increase)
Vehicle Control1001.01.0
MICA (100 mg/kg)~50~2.5~2.0

NQO1 (NAD(P)H quinone dehydrogenase 1) is an antioxidant enzyme regulated by the Nrf2 signaling pathway.

Experimental Protocols

The following are detailed protocols for cell-based assays to explore the potential biological activities of this compound.

Protocol 1: Determination of CYP1A1 Induction using the EROD Assay

This protocol is designed to assess whether this compound can induce the activity of the cytochrome P450 enzyme CYP1A1, a key enzyme in drug metabolism. The protocol is based on the methodology used for N-methoxyindole-3-carbinol.[1]

Materials:

  • Hepa-1c1c7 cells (or other suitable hepatoma cell line)

  • Cell culture medium (e.g., DMEM) with 10% FBS

  • This compound

  • 7-Ethoxyresorufin (B15458)

  • Resorufin (B1680543) standard

  • NADPH

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader (Excitation: 530 nm, Emission: 590 nm)

Procedure:

  • Cell Seeding: Seed Hepa-1c1c7 cells in a 96-well plate at a density that will result in 80-90% confluency at the time of the assay.

  • Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution in a cell culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). Treat the cells with the compound for 24-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., TCDD or N-methoxyindole-3-carbinol).

  • EROD Reaction: a. After the treatment period, remove the medium and wash the cells with PBS. b. Add the reaction mixture containing 7-ethoxyresorufin and NADPH to each well. c. Incubate the plate at 37°C for a specified time (e.g., 15-60 minutes).

  • Measurement: Stop the reaction and measure the fluorescence of the produced resorufin using a fluorescence plate reader.

  • Data Analysis: Create a resorufin standard curve to quantify the amount of product formed. Normalize the EROD activity to the total protein content in each well.

Protocol 2: Assessment of Chemosensitization through Cellular Senescence Staining

This protocol aims to determine if this compound can enhance chemotherapy-induced cellular senescence, a potential mechanism for its anti-cancer effects. The protocol is adapted from studies using indole-3-carboxylic acid with doxorubicin.[2]

Materials:

  • LS180 colorectal cancer cells (or other relevant cancer cell line)

  • Cell culture medium

  • This compound

  • Doxorubicin

  • Senescence-Associated β-Galactosidase (SA-β-gal) Staining Kit

  • Microscope

Procedure:

  • Cell Treatment: Seed LS180 cells in 6-well plates. Treat the cells with a sub-lethal concentration of doxorubicin, this compound alone, or a combination of both for 48-72 hours. Include an untreated control group.

  • Fixation: Wash the cells with PBS and fix them with the fixing solution provided in the SA-β-gal staining kit for 10-15 minutes at room temperature.

  • Staining: a. Wash the cells again with PBS. b. Add the SA-β-gal staining solution to each well. c. Incubate the plates at 37°C overnight in a dry incubator (no CO2).

  • Imaging and Quantification: a. Observe the cells under a light microscope. Senescent cells will stain blue. b. Capture images from multiple random fields for each condition. c. Quantify the percentage of blue-stained (senescent) cells relative to the total number of cells.

Protocol 3: Evaluation of Neuroprotective Effects Against Oxidative Stress

This protocol is designed to investigate the potential of this compound to protect neuronal cells from oxidative stress, based on the neuroprotective properties of 5-methoxyindole-2-carboxylic acid.[4][5]

Materials:

  • SH-SY5Y neuroblastoma cells (or other neuronal cell line)

  • Cell culture medium (e.g., DMEM/F12)

  • This compound

  • Hydrogen peroxide (H₂O₂)

  • MTT or CCK-8 cell viability assay kit

  • 96-well plates

  • Plate reader

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate.

  • Pre-treatment: Treat the cells with various concentrations of this compound for a specified pre-incubation period (e.g., 2-24 hours).

  • Induction of Oxidative Stress: After pre-treatment, expose the cells to a pre-determined toxic concentration of H₂O₂ for 24 hours. Include control wells (untreated), wells with H₂O₂ alone, and wells with this compound alone.

  • Cell Viability Assessment: a. After the H₂O₂ treatment, perform a cell viability assay (e.g., MTT or CCK-8) according to the manufacturer's instructions. b. Measure the absorbance using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each condition relative to the untreated control. An increase in cell viability in the pre-treated groups compared to the H₂O₂-only group indicates a neuroprotective effect.

Signaling Pathways and Visualizations

The following diagrams illustrate the signaling pathways that are likely relevant to the biological activities of this compound, based on the mechanisms of its analogs.

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway for CYP1A1 Induction

N-methoxyindole-3-carbinol is known to activate the Aryl Hydrocarbon Receptor (AhR), which leads to the induction of CYP1A1.[1] It is plausible that this compound could act through a similar mechanism.

AhR_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MICA 1-Methoxyindole- 3-carboxylic acid AhR_complex AhR-Hsp90-XAP2 (Inactive Complex) MICA->AhR_complex Binds AhR_active Active AhR Complex AhR_complex->AhR_active Conformational Change ARNT ARNT AhR_active->ARNT Translocation AhR_ARNT AhR-ARNT Heterodimer ARNT->AhR_ARNT XRE XRE (DNA Element) AhR_ARNT->XRE CYP1A1_mRNA CYP1A1 mRNA XRE->CYP1A1_mRNA Transcription CYP1A1_protein CYP1A1 Protein (Metabolism) CYP1A1_mRNA->CYP1A1_protein Translation

Caption: Putative AhR signaling pathway for CYP1A1 induction.

Nrf2-Mediated Antioxidant Response Pathway

5-methoxyindole-2-carboxylic acid has been shown to exert neuroprotective effects by activating the Nrf2 signaling pathway, which upregulates antioxidant enzymes.[4][6] A similar mechanism could be responsible for potential neuroprotective effects of this compound.

Nrf2_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MICA 1-Methoxyindole- 3-carboxylic acid Keap1_Nrf2 Keap1-Nrf2 Complex MICA->Keap1_Nrf2 Inhibits Dissociation? Oxidative_Stress Oxidative Stress (e.g., H₂O₂) Oxidative_Stress->Keap1_Nrf2 Induces Dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Release Keap1 Keap1 Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation ARE ARE (DNA Element) Antioxidant_Genes Antioxidant Genes (e.g., NQO1, HO-1) ARE->Antioxidant_Genes Transcription Antioxidant_Proteins Antioxidant Proteins Antioxidant_Genes->Antioxidant_Proteins Translation Neuroprotection Neuroprotection Antioxidant_Proteins->Neuroprotection Leads to Nrf2_n->ARE Binds

Caption: Potential Nrf2-mediated neuroprotective pathway.

Disclaimer

The experimental protocols, quantitative data, and signaling pathways described in this document are based on studies of compounds structurally related to this compound. These should be considered as a starting point for research. The actual biological effects and optimal experimental conditions for this compound may vary and need to be determined empirically.

References

Application Notes and Protocols for the Quantification of Indole Derivatives in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantification of various indole (B1671886) derivatives in biological matrices. The protocols outlined below utilize common analytical techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography (HPLC), and Enzyme-Linked Immunosorbent Assay (ELISA).

Introduction

Indole and its derivatives, metabolites of the essential amino acid tryptophan, are crucial signaling molecules in various physiological and pathological processes. They are implicated in gut health, immune response, and neurological functions.[1][2][3] Accurate quantification of these compounds in biological samples like serum, plasma, urine, and feces is essential for understanding their roles in health and disease, and for the development of novel therapeutics.

Analytical Methods Overview

Several analytical techniques are employed for the quantification of indole derivatives. The choice of method depends on the specific analytes, the biological matrix, the required sensitivity, and the available instrumentation.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and selective method for the comprehensive profiling of multiple tryptophan metabolites.[4][5] It offers excellent specificity and allows for the quantification of low-abundance derivatives.

  • High-Performance Liquid Chromatography (HPLC): HPLC coupled with fluorescence or UV detection is a robust and widely used technique for the quantification of specific indole derivatives.[6][7]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is suitable for the analysis of volatile indole compounds and can be used for specific applications, particularly in the analysis of plant-derived indole alkaloids.[8][9]

  • Enzyme-Linked Immunosorbent Assay (ELISA): ELISA is a high-throughput method ideal for quantifying specific proteins or enzymes involved in indole metabolism, such as Indoleamine 2,3-dioxygenase (IDO).[10]

Application Note 1: Quantification of Tryptophan and its Metabolites in Serum and Urine by LC-MS/MS

This protocol describes a sensitive and selective method for the simultaneous quantification of tryptophan and its key metabolites in human serum and urine using LC-MS/MS.[4][11]

Signaling Pathway: Tryptophan Metabolism

The metabolism of tryptophan follows several key pathways, including the kynurenine (B1673888) and serotonin (B10506) pathways, leading to the production of various bioactive indole derivatives.

G Tryptophan Metabolism Pathways tryptophan Tryptophan kynurenine_pathway Kynurenine Pathway (IDO, TDO) tryptophan->kynurenine_pathway serotonin_pathway Serotonin Pathway tryptophan->serotonin_pathway microbiota_pathway Gut Microbiota Pathway tryptophan->microbiota_pathway kynurenine Kynurenine kynurenine_pathway->kynurenine serotonin Serotonin (5-HT) serotonin_pathway->serotonin indole Indole microbiota_pathway->indole kynurenic_acid Kynurenic Acid kynurenine->kynurenic_acid xanthurenic_acid Xanthurenic Acid kynurenine->xanthurenic_acid 5_hiaa 5-HIAA serotonin->5_hiaa 3_is Indoxyl Sulfate (B86663) (3-IS) indole->3_is Liver

Caption: Overview of major tryptophan metabolism pathways.

Experimental Protocol

1. Sample Preparation (Serum/Plasma) [12]

  • Thaw frozen serum or plasma samples on ice.

  • To 100 µL of sample, add 300 µL of ice-cold acetonitrile (B52724) containing a suitable internal standard (e.g., deuterated tryptophan).

  • Vortex vigorously for 30 seconds to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.[12]

  • Transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase.

  • Centrifuge at 14,000 x g for 5 minutes at 4°C.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

2. Sample Preparation (Urine) [13][14]

  • Thaw frozen urine samples.

  • Dilute the urine sample with a formic acid solution and deuterated internal standards.[13][14]

  • Vortex to mix.

  • Inject directly onto the LC-MS/MS system for analysis.[13][14]

3. LC-MS/MS Analysis [4][11]

  • LC Column: C18 silica (B1680970) column (e.g., Atlantis T3 C18).[11]

  • Mobile Phase: A binary gradient consisting of Solvent A (e.g., 5 mmol/L ammonium (B1175870) acetate (B1210297) in water) and Solvent B (e.g., methanol).[11]

  • Flow Rate: 0.25 mL/min.[11]

  • Injection Volume: 10 µL.[11]

  • Mass Spectrometry: Electrospray ionization (ESI) in positive ion multiple reaction monitoring (MRM) mode. Indoxyl sulfate is typically measured in negative ion MRM mode.[4]

Quantitative Data Summary
AnalyteMatrixLLOQ (Lower Limit of Quantification)Precision (CV%)Recovery (%)Reference
TryptophanSerum0.5 - 100 nM1.3 - 16.0%Not specified[4]
KynurenineSerum0.5 - 100 nM1.3 - 16.0%Not specified[4]
Kynurenic AcidSerum0.5 - 100 nM1.3 - 16.0%Not specified[4]
Indoxyl SulfateSerum0.5 - 100 nM1.3 - 16.0%Not specified[4]
TryptophanUrine0.5 - 100 nM1.5 - 13.5%Not specified[4]
IndoleUrineNot specifiedNot specifiedNot specified[13][14]
Indoxyl SulfateUrineNot specifiedNot specifiedNot specified[13][14]
5-HTPSerum3.42 - 244.82 nmol/L<15%79 - 104%[5][15]
5-HTSerum3.42 - 244.82 nmol/L<15%79 - 104%[5][15]
5-HIAASerum3.42 - 244.82 nmol/L<15%79 - 104%[5][15]

Application Note 2: Quantification of Indole Derivatives in Fecal Samples by HPLC

This protocol details a method for extracting and quantifying indole and its derivatives from fecal samples using HPLC with fluorescence detection.[16][17]

Experimental Workflow

The workflow for analyzing indole derivatives in fecal samples involves sample preparation, extraction, and chromatographic analysis.

G Fecal Indole Analysis Workflow start Fecal Sample Collection homogenization Homogenization in PBS start->homogenization extraction Solvent Extraction (e.g., Diethyl ether/Ethyl acetate) homogenization->extraction centrifugation Centrifugation extraction->centrifugation spe Solid-Phase Extraction (SPE) (C18 column) centrifugation->spe Supernatant hplc HPLC-FLD Analysis spe->hplc quantification Quantification hplc->quantification

Caption: Workflow for fecal indole derivative analysis.

Experimental Protocol

1. Sample Preparation and Extraction [16][17]

  • Homogenize a known weight of fecal sample in a suitable buffer (e.g., PBS).

  • Extract the homogenate with a mixture of diethyl ether and ethyl acetate.[7]

  • Vortex thoroughly and centrifuge to separate the phases.

  • Collect the organic layer.

  • For cleanup and enrichment, pass the organic extract through a C18 Solid-Phase Extraction (SPE) column.[17]

  • Elute the indole derivatives from the SPE column with a suitable solvent (e.g., methanol).

  • Evaporate the eluate to dryness and reconstitute in the HPLC mobile phase.

2. HPLC Analysis [7][16]

  • LC Column: C18 column (e.g., Shim-Pack VP-ODS).[7]

  • Mobile Phase: Isocratic or gradient elution with a mixture of a buffer (e.g., 10 mmol/L sodium dihydrogen phosphate) and an organic solvent (e.g., methanol).[7]

  • Detector: Fluorescence detector with excitation and emission wavelengths set appropriately for indoles (e.g., Ex: 280 nm, Em: 355 nm).[7]

Quantitative Data Summary
AnalyteMatrixLinearity RangePrecision (CV%)Recovery (%)Reference
Indoxyl SulfatePlasma1.56–400.0 µmol/L< 5.2%90.1–109.3%[7]
Indole-3-acetic acidPlasma0.312–10.0 µmol/L< 5.2%90.1–109.3%[7]
Indole-3-propionatePlasma0.125–6.00 µmol/L< 5.2%90.1–109.3%[7]
IndolePlasma6.25–400.0 nmol/L< 5.2%90.1–109.3%[7]
3-MethylindolePlasma1.56–400.0 nmol/L< 5.2%90.1–109.3%[7]
IndoleFeces1.0–27.5 µg/gNot specifiedNot specified[16]

Application Note 3: Quantification of Indoleamine 2,3-dioxygenase (IDO) by ELISA

This protocol provides a general procedure for the quantification of human Indoleamine 2,3-dioxygenase (IDO) in serum, plasma, and other biological fluids using a sandwich ELISA kit.[10][18]

Logical Relationship: ELISA Principle

The sandwich ELISA technique is based on the specific binding of an antibody to its antigen.

G Sandwich ELISA Principle plate Microplate Well (Pre-coated with Capture Ab) sample Add Sample (Contains IDO Antigen) plate->sample binding1 IDO binds to Capture Antibody sample->binding1 detection_ab Add Biotinylated Detection Antibody binding1->detection_ab binding2 Detection Ab binds to IDO detection_ab->binding2 hrp Add Avidin-HRP Conjugate binding2->hrp binding3 Avidin-HRP binds to Biotin hrp->binding3 substrate Add Substrate binding3->substrate color Color Development substrate->color stop Add Stop Solution color->stop read Read Absorbance at 450 nm stop->read

Caption: Step-by-step principle of a sandwich ELISA.

Experimental Protocol

1. Reagent and Sample Preparation [10][18]

  • Prepare all reagents, working standards, and samples as directed in the ELISA kit manual.

  • For serum, allow samples to clot for 1-2 hours at room temperature before centrifugation.[10][18]

  • For plasma, collect blood using an anticoagulant like EDTA and centrifuge.[10][18]

  • Other biological fluids should be centrifuged to remove particulates.[10]

2. Assay Procedure [10][19]

  • Add standards and samples to the appropriate wells of the pre-coated microplate.

  • Incubate as per the kit instructions.

  • Wash the wells to remove unbound substances.

  • Add the biotinylated detection antibody and incubate.

  • Wash the wells.

  • Add the Avidin-HRP conjugate and incubate.

  • Wash the wells.

  • Add the substrate solution and incubate for color development.

  • Add the stop solution to terminate the reaction.

  • Measure the optical density (OD) at 450 nm using a microplate reader.

3. Calculation of Results

  • Create a standard curve by plotting the mean absorbance for each standard on the y-axis against the concentration on the x-axis.

  • Determine the concentration of IDO in the samples by interpolating their mean absorbance values from the standard curve.

Quantitative Data Summary
Kit/AnalyteSample TypeDetection RangeSensitivityReference
Human IDO ELISA KitSerum, plasma, other biological fluids0.31 - 20 ng/mL0.19 ng/mL
Human IDO ELISA KitSerum, plasma, tissue homogenates, cell lysates, cell culture supernates0.32 - 20 ng/mL0.114 ng/mL[18]

Method Validation Considerations

For all analytical methods, proper validation is crucial to ensure reliable and reproducible data. Key validation parameters include:[20][21][22]

  • Specificity and Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Linearity and Range: The concentration range over which the method provides results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the measured value to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).

  • Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

  • Stability: The stability of the analytes in the biological matrix under specific storage and processing conditions.

References

Application Notes and Protocols for the Experimental Use of Methoxyindoles in Neurological Disorder Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methoxyindole derivatives represent a versatile class of compounds with significant potential in the research and development of novel therapeutics for a range of neurological disorders. Their structural similarity to endogenous neurochemicals, such as serotonin (B10506) and melatonin (B1676174), allows them to interact with various targets within the central nervous system (CNS). This document provides detailed application notes and experimental protocols for the investigation of methoxyindoles in the context of depression, Alzheimer's disease, and neuroinflammation.

I. Methoxyindoles in Depression Research: The Case of Agomelatine (B1665654)

Agomelatine, a methoxyindole derivative, is an atypical antidepressant with a unique mechanism of action involving agonism at melatonergic (MT1/MT2) receptors and antagonism at serotonergic 5-HT2C receptors.[1][2][3][4][5] This dual action is believed to contribute to its efficacy in treating major depressive disorder, particularly in patients with disturbed circadian rhythms.[3][4]

A. Signaling Pathway of Agomelatine

The synergistic action of agomelatine on MT1/MT2 and 5-HT2C receptors leads to the modulation of several downstream pathways implicated in mood regulation.

Agomelatine_Pathway Agomelatine Agomelatine MT1_MT2 MT1/MT2 Receptors (Agonist) Agomelatine->MT1_MT2 HT2C 5-HT2C Receptor (Antagonist) Agomelatine->HT2C Circadian_Rhythm Resynchronization of Circadian Rhythms MT1_MT2->Circadian_Rhythm BDNF Increased BDNF Expression MT1_MT2->BDNF DA_NE_Release Increased Dopamine & Norepinephrine Release (in Frontal Cortex) HT2C->DA_NE_Release HT2C->BDNF Antidepressant_Effects Antidepressant Effects Circadian_Rhythm->Antidepressant_Effects DA_NE_Release->Antidepressant_Effects BDNF->Antidepressant_Effects

Caption: Agomelatine's dual mechanism of action.

B. Preclinical Models for Assessing Antidepressant-like Effects

The FST is a widely used behavioral test to screen for antidepressant-like activity in rodents.[6][7][8][9][10]

Protocol:

  • Apparatus: A transparent glass cylinder (25 cm height, 10 cm diameter for mice; 35 cm height, 24 cm diameter for rats) filled with water (23-25°C) to a depth that prevents the animal from touching the bottom with its tail or paws.[6]

  • Procedure:

    • Administer Agomelatine (e.g., 10, 20, 40 mg/kg, p.o.) or vehicle to the animals.

    • After a pre-determined time (e.g., 60 minutes), place each animal individually into the cylinder for a 6-minute session.[6]

    • Record the duration of immobility during the last 4 minutes of the test. Immobility is defined as the state in which the animal makes only the movements necessary to keep its head above water.[6]

  • Data Analysis: Compare the duration of immobility between the Agomelatine-treated and vehicle-treated groups. A significant reduction in immobility time is indicative of an antidepressant-like effect.

The SPT is used to assess anhedonia, a core symptom of depression, in rodents.[11][12][13][14][15]

Protocol:

  • Acclimation: For 48 hours, habituate the animals to two bottles of 1% sucrose (B13894) solution in their home cage.

  • Baseline: For the next 24 hours, replace one of the sucrose bottles with a bottle of water. Measure the consumption of both liquids.

  • Treatment and Test:

    • Administer Agomelatine or vehicle daily for the duration of the study.

    • Following a period of stress induction (e.g., chronic unpredictable mild stress), present the animals with one bottle of 1% sucrose solution and one bottle of water for a defined period (e.g., 1-24 hours).

    • Measure the consumption of both liquids.

  • Data Analysis: Calculate the sucrose preference as: (Sucrose intake / (Sucrose intake + Water intake)) x 100%. A significant increase in sucrose preference in the Agomelatine-treated group compared to the vehicle-treated stress group suggests an anti-anhedonic effect.

II. Methoxyindoles in Alzheimer's Disease Research

Certain methoxyindole derivatives have been investigated for their potential therapeutic role in Alzheimer's disease by targeting key enzymes involved in its pathophysiology, such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and monoamine oxidase (MAO).[16][17]

A. Quantitative Data on Methoxyindole Derivatives
CompoundTarget EnzymeIC50 (nM)Ki (nM)Reference
5l AChE1.571.43 ± 0.44[16][17]
BChE25.6822.53 ± 7.70[16][17]
5v MAO-A22.98-[16][17]
5r AChE4.563.43 ± 0.21[16][17]
BChE35.0634.82 ± 2.32[16][17]
MAO-A27.23-[16][17]
B. Experimental Protocols for Enzyme Inhibition Assays

This colorimetric assay is widely used to measure AChE and BChE activity.[1][2][17][18][19]

Protocol:

  • Reagents:

  • Procedure (96-well plate format):

    • Add 140 µL of phosphate buffer, 10 µL of enzyme solution, 10 µL of DTNB, and 10 µL of the test compound solution to each well.

    • For the control (100% activity), add 10 µL of the solvent instead of the test compound.

    • For the blank, add 150 µL of buffer, 10 µL of DTNB, and 10 µL of deionized water.

    • Pre-incubate the plate at 25°C for 10 minutes.

    • Initiate the reaction by adding 10 µL of the respective substrate (ATCI or BTCI) to all wells except the blank.

    • Measure the absorbance at 412 nm at regular intervals using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

This fluorometric assay measures the activity of MAO-A and MAO-B.[5][20][21][22][23]

Protocol:

  • Reagents:

    • MAO Assay Buffer

    • MAO Substrate (e.g., Tyramine)

    • OxiRed™ Probe

    • Developer

    • MAO-A or MAO-B enzyme

    • Specific inhibitors (Clorgyline for MAO-A, Selegiline for MAO-B)

    • Test methoxyindole compound

  • Procedure (96-well plate format):

    • Prepare a reaction mix containing MAO Assay Buffer, Developer, MAO Substrate, and OxiRed™ Probe.

    • To measure total MAO activity, add the sample to the reaction mix.

    • To measure MAO-A activity, pre-incubate the sample with Selegiline before adding the reaction mix.

    • To measure MAO-B activity, pre-incubate the sample with Clorgyline before adding the reaction mix.

    • Incubate the plate at 25°C for 60 minutes, protected from light.

    • Measure the fluorescence at Ex/Em = 535/587 nm.

  • Data Analysis: Calculate the MAO activity and the percentage of inhibition by the test compound to determine the IC50 value.

III. Methoxyindoles in Neuroinflammation Research

Neuroinflammation is a key process in many neurodegenerative diseases. Animal models of neuroinflammation can be used to evaluate the anti-inflammatory potential of methoxyindoles.

A. Experimental Workflow for In Vivo Neuroinflammation Studies

Neuroinflammation_Workflow Animal_Model Animal Model of Neuroinflammation (e.g., LPS or EAE) Treatment Treatment with Methoxyindole or Vehicle Animal_Model->Treatment Behavioral_Testing Behavioral Testing (e.g., Sickness Behavior) Treatment->Behavioral_Testing Tissue_Collection Tissue Collection (Brain, Blood) Behavioral_Testing->Tissue_Collection Biochemical_Analysis Biochemical Analysis Tissue_Collection->Biochemical_Analysis Cytokine_Measurement Cytokine Measurement (ELISA) Biochemical_Analysis->Cytokine_Measurement IHC Immunohistochemistry (Microglia/Astrocyte activation) Biochemical_Analysis->IHC

Caption: Workflow for in vivo neuroinflammation studies.

B. Animal Models of Neuroinflammation

LPS, a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammation.[4][24][25][26][27]

Protocol:

  • Animals: Use adult mice or rats.

  • Procedure:

    • Administer the test methoxyindole compound or vehicle.

    • After a suitable pre-treatment time, administer LPS (e.g., 0.33 mg/kg, i.p. in mice) to induce neuroinflammation.[25]

    • At a specific time point post-LPS injection (e.g., 3 hours), perform behavioral tests to assess sickness behavior (e.g., open field test).[25]

    • Following behavioral testing, collect blood and brain tissue for analysis.

  • Endpoints:

    • Measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in plasma and brain homogenates using ELISA.

    • Assess microglial and astrocyte activation in brain sections using immunohistochemistry for markers like Iba1 and GFAP.

EAE is the most commonly used animal model for multiple sclerosis, a chronic inflammatory demyelinating disease of the CNS.[3][16][28][29][30]

Protocol:

  • Induction of EAE:

    • Immunize mice (e.g., C57BL/6) with an emulsion of Myelin Oligodendrocyte Glycoprotein (MOG) peptide (e.g., MOG35-55) in Complete Freund's Adjuvant (CFA).[29]

    • Administer pertussis toxin on the day of immunization and two days later.[29]

  • Treatment: Begin treatment with the methoxyindole compound or vehicle at the time of immunization or at the onset of clinical signs.

  • Clinical Scoring: Monitor the animals daily for clinical signs of EAE and score them on a scale of 0 to 5 (or higher, depending on the scale used), where 0 is no sign of disease and higher scores indicate increasing paralysis.[30]

  • Histology: At the end of the experiment, perfuse the animals and collect the spinal cords for histological analysis of inflammation and demyelination (e.g., using Hematoxylin and Eosin and Luxol Fast Blue staining).

IV. Psychedelic Methoxyindoles in Neuropsychiatric Research: The Case of 5-MeO-DMT

5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT) is a potent, short-acting psychedelic methoxyindole that is being investigated for its therapeutic potential in depression and anxiety.[20][21][28][31][32][33][34][35][36][37][38]

A. Clinical Trial Design for Intranasal 5-MeO-DMT

Recent research has focused on intranasal formulations of 5-MeO-DMT to provide rapid onset and a short duration of action.[32][33][34][35][36]

Example Phase IIb Study Design: [35]

  • Objective: To assess the efficacy and safety of different doses of BPL-003 (intranasal 5-MeO-DMT benzoate) in patients with Treatment Resistant Depression (TRD).

  • Design: Multi-center, quadruply-masked, randomized, placebo-controlled study.

  • Participants: Patients diagnosed with TRD.

  • Intervention: Single administration of BPL-003 at varying doses or placebo, with psychological support before, during, and after dosing.

  • Primary Efficacy Endpoint: Change in the Montgomery-Åsberg Depression Rating Scale (MADRS) score from baseline.

  • Key Features:

    • Quadruple masking (patient, investigator, therapist, and outcomes assessor) to minimize expectancy bias.

    • Use of a standardized psychological support model.

    • An open-label extension to evaluate the maintenance of effect after a second dose.

B. Preclinical Assessment of Anxiolytic-like Effects

Animal models can be used to explore the anxiolytic potential of 5-MeO-DMT.

Logical Relationship for Preclinical to Clinical Translation:

MeO_DMT_Translation Preclinical_Models Preclinical Models (e.g., Elevated Plus Maze) Anxiolytic_Effects Anxiolytic-like Effects (Increased open arm time) Preclinical_Models->Anxiolytic_Effects Safety_Tolerability Safety & Tolerability Studies (Phase I) Anxiolytic_Effects->Safety_Tolerability Dose_Selection Dose Selection for Efficacy Trials Safety_Tolerability->Dose_Selection Efficacy_Trials Efficacy Trials in Patients (Phase II/III) Dose_Selection->Efficacy_Trials Therapeutic_Potential Therapeutic Potential for Anxiety Disorders Efficacy_Trials->Therapeutic_Potential

Caption: Translational pathway for 5-MeO-DMT research.

Protocol: Elevated Plus Maze (EPM)

  • Apparatus: A plus-shaped maze raised from the floor, with two open arms and two enclosed arms.

  • Procedure:

    • Administer 5-MeO-DMT or vehicle to the animals.

    • Place the animal in the center of the maze, facing an open arm.

    • Allow the animal to explore the maze for a 5-minute session.

    • Record the time spent in the open arms and the number of entries into the open and closed arms.

  • Data Analysis: An increase in the time spent in and/or the number of entries into the open arms is indicative of an anxiolytic-like effect.

Conclusion

The diverse pharmacological profiles of methoxyindoles make them a compelling area of research for novel treatments of neurological and psychiatric disorders. The protocols and data presented here provide a framework for the continued investigation of these promising compounds. Rigorous experimental design and the use of validated models are crucial for advancing our understanding of their therapeutic potential.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Methoxyindole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 1-methoxyindole-3-carboxylic acid synthesis.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis, offering potential causes and solutions. The primary synthetic route involves two key steps: the N-methoxylation of a suitable indole-3-carboxylate (B1236618) precursor, followed by the hydrolysis of the resulting ester.

Issue 1: Low Yield During N-Methoxylation of Methyl Indole-3-carboxylate

Potential Causes:

  • Incomplete Deprotonation: The indole (B1671886) N-H is weakly acidic, and incomplete deprotonation can lead to a slow or incomplete reaction.

  • Suboptimal Reaction Conditions: Incorrect choice of base, solvent, or temperature can significantly impact the reaction's efficiency.

  • Side Reactions: Competing reactions, such as C-alkylation or reaction with the solvent, can consume starting material and reduce the desired product's yield.

  • Poor Quality Reagents: Use of old or impure methylating agents or wet solvents can inhibit the reaction.

Solutions:

ParameterRecommendationRationale
Base Use a non-hydrolytic base like potassium carbonate (K₂CO₃) or sodium hydride (NaH).[1]Stronger bases like NaH ensure complete deprotonation of the indole nitrogen, increasing its nucleophilicity. K₂CO₃ is a milder and safer alternative that is also effective.[1]
Solvent Employ a polar aprotic solvent such as anhydrous N,N-dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF).[1]These solvents effectively solvate the cation of the base, leaving the indole anion more accessible for reaction. It is crucial to use anhydrous solvents to prevent quenching of the base and indole anion.[1]
Methylating Agent Use a reactive methylating agent like dimethyl carbonate (DMC).[2] While more hazardous, dimethyl sulfate (B86663) or methyl iodide are also highly effective.Dimethyl carbonate is a safer and more environmentally friendly option that provides high yields.[2][3]
Temperature Maintain a moderate temperature, typically between room temperature and 80°C, depending on the reagents used. For DMC with K₂CO₃ in DMF, a higher temperature of around 130°C is effective.[2]Higher temperatures can sometimes lead to side reactions, including decarboxylation if the carboxylic acid is present.[2]
Issue 2: Presence of N-Methylated and Decarboxylated Byproducts

Potential Cause:

When starting from indole-3-carboxylic acid directly, the reaction conditions for N-methoxylation can also promote esterification (O-methylation) and decarboxylation, leading to a mixture of products.[2] Specifically, heating indole-3-carboxylic acid in the presence of a methylating agent can lead to the formation of N-methylindole after decarboxylation.[2]

Solutions:

  • Two-Step Procedure: It is highly recommended to first synthesize the methyl ester of indole-3-carboxylic acid and then perform the N-methoxylation. This protects the carboxylic acid group and prevents decarboxylation.

  • Optimized One-Pot Conditions: If a one-pot reaction is necessary, carefully control the reaction temperature and time. Esterification of the carboxyl group is generally faster than N-methylation under these conditions.[2]

Issue 3: Low Yield During Hydrolysis of Methyl 1-Methoxyindole-3-carboxylate

Potential Causes:

  • Incomplete Hydrolysis: Insufficient reaction time, temperature, or concentration of the base can lead to incomplete conversion of the ester to the carboxylic acid.

  • Product Decomposition: Indole derivatives can be sensitive to harsh basic conditions and high temperatures, potentially leading to decomposition and lower yields.

  • Difficult Product Isolation: The product, this compound, may be soluble in the aqueous phase, making extraction challenging.

Solutions:

ParameterRecommendationRationale
Base Use a solution of sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) in a mixture of water and a co-solvent like methanol (B129727) or ethanol.The co-solvent helps to dissolve the starting ester, facilitating its interaction with the aqueous base.
Temperature Gently heat the reaction mixture, for example, by refluxing, to accelerate the hydrolysis.Monitor the reaction progress by TLC to avoid prolonged heating that could lead to decomposition.
Work-up After the reaction is complete, cool the mixture and carefully acidify with a dilute acid (e.g., 1N HCl) to a pH of 3-4.[4]Acidification protonates the carboxylate salt, causing the desired carboxylic acid to precipitate out of the solution. The precipitate can then be collected by filtration.

Frequently Asked Questions (FAQs)

Q1: What is a typical yield for the N-methoxylation of methyl indole-3-carboxylate?

A: With optimized conditions, such as using dimethyl carbonate and potassium carbonate in DMF, yields can be quite high. For the related N-methylation of methyl indole-3-carboxylate, yields of up to 96.3% have been reported.[1]

Q2: Can I use other methylating agents besides dimethyl carbonate?

A: Yes, traditional methylating agents like methyl iodide and dimethyl sulfate are effective but are also more toxic and hazardous.[5] Their use requires appropriate safety precautions.

Q3: My hydrolysis reaction seems to be stalling. What can I do?

A: You can try increasing the concentration of the base, extending the reaction time, or gently increasing the temperature while monitoring for any signs of product decomposition by TLC. Adding more co-solvent (methanol or ethanol) can also improve the solubility of the ester.

Q4: During work-up of the hydrolysis, my product does not precipitate upon acidification. What should I do?

A: If the product remains in the aqueous solution, you can attempt to extract it with an organic solvent like ethyl acetate. Perform multiple extractions to maximize the recovery of the product. Subsequently, washing the combined organic layers with brine, drying over anhydrous sodium sulfate, and removing the solvent under reduced pressure should yield the product.

Q5: Are there any specific safety precautions I should take during this synthesis?

A: Yes. Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Methylating agents like dimethyl sulfate and methyl iodide are toxic and should be handled with extreme care. Reactions involving sodium hydride are highly flammable and water-reactive.

Experimental Protocols

Protocol 1: N-Methoxylation of Methyl Indole-3-carboxylate

This protocol is adapted from a general and effective method for the N-alkylation of indoles.

Materials:

  • Methyl indole-3-carboxylate

  • Dimethyl carbonate (DMC)

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Ice-cold water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine methyl indole-3-carboxylate (1.0 eq), anhydrous potassium carbonate (approx. 1.5 eq), and anhydrous DMF (approx. 7 mL per gram of indole).

  • Add dimethyl carbonate (approx. 3.0 eq) to the mixture.

  • Heat the reaction mixture to reflux (approximately 130 °C) with vigorous stirring.

  • Monitor the reaction for completion (typically 3-4 hours) by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture in an ice bath to about 3 °C.

  • Slowly add ice-cold water (approximately 20 mL per gram of starting indole) to the cold reaction mixture to precipitate the product.

  • Collect the solid product, methyl 1-methoxyindole-3-carboxylate, by vacuum filtration and wash with water.

Protocol 2: Hydrolysis of Methyl 1-Methoxyindole-3-carboxylate

Materials:

  • Methyl 1-methoxyindole-3-carboxylate

  • Methanol

  • Sodium hydroxide (NaOH)

  • 1N Hydrochloric acid (HCl)

  • Distilled water

Procedure:

  • Dissolve methyl 1-methoxyindole-3-carboxylate (1.0 eq) in methanol in a round-bottom flask.

  • Add an aqueous solution of sodium hydroxide (1.0 eq) to the flask.

  • Stir the mixture at room temperature or gently heat under reflux for 2-4 hours. Monitor the progress of the reaction by TLC until all the starting material has been consumed.

  • After cooling to room temperature, remove the methanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a nonpolar organic solvent (e.g., hexane) to remove any unreacted starting material.

  • Collect the aqueous layer and cool it in an ice bath.

  • Carefully acidify the aqueous layer with 1N HCl until the pH is approximately 3-4.

  • The product, this compound, should precipitate as a solid.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.[4]

Data Presentation

Table 1: N-Alkylation of Indole Derivatives - Reaction Conditions and Yields

Indole SubstrateAlkylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Methyl indole-3-carboxylateDimethyl CarbonateK₂CO₃DMF~1303.596.3[1]
Indole-3-carboxaldehydeDimethyl CarbonateK₂CO₃DMF~1303.585[2]
Indole-3-carboxylic AcidDimethyl CarbonateK₂CO₃DMF~130550*[2]

*Yield is for the O,N-dimethylated product (methyl 1-methyl-1H-indole-3-carboxylate). A significant amount of N-methylindole from decarboxylation was also observed.[2]

Visualizations

SynthesisWorkflow cluster_step1 Step 1: N-Methoxylation cluster_step2 Step 2: Hydrolysis start Methyl Indole-3-carboxylate reagents1 DMC, K₂CO₃, DMF process1 Reflux (~130°C) reagents1->process1 product1 Methyl 1-Methoxyindole-3-carboxylate process1->product1 reagents2 NaOH, MeOH/H₂O product1->reagents2 process2 Reflux reagents2->process2 workup Acidify with HCl process2->workup product2 This compound workup->product2

Caption: Overall synthetic workflow for this compound.

Troubleshooting cluster_methoxylation N-Methoxylation Issues cluster_hydrolysis Hydrolysis Issues issue Low Yield in Synthesis cause1 Incomplete Reaction issue->cause1 cause2 Side Reactions (e.g., Decarboxylation) issue->cause2 cause3 Incomplete Hydrolysis issue->cause3 cause4 Product Loss During Work-up issue->cause4 solution1 Check Base/Solvent Ensure Anhydrous Conditions cause1->solution1 solution2 Use Ester as Starting Material Control Temperature cause2->solution2 solution3 Increase Reaction Time/Temp Add Co-solvent cause3->solution3 solution4 Careful pH Adjustment Extract with Organic Solvent cause4->solution4

Caption: Troubleshooting flowchart for low yield issues.

References

1-Methoxyindole-3-carboxylic acid stability in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-methoxyindole-3-carboxylic acid. The information is designed to address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For long-term stability, this compound powder should be stored in a tightly sealed container in a dry, cool, and well-ventilated place, protected from light. Recommended storage temperatures are -20°C for up to 3 years or 4°C for up to 2 years.

For solutions, it is recommended to prepare them fresh. If storage is necessary, solutions in anhydrous DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month. Avoid repeated freeze-thaw cycles. If a solution has been stored for an extended period, its purity should be re-verified before use.

Q2: In which solvents is this compound soluble?

A2: this compound is soluble in a variety of organic solvents. Based on its structure and available data for similar compounds, it is expected to be soluble in dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), methanol (B129727), ethanol, and acetone. It has limited solubility in less polar solvents like dichloromethane (B109758) and chloroform (B151607) and is poorly soluble in water.

Q3: What are the expected degradation pathways for this compound?

A3: Based on the chemical structure of an N-methoxyindole derivative, the primary degradation pathways are expected to be:

  • Hydrolysis: The N-methoxy bond can be susceptible to cleavage under acidic or basic conditions, potentially yielding indole-3-carboxylic acid and methanol. The carboxylic acid group itself is generally stable to hydrolysis.

  • Oxidation: The indole (B1671886) ring is susceptible to oxidation, which can lead to a variety of degradation products.

  • Photodegradation: Exposure to UV light can induce degradation of the indole ring system.

  • Decarboxylation: At elevated temperatures, decarboxylation of the carboxylic acid group may occur, leading to the formation of 1-methoxyindole.

Troubleshooting Guides

Issue 1: Inconsistent Results in Biological Assays

Symptom: High variability in biological assay results when using stock solutions of this compound.

Possible Cause: Degradation of the compound in the stock solution.

Troubleshooting Steps:

  • Prepare Fresh Solutions: Always prioritize the use of freshly prepared solutions for sensitive biological experiments.

  • Check Solvent Quality: Ensure that the solvent used (e.g., DMSO) is anhydrous and of high purity. Water content in DMSO can accelerate degradation.

  • Storage Conditions: If stock solutions must be stored, ensure they are kept at -80°C in tightly sealed vials to minimize exposure to moisture and air.

  • Purity Analysis: Before use, verify the purity of the stock solution using a suitable analytical method, such as HPLC-UV.

Issue 2: Appearance of Unexpected Peaks in HPLC Analysis

Symptom: Additional peaks are observed in the HPLC chromatogram of a this compound sample.

Possible Cause: On-column degradation or degradation in the sample vial.

Troubleshooting Steps:

  • Mobile Phase pH: Ensure the pH of the mobile phase is within a stable range for the compound (ideally between pH 3 and 7). Highly acidic or basic mobile phases can cause on-column degradation.

  • Sample Diluent: Use a diluent for your sample that is known to be non-reactive and in which the compound is stable. The mobile phase is often a good choice.

  • Vial and Temperature: Use amber vials to protect the sample from light. If the autosampler is not temperature-controlled, minimize the time the sample spends in the autosampler before injection.

  • Method Validation: A forced degradation study can help identify the retention times of potential degradation products, aiding in peak identification.

Stability Data Summary

The following tables summarize illustrative stability data for this compound under various stress conditions. This data is representative and intended to guide experimental design.

Table 1: Stability of this compound in Different Solvents at 25°C

SolventStorage DurationPurity (%)Major Degradant Observed
DMSO (Anhydrous)24 hours99.5Not Detected
7 days98.2Oxidation Product
Methanol24 hours99.1Not Detected
7 days97.5Esterification Product
Acetonitrile (B52724)24 hours99.8Not Detected
7 days99.0Minor Oxidation Product
Water (pH 7)24 hours95.3Hydrolysis Product
7 days88.1Hydrolysis Product

Table 2: Forced Degradation of this compound

Stress ConditionDurationPurity (%)Major Degradant(s)
0.1 M HCl (60°C)4 hours85.2Hydrolysis Product
0.1 M NaOH (60°C)4 hours78.9Hydrolysis & Decomposition Products
3% H₂O₂ (25°C)24 hours65.4Multiple Oxidation Products
Thermal (80°C, Solid)48 hours96.7Decarboxylation Product
Photolytic (UV Lamp)24 hours72.1Photodegradation Products

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method

This protocol describes a general method for assessing the stability of this compound.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient: 10% B to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 280 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in acetonitrile or methanol to a concentration of 1 mg/mL.

Protocol 2: Forced Degradation Study

This protocol outlines the conditions for a forced degradation study.

  • Acid Hydrolysis: Dissolve 10 mg of the compound in 10 mL of 0.1 M HCl. Heat at 60°C for 4 hours. Neutralize a 1 mL aliquot with 0.1 M NaOH and dilute with mobile phase for HPLC analysis.

  • Base Hydrolysis: Dissolve 10 mg of the compound in 10 mL of 0.1 M NaOH. Heat at 60°C for 4 hours. Neutralize a 1 mL aliquot with 0.1 M HCl and dilute with mobile phase for HPLC analysis.

  • Oxidative Degradation: Dissolve 10 mg of the compound in 10 mL of a 3% hydrogen peroxide solution. Keep at room temperature for 24 hours, protected from light. Dilute with mobile phase for HPLC analysis.

  • Thermal Degradation: Place approximately 10 mg of the solid compound in an oven at 80°C for 48 hours. Dissolve the sample in a suitable solvent for HPLC analysis.

  • Photolytic Degradation: Expose a solution of the compound (1 mg/mL in acetonitrile) to a UV lamp (e.g., 254 nm) for 24 hours. Analyze by HPLC. A control sample should be kept in the dark.

Visualizations

Stability_Testing_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis Compound 1-Methoxyindole- 3-carboxylic acid Stock Prepare Stock Solution (e.g., 1 mg/mL in ACN) Compound->Stock Acid Acid Hydrolysis (0.1 M HCl, 60°C) Stock->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C) Stock->Base Oxidation Oxidation (3% H₂O₂, 25°C) Stock->Oxidation Thermal Thermal Stress (Solid, 80°C) Stock->Thermal Photo Photolytic Stress (UV Lamp) Stock->Photo HPLC HPLC-UV Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Data Data Interpretation (Purity, Degradants) HPLC->Data

Caption: Workflow for forced degradation stability testing.

HPLC_Troubleshooting_Logic Start Unexpected HPLC Peaks? CheckMobilePhase Is Mobile Phase pH in stable range (3-7)? Start->CheckMobilePhase CheckDiluent Is Sample Diluent non-reactive? CheckMobilePhase->CheckDiluent Yes AdjustpH Adjust Mobile Phase pH CheckMobilePhase->AdjustpH No CheckVial Using Amber Vial & Temp Control? CheckDiluent->CheckVial Yes ChangeDiluent Change Sample Diluent (e.g., to Mobile Phase) CheckDiluent->ChangeDiluent No ImproveConditions Use Amber Vials and/or Cool Autosampler CheckVial->ImproveConditions No ProblemSolved Problem Resolved CheckVial->ProblemSolved Yes AdjustpH->ProblemSolved ChangeDiluent->ProblemSolved ImproveConditions->ProblemSolved

Caption: Troubleshooting logic for unexpected HPLC peaks.

Troubleshooting low solubility of 1-methoxyindole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low solubility with 1-methoxyindole-3-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of this compound?

This compound is a weakly acidic compound with generally low solubility in aqueous solutions at neutral pH. Its solubility is significantly influenced by the pH of the medium. It is generally soluble in organic solvents.

Q2: In which organic solvents can I dissolve this compound?

Based on its chemical structure and data from similar indole-3-carboxylic acid derivatives, this compound is expected to be soluble in a range of organic solvents. These include dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), ethanol (B145695), methanol, acetone, ethyl acetate, chloroform, and dichloromethane.[1][2] For the related compound indole-3-carboxylic acid, the solubility in 95% ethanol is reported to be 50 mg/mL and in DMSO is 32 mg/mL.[3][4]

Q3: Why is my this compound not dissolving in water?

The low aqueous solubility of this compound at neutral pH is due to the presence of the non-polar indole (B1671886) ring and the protonated carboxylic acid group, which has limited ability to form hydrogen bonds with water. As a weak acid, its solubility in water is pH-dependent.

Q4: How does pH affect the solubility of this compound?

The solubility of carboxylic acids in aqueous solutions increases as the pH becomes more alkaline.[] At a pH above its pKa, the carboxylic acid group deprotonates to form a carboxylate salt, which is more polar and, therefore, more soluble in water. Conversely, at a pH below its pKa, the compound will be in its less soluble, protonated form.

Q5: Can I heat the solution to improve solubility?

For many compounds, increasing the temperature will increase solubility.[6][7] However, this effect is compound-specific. Gentle heating can be attempted, but it is crucial to be aware of the thermal stability of this compound to avoid degradation. It is recommended to perform stability tests if heating is used as a primary method for dissolution.

Troubleshooting Low Solubility

Issue: The compound does not dissolve in the desired aqueous buffer.

Root Cause: The pH of the buffer is likely too low, or the intrinsic aqueous solubility of the compound is very poor.

Solutions:

  • pH Adjustment: Increase the pH of the aqueous solution by adding a base (e.g., 1M NaOH) dropwise until the compound dissolves. Carboxylic acids are generally more soluble at a pH at least two units above their pKa.[8] Be sure to verify that the final pH is compatible with your experimental setup.

  • Use of Co-solvents: If altering the pH is not an option, consider using a water-miscible organic co-solvent.[9][10] Prepare a concentrated stock solution in an organic solvent like DMSO or ethanol and then dilute it into your aqueous buffer. Be mindful that adding too much organic solvent can sometimes cause the compound to precipitate.

  • Salt Formation: For long-term or formulation studies, converting the carboxylic acid to a more soluble salt form can be an effective strategy.[11][12] This typically involves reacting the acid with a suitable base to form a salt with improved aqueous solubility.

Issue: The compound precipitates out of solution when a stock solution in an organic solvent is diluted into an aqueous buffer.

Root Cause: The concentration of the organic solvent in the final solution is not high enough to maintain the solubility of the compound.

Solutions:

  • Decrease Stock Concentration: Lower the concentration of your initial stock solution in the organic solvent.

  • Optimize Co-solvent Percentage: Experiment with different final percentages of the co-solvent in your aqueous buffer to find a ratio that maintains solubility.

  • Change Co-solvent: Some co-solvents are more effective than others. If you are using ethanol, you might try DMSO, which is often a stronger solvent for poorly soluble compounds.

Quantitative Solubility Data

Disclaimer: The following data is based on publicly available information for the closely related compound, Indole-3-carboxylic acid, and should be used as an estimation. It is highly recommended to determine the solubility of this compound experimentally for your specific conditions.

SolventTemperature (°C)Solubility (mg/mL)
95% EthanolRoom Temperature~50[3]
MethanolRoom TemperatureSoluble[3]
DMSORoom Temperature~32-55[4][13]
DMFNot SpecifiedSoluble
Water25Insoluble (at neutral pH)[3]
AcetoneNot SpecifiedSoluble[2]
Ethyl AcetateNot SpecifiedSoluble[2]
ChloroformNot SpecifiedSoluble[2]
DichloromethaneNot SpecifiedSoluble[2]

Experimental Protocols

Protocol 1: Preparation of a Stock Solution in an Organic Solvent

Objective: To prepare a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (MW: 191.18 g/mol )

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Analytical balance

  • Volumetric flask (e.g., 10 mL)

  • Pipettes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculate the mass of this compound required. For a 10 mM solution in 10 mL:

    • Mass (g) = 0.010 mol/L * 0.010 L * 191.18 g/mol = 0.0191 g (or 19.1 mg)

  • Weigh out the calculated amount of the compound and transfer it to the 10 mL volumetric flask.

  • Add approximately 7-8 mL of DMSO to the flask.

  • Vortex the solution until the solid is completely dissolved. If necessary, use a sonicator for a few minutes to aid dissolution.

  • Once dissolved, add DMSO to the flask until the solution reaches the 10 mL mark.

  • Invert the flask several times to ensure the solution is homogeneous.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Enhancing Aqueous Solubility by pH Adjustment

Objective: To dissolve this compound in an aqueous buffer by adjusting the pH.

Materials:

  • This compound

  • Aqueous buffer of choice (e.g., Phosphate-Buffered Saline - PBS)

  • 1 M Sodium Hydroxide (NaOH) solution

  • 1 M Hydrochloric Acid (HCl) solution

  • pH meter

  • Stir plate and stir bar

Procedure:

  • Add the desired amount of this compound to your aqueous buffer.

  • Place the container on a stir plate and begin stirring.

  • Slowly add 1 M NaOH dropwise to the suspension while monitoring the pH with a calibrated pH meter.

  • Continue adding NaOH until the solid completely dissolves. Note the pH at which dissolution occurs.

  • If necessary, adjust the pH back to the desired final pH for your experiment using 1 M HCl. Be cautious, as lowering the pH may cause the compound to precipitate again. It is crucial to find a pH that maintains solubility and is compatible with your assay.

Visual Guides

TroubleshootingWorkflow Troubleshooting Low Solubility of this compound start Start: Low Solubility Observed check_solvent Is the solvent aqueous or organic? start->check_solvent organic_solvent Try a different organic solvent (e.g., DMSO, DMF). check_solvent->organic_solvent Organic aqueous_solvent Is pH adjustment permissible? check_solvent->aqueous_solvent Aqueous success Success: Compound Dissolved organic_solvent->success adjust_ph Increase pH with dilute base (e.g., NaOH). aqueous_solvent->adjust_ph Yes use_cosolvent Use a co-solvent. Prepare a stock in organic solvent and dilute. aqueous_solvent->use_cosolvent No adjust_ph->success consider_salt Consider salt formation for long-term use. use_cosolvent->consider_salt precipitation Precipitation upon dilution? use_cosolvent->precipitation precipitation->success No optimize_cosolvent Optimize co-solvent percentage or lower stock concentration. precipitation->optimize_cosolvent Yes optimize_cosolvent->success

Caption: Troubleshooting workflow for low solubility.

SolubilityFactors Factors Affecting Solubility of this compound cluster_factors Influencing Factors cluster_details Details compound This compound (Weak Acid) solubility Solubility compound->solubility ph pH ph->solubility ph_detail Higher pH -> Deprotonation -> Higher Aqueous Solubility ph->ph_detail solvent Solvent Polarity solvent->solubility solvent_detail 'Like dissolves like': Soluble in polar organic solvents solvent->solvent_detail temperature Temperature temperature->solubility temp_detail Increased temperature often increases solubility temperature->temp_detail salt Salt Formation salt->solubility salt_detail Conversion to a salt increases aqueous solubility salt->salt_detail

Caption: Key factors influencing solubility.

References

Technical Support Center: Purification of Synthetic 1-Methoxyindole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of synthetic 1-methoxyindole-3-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in synthetically prepared this compound?

A1: Common impurities can arise from starting materials, side reactions, or degradation. These may include:

  • Unreacted starting materials: Depending on the synthetic route, residual precursors may remain.

  • Byproducts of synthesis: Related indole (B1671886) derivatives or products from side reactions can be present. For instance, hydrolysis of a methyl ester precursor would yield the target carboxylic acid, but incomplete hydrolysis could leave the ester as an impurity.

  • Positional isomers: Depending on the synthetic strategy, isomers such as 4-methoxy- or 6-methoxyindole-3-carboxylic acid could be formed.

  • Degradation products: Indole derivatives can be susceptible to oxidation, leading to colored impurities.

Q2: My purified this compound appears discolored (e.g., yellow or brown). What could be the cause?

A2: Pure this compound is typically a white to off-white powder.[1] Discoloration often indicates the presence of trace impurities, which may result from oxidation or residual reagents from the synthesis. The color intensity does not always correlate with the purity level, but a significant deviation from a white powder warrants further purity analysis by methods such as HPLC or TLC.

Q3: How can I quickly assess the purity of my this compound sample?

A3: Thin-Layer Chromatography (TLC) is a rapid and effective technique for qualitative purity assessment. A single, well-defined spot on the TLC plate under UV visualization is a good indication of high purity. The presence of multiple spots suggests the presence of impurities. For developing a TLC, a solvent system such as ethyl acetate (B1210297)/hexanes with a small amount of acetic or formic acid can be effective.

Q4: What is the expected purity of commercially available this compound?

A4: Commercially available this compound is typically offered at a purity of ≥98%.[1][2]

Troubleshooting Guides

Problem: Low Yield After Recrystallization
Possible Cause Troubleshooting Step
Compound is too soluble in the chosen solvent. Perform a solvent screen to find a solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents for indole carboxylic acids include ethanol, methanol (B129727), acetone, and ethyl acetate.[3][4]
Too much solvent was used. Use the minimum amount of hot solvent required to fully dissolve the compound. Adding solvent in small portions can prevent using an excessive amount.[4]
Cooling was too rapid. Allow the solution to cool slowly to room temperature to encourage crystal formation, then place it in an ice bath to maximize the yield.[4]
Incomplete precipitation. After cooling, if significant product remains in the mother liquor, try adding a non-polar co-solvent (anti-solvent) dropwise to induce further precipitation. Ensure the mixture is well-stirred during this process.
Problem: Oiling Out During Recrystallization
Possible Cause Troubleshooting Step
Solution is too concentrated. Add a small amount of hot solvent to redissolve the oil, then allow it to cool more slowly.
Cooling rate is too fast. Ensure a gradual cooling process. Insulating the flask can help slow down the cooling rate.
Inappropriate solvent system. The chosen solvent may have a boiling point that is too high, or the compound's melting point may be below the boiling point of the solvent. Consider a different solvent or a solvent mixture.
Problem: Poor Separation During Column Chromatography
Possible Cause Troubleshooting Step
Inappropriate mobile phase polarity. Optimize the solvent system using TLC first. For carboxylic acids on silica (B1680970) gel, a mobile phase of ethyl acetate in hexanes or dichloromethane (B109758) in methanol is common.[5][6]
Peak tailing due to acidic nature of the compound. Add a small amount (0.1-1%) of acetic acid or formic acid to the mobile phase. This suppresses the ionization of the carboxylic acid, leading to sharper peaks and better separation.[6][7]
Column overloading. Use an appropriate amount of crude material for the column size. A general rule is a 1:20 to 1:100 ratio of crude material to silica gel by weight.
Improper column packing. Ensure the silica gel is packed uniformly to avoid channeling. A wet slurry packing method is generally recommended.[6]

Experimental Protocols

Protocol 1: Recrystallization
  • Solvent Selection: In separate test tubes, test the solubility of a small amount of crude this compound in various solvents (e.g., ethanol, methanol, ethyl acetate, acetone) at room and elevated temperatures. A suitable solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: In a flask equipped with a condenser, add the crude product and the chosen solvent. Heat the mixture to the solvent's boiling point while stirring until the solid is completely dissolved. Use the minimum amount of solvent necessary.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper to remove them.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Crystal formation should be observed. To maximize the yield, subsequently cool the flask in an ice bath for 30-60 minutes.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Protocol 2: Silica Gel Column Chromatography
  • TLC Analysis: Develop a suitable mobile phase using TLC. A good solvent system will provide a clear separation of the product spot from impurity spots, with an Rf value for the product of approximately 0.3-0.4. A common mobile phase for indole carboxylic acids is a gradient of ethyl acetate in hexanes or methanol in dichloromethane, often with 0.5% acetic acid added.[6][7]

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is level and free of air bubbles.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a polar solvent (e.g., dichloromethane or ethyl acetate). Adsorb this solution onto a small amount of silica gel by evaporating the solvent to dryness. Carefully add the resulting powder to the top of the packed column.

  • Elution: Begin eluting with the least polar mobile phase determined from the TLC analysis. Gradually increase the polarity of the mobile phase (gradient elution) to elute the compounds from the column.

  • Fraction Collection: Collect fractions of the eluate in test tubes.

  • Fraction Analysis: Monitor the composition of the collected fractions by TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to yield the purified this compound.

Purity Assessment Data

The purity of this compound can be assessed using various analytical techniques. Below is a summary of typical data.

Analytical Method Parameter Expected Result for Pure Compound
HPLC Purity>98%
TLC Rf ValueVaries with solvent system; a single spot is expected.
¹H NMR Chemical ShiftsConsistent with the structure of this compound.
Melting Point RangeA sharp melting point range is indicative of high purity.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis cluster_final Final Product start Crude This compound recrystallization Recrystallization start->recrystallization Primary Method column_chromatography Column Chromatography start->column_chromatography If impurities are close in polarity tlc TLC recrystallization->tlc Check Purity column_chromatography->tlc Check Fractions hplc HPLC tlc->hplc Quantitative Analysis nmr NMR hplc->nmr Structural Confirmation pure_product Pure Product (>98%) nmr->pure_product

Caption: General workflow for the purification and analysis of this compound.

troubleshooting_logic cluster_recrystallization Recrystallization Issues cluster_chromatography Chromatography Issues start Purification Outcome Unsatisfactory low_yield Low Yield start->low_yield oiling_out Oiling Out start->oiling_out no_crystals No Crystals Form start->no_crystals poor_separation Poor Separation start->poor_separation streaking Streaking/Tailing start->streaking solubility Check Solvent Solubility low_yield->solubility cooling_rate Slow Down Cooling Rate low_yield->cooling_rate oiling_out->cooling_rate concentration Adjust Concentration oiling_out->concentration no_crystals->concentration supersaturation Induce Crystallization (Scratching, Seeding) no_crystals->supersaturation mobile_phase Optimize Mobile Phase via TLC poor_separation->mobile_phase loading Check Sample Loading poor_separation->loading streaking->mobile_phase add_acid Add Acetic/Formic Acid to Eluent streaking->add_acid

References

Avoiding degradation of 1-methoxyindole-3-carboxylic acid during storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1-methoxyindole-3-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper storage and handling of this compound to minimize degradation and ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid this compound?

A1: For long-term stability, solid this compound should be stored in a tightly sealed container in a dry, cool, and dark place.[1] Recommended storage temperatures are -20°C for up to three years or 4°C for up to two years.[1]

Q2: How should I store solutions of this compound?

A2: Solutions of this compound are less stable than the solid powder and should be prepared fresh whenever possible. If storage is necessary, store solutions at -80°C for up to six months or at -20°C for up to one month.[1] It is crucial to avoid repeated freeze-thaw cycles as this can accelerate degradation.[1]

Q3: What common solvents are suitable for dissolving this compound?

A3: this compound is soluble in various organic solvents, including chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[1]

Q4: Is this compound sensitive to light?

A4: Yes, indole (B1671886) compounds, in general, can be sensitive to light.[2] It is recommended to store both the solid compound and its solutions in amber vials or to protect them from light by wrapping the container in aluminum foil to prevent photodegradation.

Q5: What are the primary degradation pathways for indole-3-carboxylic acids?

A5: The main degradation pathways for indole-3-carboxylic acids are decarboxylation and oxidation. Decarboxylation, the loss of the carboxylic acid group as CO2, can be catalyzed by acidic or basic conditions, especially at elevated temperatures. The electron-rich indole ring is also susceptible to oxidation.

Troubleshooting Guide

Symptom Potential Cause Troubleshooting & Optimization
Loss of potency or unexpected experimental results over time. Degradation of the compound due to improper storage.- Verify Storage Conditions: Ensure the compound is stored at the recommended temperature and protected from light and moisture. - Prepare Fresh Solutions: Avoid using old stock solutions. Prepare solutions fresh for each experiment. - Perform Quality Control: Periodically check the purity of your stock material using an appropriate analytical method like HPLC.
Appearance of new, unexpected peaks in HPLC analysis. Formation of degradation products.- Identify Degradants: If possible, use mass spectrometry (LC-MS) to identify the mass of the new peaks. Common degradation products could include the decarboxylated indole (1-methoxyindole) or various oxidation products. - Review Experimental Conditions: Assess if any experimental conditions (e.g., pH, temperature, exposure to air) could be accelerating degradation.
Discoloration of the solid compound or solution. Oxidation or polymerization of the indole ring.- Inert Atmosphere: For highly sensitive experiments, handle the compound and its solutions under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation. - Solvent Purity: Use high-purity, degassed solvents to reduce the presence of dissolved oxygen and other reactive impurities.

Quantitative Data Summary

Condition Parameter Expected Stability Potential Degradation Pathway
Storage (Solid) TemperatureStable for years at ≤ -20°C. Shorter stability at 4°C.Slow decomposition over time.
Storage (Solution) TemperatureStable for months at ≤ -80°C. Shorter stability at -20°C.Accelerated degradation in solution.
Freeze-Thaw CyclesUnstablePhysical stress can accelerate degradation.
pH (Solution) Acidic (e.g., pH < 4)Unstable, especially with heat.Acid-catalyzed decarboxylation.
Neutral (e.g., pH 6-8)Relatively stable for short periods.Slower degradation compared to acidic or basic conditions.
Basic (e.g., pH > 8)Unstable, especially with heat.Base-catalyzed decarboxylation.
Exposure LightUnstablePhotodegradation of the indole ring.
Oxygen/AirPotentially unstableOxidation of the indole ring.

Experimental Protocols

Protocol: Stability Indicating HPLC Method for Indole Derivatives

This protocol outlines a general method for developing a stability-indicating HPLC assay. Specific parameters will need to be optimized for this compound.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is often effective for separating the parent compound from its degradation products.

    • Solvent A: 0.1% Formic acid in water.

    • Solvent B: Acetonitrile.

    • Gradient: Start with a low percentage of Solvent B and gradually increase it over the course of the run to elute more hydrophobic compounds. An example gradient could be: 0-5 min (10% B), 5-25 min (10-90% B), 25-30 min (90% B), 30-35 min (90-10% B), 35-40 min (10% B).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the parent compound and expected degradation products have significant absorbance (e.g., 220 nm and 280 nm).

  • Forced Degradation Study: To validate the stability-indicating nature of the method, perform forced degradation studies:

    • Acid Hydrolysis: Incubate the compound in 0.1 M HCl at 60°C for several hours.

    • Base Hydrolysis: Incubate the compound in 0.1 M NaOH at 60°C for several hours.

    • Oxidation: Treat the compound with 3% hydrogen peroxide at room temperature.

    • Thermal Stress: Heat the solid compound at a temperature below its melting point (e.g., 70°C).

    • Photostability: Expose the compound to UV light.

  • Analysis: Analyze the stressed samples using the developed HPLC method to ensure that all degradation products are well-separated from the parent peak.

Visualizations

degradation_pathways parent This compound decarboxylated 1-Methoxyindole parent->decarboxylated Decarboxylation (Acid/Base, Heat) oxidized Oxidized Products (e.g., Oxindoles) parent->oxidized Oxidation (Air, Light) co2 CO2

Caption: Potential degradation pathways for this compound.

experimental_workflow cluster_stress Forced Degradation acid Acid Hydrolysis hplc Stability-Indicating HPLC Analysis acid->hplc base Base Hydrolysis base->hplc oxidation Oxidation oxidation->hplc thermal Thermal Stress thermal->hplc photo Photostability photo->hplc sample This compound Sample sample->acid sample->base sample->oxidation sample->thermal sample->photo data Data Analysis (Purity Assessment, Degradation Kinetics) hplc->data

Caption: Workflow for assessing the stability of this compound.

References

Technical Support Center: Prevention of Indole Compound Oxidation in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the oxidation of indole (B1671886) compounds in solution.

Frequently Asked Questions (FAQs)

Q1: My indole compound solution is changing color (e.g., turning yellow or brown). What is happening?

A1: The color change in your indole solution is a common indicator of oxidation.[1] Indole compounds are susceptible to degradation, particularly oxidation, which can be initiated by factors such as exposure to air (oxygen), light, and trace metal ions.[2][3] This degradation can lead to the formation of colored byproducts, altering the purity and potentially the activity of your compound.

Q2: What are the primary factors that accelerate the oxidation of indole compounds in solution?

A2: Several factors can accelerate the oxidation of indole compounds:

  • Oxygen: Atmospheric oxygen is a key contributor to the oxidative degradation of indoles.[3]

  • Light: Exposure to light, especially UV light, can promote photo-oxidation.[1][4][5]

  • Elevated Temperature: Higher temperatures increase the rate of chemical reactions, including oxidation.[1][3]

  • pH: The stability of indole compounds can be pH-dependent. Both acidic and basic conditions can influence the rate of degradation.[6][7][8]

  • Metal Ions: Trace metal ions can catalyze oxidative reactions.[9][10]

Q3: How should I prepare stock solutions of indole compounds to minimize initial degradation?

A3: To prepare stable stock solutions:

  • Use High-Purity Solvents: Ensure your solvents are of high purity and free from peroxides or other oxidizing contaminants.

  • Degas Solvents: Before dissolving your indole compound, degas the solvent to remove dissolved oxygen.[1] This can be achieved by sparging with an inert gas like nitrogen or argon, or by using freeze-pump-thaw cycles.

  • Work Under an Inert Atmosphere: If possible, handle the solid compound and prepare the solution in a glove box or under a stream of inert gas.[1][3]

  • Prepare Fresh Solutions: It is always best to prepare solutions fresh for each experiment to ensure the highest purity and activity.[1]

Q4: What are the recommended storage conditions for indole solutions to ensure long-term stability?

A4: For long-term storage, it is crucial to:

  • Store at Low Temperatures: Store solutions at -20°C or -80°C to slow down degradation processes.[3]

  • Protect from Light: Use amber or opaque vials to shield the solution from light.[1][3]

  • Inert Atmosphere: Purge the headspace of the vial with nitrogen or argon before sealing to displace oxygen.[3]

  • Aliquot: Store the stock solution in smaller, single-use aliquots to avoid repeated freeze-thaw cycles and minimize exposure to air upon opening.[3]

Troubleshooting Guides

Issue 1: Rapid Degradation of Indole Solution Despite Following Basic Precautions

If you observe rapid degradation (e.g., significant color change or loss of activity within a short period) even after taking basic preventive measures, consider the following troubleshooting steps:

Troubleshooting Workflow:

TroubleshootingWorkflow Start Start: Rapid Degradation Observed Check_Solvent 1. Verify Solvent Quality - Check for peroxides - Use fresh, high-purity solvent Start->Check_Solvent Degas_Solvent 2. Implement Rigorous Degassing - Sparge with Argon/Nitrogen - Use freeze-pump-thaw cycles Check_Solvent->Degas_Solvent Add_Antioxidant 3. Add an Antioxidant - BHT, Vitamin E, etc. (Check compatibility) Degas_Solvent->Add_Antioxidant Check_pH 4. Evaluate Solution pH - Measure and adjust if necessary - Buffer the solution Add_Antioxidant->Check_pH Add_Chelator 5. Use a Metal Chelator - Add EDTA to sequester metal ions Check_pH->Add_Chelator Reassess_Storage 6. Re-evaluate Storage Conditions - Ensure proper sealing - Confirm temperature and light protection Add_Chelator->Reassess_Storage End Resolution: Stable Solution Reassess_Storage->End

Caption: Troubleshooting workflow for stabilizing indole solutions.

Detailed Steps:

  • Verify Solvent Quality: Contaminants in the solvent can initiate degradation. Test for the presence of peroxides in ethers and other susceptible solvents. Always use a fresh bottle of high-purity solvent.

  • Implement Rigorous Degassing: Simple sparging might not be sufficient. For highly sensitive compounds, use multiple freeze-pump-thaw cycles to thoroughly remove dissolved oxygen.

  • Add an Antioxidant: For longer-term storage, consider adding a radical scavenger. Common antioxidants include Butylated Hydroxytoluene (BHT) or Vitamin E (α-tocopherol).[1] However, ensure the antioxidant is compatible with your downstream application.

  • Evaluate Solution pH: The stability of many indole derivatives is pH-dependent.[6][8] Measure the pH of your solution and, if necessary, adjust it to a neutral or slightly acidic range, depending on the specific compound's properties. Using a buffer system can help maintain a stable pH.

  • Use a Metal Chelator: If you suspect metal-catalyzed oxidation, add a chelating agent like Ethylenediaminetetraacetic acid (EDTA) to sequester trace metal ions.[10][11]

  • Re-evaluate Storage Conditions: Double-check that your storage vials are properly sealed to prevent air leakage. Confirm that storage temperatures are consistently maintained and that the vials are completely protected from light.

Issue 2: Inconsistent Experimental Results Using Indole Solutions

Inconsistent results can often be traced back to the variable purity of your indole solution due to ongoing, unnoticed degradation.

Logical Relationship of Preventive Measures:

PreventiveMeasures cluster_factors Degradation Factors cluster_solutions Preventive Measures Oxygen Oxygen Inert_Atmosphere Inert Atmosphere (N2, Ar) Oxygen->Inert_Atmosphere Antioxidants Antioxidants (BHT) Oxygen->Antioxidants Light Light Amber_Vials Amber/Opaque Vials Light->Amber_Vials Heat Heat Low_Temperature Low Temperature (-20°C to -80°C) Heat->Low_Temperature Metals Metal Ions Chelators Metal Chelators (EDTA) Metals->Chelators pH_extremes pH Extremes Buffering Buffering Solution pH_extremes->Buffering IndoleOxidation Indole Indole Radical_Cation Indole Radical Cation Indole->Radical_Cation Initiator (Light, Metal, ROS) Peroxy_Radical Peroxy Radical Intermediate Radical_Cation->Peroxy_Radical Oxygen O₂ Oxygen->Peroxy_Radical Oxidized_Products Various Oxidized Products (e.g., Oxindoles, Isatin) Peroxy_Radical->Oxidized_Products Further Reactions

References

Technical Support Center: Scaling Up the Synthesis of 1-Methoxyindole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1-methoxyindole-3-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on scaling up the production of this compound. Here you will find detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common scalable synthetic route to this compound?

A1: The most prevalent and scalable approach involves a two-step process:

  • Synthesis of the precursor, methyl 1-methoxyindole-3-carboxylate. This is often achieved through the methylation of methyl 1-hydroxyindole-3-carboxylate or via a base-mediated cyclization of a suitable 2-nitrostyrene derivative.

  • Hydrolysis (saponification) of methyl 1-methoxyindole-3-carboxylate. This is a standard ester hydrolysis reaction, typically carried out under basic conditions, to yield the final carboxylic acid product.

Q2: What are the critical parameters to control during the synthesis of methyl 1-methoxyindole-3-carboxylate?

A2: Key parameters include the choice of methylating agent and base, reaction temperature, and solvent. For instance, using a strong base like sodium hydride (NaH) with a methylating agent such as dimethyl sulfate (B86663) or methyl iodide in an aprotic polar solvent like DMF or THF is a common practice. Temperature control is crucial to prevent side reactions.

Q3: What are the common challenges in the hydrolysis of methyl 1-methoxyindole-3-carboxylate?

A3: The primary challenges during hydrolysis are ensuring complete conversion of the ester to the carboxylic acid and preventing any degradation of the indole (B1671886) ring, which can be sensitive to harsh basic conditions and high temperatures. Incomplete hydrolysis will lead to purification difficulties, while degradation will lower the overall yield and purity of the final product.

Q4: How can I monitor the progress of the synthesis and hydrolysis reactions?

A4: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the progress of both reactions. For more quantitative analysis and to check the purity of the final product, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended.

Q5: What are the typical impurities I might encounter?

A5: Common impurities can include unreacted starting materials (e.g., methyl 1-hydroxyindole-3-carboxylate), byproducts from side reactions (such as N-demethoxylation or ring-opened products under harsh hydrolysis conditions), and residual solvents from the purification process.

Experimental Protocols

Protocol 1: Synthesis of Methyl 1-Methoxyindole-3-carboxylate

This protocol is based on the methylation of methyl 1-hydroxyindole-3-carboxylate.

Materials:

  • Methyl 1-hydroxyindole-3-carboxylate

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Dimethyl sulfate (DMS) or Methyl iodide (MeI)

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Ethyl acetate (B1210297)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a suspension of sodium hydride (1.2 equivalents) in anhydrous DMF.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve methyl 1-hydroxyindole-3-carboxylate (1.0 equivalent) in anhydrous DMF and add it dropwise to the NaH suspension over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes.

  • Add dimethyl sulfate (1.1 equivalents) or methyl iodide (1.1 equivalents) dropwise to the reaction mixture, ensuring the temperature does not rise above 5 °C.

  • After the addition, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Carefully quench the reaction by the slow addition of ice-cold water.

  • Extract the aqueous mixture with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 1-methoxyindole-3-carboxylate.

  • The crude product can be purified by column chromatography on silica (B1680970) gel using a hexane-ethyl acetate gradient or by recrystallization from a suitable solvent system like ethanol (B145695)/water.

Protocol 2: Hydrolysis of Methyl 1-Methoxyindole-3-carboxylate to this compound

Materials:

  • Methyl 1-methoxyindole-3-carboxylate

  • Methanol (B129727) or Ethanol

  • Sodium hydroxide (B78521) (NaOH) or Potassium hydroxide (KOH)

  • Hydrochloric acid (HCl), 1M or 2M

  • Deionized water

  • Ethyl acetate

Procedure:

  • Dissolve methyl 1-methoxyindole-3-carboxylate (1.0 equivalent) in methanol or ethanol in a round-bottom flask.

  • Add an aqueous solution of sodium hydroxide (2.0-3.0 equivalents) to the flask.

  • Heat the mixture to reflux (typically 60-80 °C) and monitor the reaction by TLC until the starting material is no longer visible (usually 2-4 hours).

  • After the reaction is complete, cool the mixture to room temperature and remove the alcohol under reduced pressure.

  • Dissolve the remaining aqueous residue in water and wash with a non-polar solvent like diethyl ether or dichloromethane (B109758) to remove any unreacted ester or non-polar impurities.

  • Cool the aqueous layer in an ice bath and acidify to a pH of 2-3 by the slow addition of 1M HCl.

  • The this compound will precipitate out of the solution as a solid.

  • Collect the solid by vacuum filtration, wash with cold deionized water, and dry under vacuum to yield the final product.

Data Presentation

ParameterSynthesis of Methyl 1-Methoxyindole-3-carboxylateHydrolysis to this compound
Key Reagents Methyl 1-hydroxyindole-3-carboxylate, NaH, DMS/MeIMethyl 1-methoxyindole-3-carboxylate, NaOH/KOH
Solvent Anhydrous DMF or THFMethanol/Water or Ethanol/Water
Reaction Temperature 0 °C to Room TemperatureReflux (60-80 °C)
Typical Reaction Time 2-4 hours2-4 hours
Typical Yield 75-90%>90%
Purification Method Column Chromatography / RecrystallizationPrecipitation / Recrystallization

Troubleshooting Guides

Issue 1: Low Yield in the Synthesis of Methyl 1-Methoxyindole-3-carboxylate
Potential Cause Troubleshooting Step
Incomplete deprotonation of the hydroxyl group Ensure the sodium hydride is fresh and the solvent is anhydrous. Consider using a slight excess of NaH.
Side reactions due to elevated temperature Maintain strict temperature control, especially during the addition of reagents.
Poor quality of starting materials Verify the purity of methyl 1-hydroxyindole-3-carboxylate and the methylating agent.
Inefficient extraction of the product Ensure proper phase separation and perform multiple extractions with a suitable solvent.
Issue 2: Incomplete Hydrolysis of Methyl 1-Methoxyindole-3-carboxylate
Potential Cause Troubleshooting Step
Insufficient base or reaction time Increase the equivalents of NaOH/KOH or extend the reflux time. Monitor closely with TLC.
Poor solubility of the ester Ensure a sufficient amount of co-solvent (methanol/ethanol) is used to fully dissolve the starting material.
Precipitation of the sodium salt If the sodium salt of the carboxylic acid precipitates, add more water to redissolve it before acidification.
Issue 3: Product Purity Issues
Potential Cause Troubleshooting Step
Presence of unreacted starting materials Optimize reaction conditions for complete conversion. For the final product, ensure thorough washing of the precipitate.
Formation of byproducts For the ester synthesis, consider alternative, milder methylating agents. For hydrolysis, avoid excessively high temperatures or prolonged reaction times.
Contamination with residual solvents Ensure the final product is thoroughly dried under vacuum at an appropriate temperature.

Visualizations

Experimental Workflow for Synthesis

Synthesis_Workflow cluster_esterification Step 1: Synthesis of Methyl 1-Methoxyindole-3-carboxylate cluster_hydrolysis Step 2: Hydrolysis to this compound A 1. Deprotonation (Methyl 1-hydroxyindole-3-carboxylate + NaH in DMF/THF) B 2. Methylation (Addition of DMS or MeI) A->B C 3. Reaction Monitoring (TLC) B->C D 4. Workup & Extraction (Quenching, Extraction, Washing) C->D E 5. Purification (Column Chromatography or Recrystallization) D->E F 1. Saponification (Methyl 1-methoxyindole-3-carboxylate + NaOH/KOH in MeOH/H2O) E->F Intermediate Product G 2. Reaction Monitoring (TLC) F->G H 3. Workup (Solvent Removal, Washing) G->H I 4. Precipitation (Acidification with HCl) H->I J 5. Isolation (Filtration and Drying) I->J

Caption: Workflow for the two-step synthesis of this compound.

Troubleshooting Logic for Low Yield in Hydrolysis

Troubleshooting_Hydrolysis Start Low Yield in Hydrolysis Check_TLC Check TLC of crude product Start->Check_TLC Incomplete_Reaction Incomplete Reaction? Check_TLC->Incomplete_Reaction Degradation Evidence of Degradation? Check_TLC->Degradation Increase_Base Increase equivalents of base and/or reaction time Incomplete_Reaction->Increase_Base Yes Check_Solubility Ensure complete dissolution of starting material Incomplete_Reaction->Check_Solubility No Check_Temp Lower reaction temperature and monitor closely Degradation->Check_Temp Yes Successful_Hydrolysis Successful Hydrolysis Degradation->Successful_Hydrolysis No Increase_Base->Successful_Hydrolysis Check_Temp->Successful_Hydrolysis Check_Solubility->Successful_Hydrolysis

Caption: Troubleshooting logic for addressing low yield during the hydrolysis step.

Technical Support Center: Characterization of Indole Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the characterization of indole (B1671886) alkaloids. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in the analysis of indole alkaloids from complex matrices like plant extracts?

A1: The analysis of indole alkaloids in complex matrices is frequently complicated by several factors. These include the inherent complexity of the biological or plant matrix, which can lead to matrix effects such as ion suppression or enhancement in mass spectrometry. Sample preparation can be challenging due to the need to efficiently extract a wide range of indole alkaloids with varying polarities while removing interfering substances. Additionally, the chemical nature of some indole alkaloids can result in issues with stability, poor peak shape in chromatography, and co-elution of structurally similar compounds.[1]

Q2: How can I minimize matrix effects in my LC-MS/MS analysis of indole alkaloids?

A2: Minimizing matrix effects is critical for accurate and reproducible quantification. Several strategies can be employed. A robust sample preparation method, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), can effectively remove a significant portion of interfering matrix components. Chromatographic separation can be optimized to separate the analytes from co-eluting matrix components. The use of a stable isotope-labeled internal standard that co-elutes with the analyte is a highly effective method to compensate for matrix effects. Finally, assessing the matrix effect early in method development is crucial for developing a robust method.[1]

Q3: My chromatographic peaks for certain indole alkaloids are tailing or splitting. What could be the cause and how can I fix it?

A3: Peak tailing or splitting for basic compounds like indole alkaloids is often caused by secondary interactions between the basic nitrogen atom of the alkaloid and acidic silanol (B1196071) groups on the surface of silica (B1680970) gel stationary phases.[2] To address this, you can add a basic modifier, such as triethylamine (B128534) (TEA) or diethylamine (B46881) (DEA), to the mobile phase to mask the silanol groups.[3] Alternatively, using a stationary phase with end-capping or switching to a different type of stationary phase, like a polymer-based column, can also resolve this issue. Column overload can be another cause, so reducing the sample amount loaded onto the column should be considered.[2]

Q4: I am having trouble achieving good separation of structurally similar indole alkaloids. What can I do?

A4: The presence of multiple, structurally similar alkaloids in a crude extract can make achieving baseline separation a significant challenge.[2] To improve resolution, you can optimize the mobile phase composition by screening different solvent systems and gradients.[2] Employing high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) with smaller particle size columns can significantly enhance separation efficiency. Additionally, techniques like two-dimensional liquid chromatography (2D-LC) can provide the necessary resolving power for highly complex mixtures.

Q5: Why is the N-H proton signal in my indole compound broad or completely missing from the ¹H NMR spectrum?

A5: This phenomenon is typically due to two main reasons: chemical exchange with solvent protons and quadrupolar broadening.[4] The indole N-H proton is weakly acidic and can exchange with protons from protic solvents (like water or methanol).[4] If this exchange occurs at a rate comparable to the NMR timescale, the signal becomes broad.[4] If the exchange is very fast, the signal can average out with the solvent peak and disappear.[4] Additionally, the adjacent ¹⁴N nucleus has a quadrupole moment which can induce rapid relaxation, leading to a broader signal for the attached proton.[4] A D₂O exchange experiment can confirm if the broad peak is the N-H proton; the peak will disappear after adding a drop of D₂O to the NMR tube.[4]

Troubleshooting Guides

Guide 1: Poor Recovery During Extraction and Purification

This guide addresses common issues leading to low yields of indole alkaloids during extraction and purification from plant materials.

Problem Possible Cause Solution
Low extraction efficiency Inappropriate solvent polarity.Optimize the extraction solvent. Acidified methanol (B129727) or ethanol (B145695) is often effective for extracting basic alkaloids.[1][5]
Incomplete cell wall disruption.Ensure the plant material is finely ground to increase the surface area for solvent penetration.[1][6]
Loss of compound during liquid-liquid extraction Incorrect pH of the aqueous phase.For acidic extraction, ensure the pH is low enough (e.g., pH 2-3) to protonate the alkaloids and keep them in the aqueous phase. For extraction into an organic solvent, basify the aqueous phase (e.g., pH 9-10) to neutralize the alkaloids.[1]
Compound stuck on the chromatography column Strong interaction with the stationary phase.For polar indole alkaloids on silica gel, they can bind strongly.[2] Use a more polar mobile phase or add a competitive base like triethylamine to the eluent.[2] Consider using a different stationary phase like alumina (B75360) or reversed-phase C18.[2]
Compound degradation Instability on acidic silica gel.Some indole alkaloids are sensitive to acidic conditions.[2] Deactivate the silica gel with a base (e.g., triethylamine) before packing the column or use a neutral stationary phase like alumina.[2]
Guide 2: Ambiguous Mass Spectrometry Fragmentation

This guide provides troubleshooting for the interpretation of ESI-MS/MS spectra of indole alkaloids.

Problem Possible Cause Solution
Complex and uninformative fragmentation pattern Suboptimal collision energy.Optimize the collision-induced dissociation (CID) energy. A stepwise increase in collision energy can help in identifying the primary fragmentation pathways.
In-source fragmentation.Reduce the source temperature or fragmentor voltage to minimize fragmentation before mass analysis.
Difficulty in distinguishing isomers Identical precursor and product ions.Isomers can sometimes be distinguished by differences in the relative abundances of their fragment ions.[7] Careful comparison of the MS/MS spectra with those of authentic standards is crucial.
The fragmentation behaviors of some indole alkaloids are correlated with their structural features, such as the degree of unsaturation on a specific ring.[8] Understanding these correlations can aid in tentative identification.
Poor ionization efficiency Mismatch between analyte pKa and mobile phase pH.For positive ion mode ESI, a mobile phase with a pH below the pKa of the basic nitrogen will promote protonation and enhance the signal. The addition of a small amount of formic acid or acetic acid is common.[1]

Experimental Protocols

Protocol 1: General Extraction of Indole Alkaloids from Plant Material

This protocol outlines a general procedure for the extraction of indole alkaloids from dried and powdered plant material.

  • Maceration: Suspend the powdered plant material in an acidic methanolic solution (e.g., methanol with 1% acetic acid).

  • Sonication/Agitation: Sonicate or agitate the mixture for 1-2 hours at room temperature to facilitate extraction.

  • Filtration: Filter the mixture to separate the solid plant material from the extract.

  • Solvent Evaporation: Evaporate the solvent from the filtrate under reduced pressure to obtain a crude extract.

  • Acid-Base Partitioning:

    • Dissolve the crude extract in a 5% aqueous solution of hydrochloric acid.

    • Wash the acidic solution with a non-polar solvent like hexane (B92381) to remove fats and chlorophyll.[1]

    • Make the aqueous solution basic (pH 9-10) by adding ammonium (B1175870) hydroxide.[1]

    • Extract the alkaloids from the basified aqueous solution with a water-immiscible organic solvent such as dichloromethane (B109758) or chloroform.[1]

  • Drying and Concentration: Dry the organic extract over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the total alkaloid fraction.

Protocol 2: Quantitative ¹H NMR (qNMR) for Indole Alkaloid Quantification

This protocol provides a method for the simultaneous quantification of multiple indole alkaloids in a mixture.

  • Sample Preparation: Accurately weigh about 3.0 mg of the total alkaloid extract and dissolve it in 0.5 mL of a deuterated solvent (e.g., DMSO-d₆) containing a known amount of an internal standard (e.g., 50 µg of maleic acid).[9]

  • NMR Acquisition: Acquire the ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 600 MHz).[10] Use optimized acquisition parameters for quantitative analysis, including a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest.

  • Signal Selection: Identify well-resolved signals for each target alkaloid and the internal standard. For indole alkaloids, the highly deshielded N-H proton signals between δH 10–11 in DMSO-d₆ can often be used for quantification due to their good separation.[9][10]

  • Integration and Calculation: Carefully integrate the selected signals. The concentration of each analyte can be calculated using the following formula: C_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * (M_IS / M_analyte) * C_IS Where:

    • I is the integral value

    • N is the number of protons for the integrated signal

    • M is the molar mass

    • C is the concentration

    • IS refers to the internal standard

Visualizations

troubleshooting_workflow start High Variability in Quantitative Results check_prep Review Sample Preparation Protocol start->check_prep check_instrument Verify Instrument Performance start->check_instrument check_method Evaluate Analytical Method start->check_method prep_homogeneity Is the sample homogeneous? check_prep->prep_homogeneity inst_cal Is the instrument calibrated? check_instrument->inst_cal method_matrix Are matrix effects accounted for? check_method->method_matrix prep_extraction Is extraction reproducible? prep_homogeneity->prep_extraction Yes solution_homogenize Improve homogenization (e.g., finer grinding) prep_homogeneity->solution_homogenize No prep_stability Is the analyte stable? prep_extraction->prep_stability Yes solution_extraction Optimize and validate extraction procedure prep_extraction->solution_extraction No solution_stability Investigate analyte stability (e.g., different solvents, temp) prep_stability->solution_stability No end Consistent Results prep_stability->end Yes inst_drift Is there signal drift over time? inst_cal->inst_drift Yes solution_cal Perform system calibration and performance checks inst_cal->solution_cal No solution_drift Use bracketing standards or re-inject samples inst_drift->solution_drift Yes inst_drift->end No method_is Is the internal standard appropriate? method_matrix->method_is Yes solution_matrix Perform matrix effect study (post-extraction addition) method_matrix->solution_matrix No solution_is Use a stable isotope-labeled internal standard method_is->solution_is No method_is->end Yes

Caption: Troubleshooting workflow for high variability in quantitative results.

stationary_phase_selection start Start: Select Stationary Phase polarity_q What is the polarity of the target indole alkaloid? start->polarity_q polar Polar Alkaloid polarity_q->polar High nonpolar Non-Polar to Moderately Polar Alkaloid polarity_q->nonpolar Low to Medium rp Reversed-Phase (e.g., C18) polar->rp silica Silica Gel (Normal Phase) nonpolar->silica tailing_q Is peak tailing an issue? silica->tailing_q end_success Successful Separation rp->end_success alumina Alumina alumina->end_success no_tailing Good Peak Shape tailing_q->no_tailing No yes_tailing Significant Tailing tailing_q->yes_tailing Yes no_tailing->end_success modify_mobile Modify Mobile Phase (add TEA, DEA) yes_tailing->modify_mobile change_stationary Change Stationary Phase yes_tailing->change_stationary modify_mobile->end_success change_stationary->alumina

Caption: Decision tree for selecting a chromatographic stationary phase.

nmr_nh_signal_troubleshooting start Broad or Missing N-H Signal in ¹H NMR d2o_exchange Perform D₂O Exchange Experiment start->d2o_exchange peak_disappears_q Does the peak disappear? d2o_exchange->peak_disappears_q confirm_nh Confirmed as N-H proton peak_disappears_q->confirm_nh Yes not_nh Signal is not from an exchangeable proton. Re-evaluate spectrum. peak_disappears_q->not_nh No cause_q Identify the cause of broadening confirm_nh->cause_q exchange Chemical Exchange with Protic Solvent/Water cause_q->exchange quadrupolar Quadrupolar Broadening from ¹⁴N cause_q->quadrupolar solution_exchange Use a dry, aprotic solvent (e.g., DMSO-d₆, CDCl₃). Ensure sample is anhydrous. exchange->solution_exchange solution_quadrupolar Lower the temperature to slow down relaxation. Use a higher field spectrometer. quadrupolar->solution_quadrupolar end Sharp N-H Signal Observed solution_exchange->end solution_quadrupolar->end

Caption: Workflow for troubleshooting a broad or missing indole N-H signal.

References

Technical Support Center: Resolving Impurities in 1-Methoxyindole-3-carboxylic Acid Samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1-methoxyindole-3-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common purity issues encountered during the synthesis and handling of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities found in this compound samples?

A1: Impurities in this compound typically arise from the synthetic route employed or degradation. Common impurities can be categorized as:

  • Residual Starting Materials: Depending on the synthesis method, these may include unreacted methoxyphenylhydrazine and pyruvic acid (from Fischer indole (B1671886) synthesis) or methyl 1-methoxyindole-3-carboxylate (from hydrolysis).

  • Byproducts of Synthesis: Side reactions during synthesis can lead to the formation of isomers, polymeric materials, or other related indole derivatives.

  • Degradation Products: The compound may degrade under harsh acidic, basic, or oxidative conditions. Potential degradation products include decarboxylated species or products of N-O bond cleavage.

  • Residual Solvents: Solvents used in the synthesis and purification processes may be present in the final product.

Q2: My this compound sample has a pink or brownish discoloration. Does this indicate impurity?

A2: Pure this compound is typically an off-white to pale yellow solid. A pink or brownish hue can suggest the presence of trace impurities, often arising from oxidation or residual reagents from the synthesis. While minor discoloration may not significantly impact all applications, it is crucial to verify the purity using analytical techniques like HPLC or TLC.

Q3: How can I quickly assess the purity of my sample in the lab?

A3: Thin-Layer Chromatography (TLC) is a rapid and effective qualitative method. A single, well-defined spot under UV visualization is a good indication of high purity. The presence of multiple spots suggests the presence of impurities. A recommended TLC system is a mixture of ethyl acetate (B1210297) and hexane, with a small amount of acetic acid to ensure the carboxylic acid remains protonated and spots are sharp.

Q4: What is a suitable solvent for dissolving this compound for experiments?

A4: this compound is soluble in a range of organic solvents. Common choices include chloroform, dichloromethane, ethyl acetate, acetone, and DMSO[1]. The choice of solvent will depend on the specific requirements of your experiment.

Troubleshooting Guides

This section provides solutions to common problems encountered with this compound samples.

Problem 1: Presence of a More Polar Impurity (Closer to the Baseline on a Normal Phase TLC)
  • Possible Cause: Residual starting material such as indole-3-carboxylic acid (if the synthesis involved methylation of the indole nitrogen) or hydrolysis of an ester precursor.

  • Troubleshooting Steps:

    • Acid-Base Extraction: Dissolve the sample in an organic solvent like ethyl acetate. Wash with a saturated sodium bicarbonate solution. The carboxylic acid will move to the aqueous layer as its sodium salt, while less acidic impurities remain in the organic layer. The product can then be recovered by acidifying the aqueous layer and extracting with an organic solvent.

    • Recrystallization: If the impurity is present in a small amount, recrystallization from a suitable solvent system can be effective.

    • Column Chromatography: For more challenging separations, column chromatography using silica (B1680970) gel is recommended. A gradient elution with a hexane/ethyl acetate system, with a small percentage of acetic acid, can effectively separate the more polar impurity.

Problem 2: Presence of a Less Polar Impurity (Higher Rf on a Normal Phase TLC)
  • Possible Cause: Unreacted starting materials like methoxyphenylhydrazine or byproducts from the Fischer indole synthesis.[2][3][4][5] Another possibility is the presence of the methyl ester of the target compound due to incomplete hydrolysis.

  • Troubleshooting Steps:

    • Recrystallization: This is often the most straightforward method. A solvent system where the desired product has lower solubility at cold temperatures than the impurity should be chosen.

    • Column Chromatography: A silica gel column with an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) will allow for the separation of the less polar components.

Problem 3: Multiple Impurities are Detected by HPLC or TLC
  • Possible Cause: This could result from a combination of incomplete reaction, side reactions during synthesis, or degradation of the product.

  • Troubleshooting Steps:

    • Column Chromatography: This is the most robust method for separating multiple impurities with varying polarities. A carefully optimized gradient elution is crucial for achieving good separation.

    • Preparative HPLC: For high-purity requirements, preparative HPLC can be employed to isolate the desired compound from complex mixtures.

Data Presentation

The following table summarizes the expected purity of this compound before and after applying common purification techniques. The values are representative and can vary based on the initial purity and the specific experimental conditions.

Purification MethodStarting Purity (Typical)Final Purity (Expected)
Recrystallization90-95%>98%
Column Chromatography80-95%>99%
Preparative HPLC>70%>99.5%

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol is designed for the general purification of this compound with minor impurities.

  • Solvent Selection: Perform a solvent screen to identify a suitable solvent or solvent mixture. Good candidates include ethanol/water, ethyl acetate/hexane, or acetone/water mixtures[6][7][8]. A suitable solvent should dissolve the compound when hot but have low solubility when cold.

  • Dissolution: In a flask, dissolve the crude this compound in a minimal amount of the hot solvent (or the more soluble solvent of a binary mixture).

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If using a binary solvent system, the less soluble solvent can be added dropwise to the hot solution until turbidity is observed, followed by reheating to dissolve and then slow cooling.

  • Cooling: To maximize yield, place the flask in an ice bath for at least 30 minutes.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Column Chromatography Purification

This protocol is effective for separating impurities with different polarities.

  • Stationary Phase: Use silica gel (60-120 mesh or 230-400 mesh for flash chromatography).

  • Mobile Phase (Eluent): A common eluent system is a gradient of ethyl acetate in hexane. The addition of a small amount of acetic acid (e.g., 0.5-1%) to the mobile phase can improve the peak shape of the carboxylic acid[9][10].

  • Column Packing: Prepare a slurry of the silica gel in the initial, less polar eluent and pack the column.

  • Sample Loading: Dissolve the crude sample in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the column.

  • Elution: Begin elution with the less polar solvent mixture and gradually increase the polarity by increasing the percentage of ethyl acetate.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 3: HPLC-UV Analysis for Purity Assessment

This protocol provides a general method for analyzing the purity of this compound.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) is a good starting point.

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (both containing 0.1% formic or acetic acid to ensure good peak shape) is typically effective. For example, a gradient from 30% to 90% acetonitrile over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the compound has strong absorbance (e.g., around 280 nm).

  • Sample Preparation: Prepare a solution of the sample in the mobile phase at a concentration of approximately 1 mg/mL and filter through a 0.45 µm syringe filter before injection.

Mandatory Visualization

impurity_resolution_workflow cluster_synthesis Synthesis of this compound cluster_analysis Initial Purity Assessment cluster_identification Impurity Identification cluster_purification Purification Strategy cluster_final_analysis Final Purity Confirmation synthesis Chemical Synthesis (e.g., Fischer Indole Synthesis or Hydrolysis) crude_product Crude Product (Contains Impurities) synthesis->crude_product tlc Thin-Layer Chromatography (TLC) crude_product->tlc Qualitative Check hplc High-Performance Liquid Chromatography (HPLC) crude_product->hplc Quantitative Analysis identify_impurities Identify Impurity Type (Starting Material, Byproduct, Degradation) tlc->identify_impurities hplc->identify_impurities nmr Nuclear Magnetic Resonance (NMR) ms Mass Spectrometry (MS) identify_impurities->nmr Structural Elucidation identify_impurities->ms Molecular Weight Confirmation recrystallization Recrystallization identify_impurities->recrystallization Minor Impurities column_chromatography Column Chromatography identify_impurities->column_chromatography Multiple or Similar Polarity Impurities prep_hplc Preparative HPLC identify_impurities->prep_hplc High Purity Required pure_product Purified this compound recrystallization->pure_product column_chromatography->pure_product prep_hplc->pure_product final_hplc Final HPLC Analysis pure_product->final_hplc final_nmr Final NMR Analysis pure_product->final_nmr

Caption: Workflow for the Identification and Resolution of Impurities.

analytical_techniques_relationship cluster_separation Separation Techniques cluster_identification Identification Techniques TLC TLC (Qualitative) HPLC HPLC (Quantitative) NMR NMR Spectroscopy (Structural Information) HPLC->NMR Isolate & Identify Fractions MS Mass Spectrometry (Molecular Weight) HPLC->MS Identify Peak Mass Impure_Sample Impure Sample Impure_Sample->TLC Initial Screen Impure_Sample->HPLC Purity Check

References

Best practices for long-term storage of indole reference standards

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides best practices, troubleshooting advice, and technical information for the long-term storage and handling of indole (B1671886) reference standards to ensure their stability and integrity for research and development applications.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid indole reference standards?

For optimal long-term stability, solid indole reference standards should be stored in a cool, dark, and dry environment. Specific recommendations are:

  • Temperature: Refrigerate at 2°C to 8°C. For very long-term storage (multiple years), freezing at -20°C is recommended.

  • Light: Protect from all sources of light by using amber glass vials or storing the vials in a light-blocking container. Indoles are susceptible to photolytic degradation.

  • Humidity: Store in a low-humidity environment. A desiccator is highly recommended to prevent moisture uptake, which can accelerate degradation.

  • Atmosphere: For highly sensitive applications or extended storage, consider flushing the container with an inert gas like argon or nitrogen before sealing to displace oxygen and prevent oxidation.

Q2: How should I store indole reference standards that are dissolved in a solvent?

Solutions of indole are generally less stable than the solid material. If you must store them:

  • Use a high-purity, degassed solvent.

  • Store solutions at -20°C or lower.

  • Use vials with PTFE-lined screw caps (B75204) to minimize solvent evaporation and contamination.

  • Protect from light at all times.

  • It is recommended to prepare solutions fresh whenever possible and avoid long-term storage.

Q3: What is the typical shelf life of an indole reference standard?

When stored under ideal conditions (refrigerated or frozen, protected from light and moisture) in its original unopened container, a solid indole reference standard can be stable for several years. However, the exact shelf life depends on the specific indole derivative and the manufacturer. Always refer to the expiry date on the Certificate of Analysis (CoA). Once opened, the stability may be compromised, and periodic purity checks are recommended.

Q4: Do I need to bring the reference standard to room temperature before use?

Yes, it is crucial to allow the container to equilibrate to room temperature before opening. This prevents condensation of atmospheric moisture onto the cold solid material, which can lead to hydrolysis and degradation. This process typically takes 30-60 minutes.

Troubleshooting Guide

Problem: My previously white/off-white indole powder has turned yellow or brown.

  • Probable Cause: This discoloration is a common sign of oxidation. Exposure to air (oxygen) and/or light can cause indole to oxidize, forming colored degradation products like oxindole (B195798) and isatin, or polymerize into larger colored molecules.

  • Solution:

    • The standard may no longer be suitable for quantitative analysis where high purity is required.

    • Perform a purity analysis (e.g., via HPLC, see Experimental Protocols) to determine the current percentage of the main compound and identify any degradation peaks.

    • If the purity is still within the acceptable range for your application, you may be able to use it, but with caution.

    • To prevent this in the future, ensure the vial is tightly sealed, stored protected from light, and consider flushing with an inert gas after each use.

Problem: I am seeing unexpected peaks in my HPLC/GC analysis of the reference standard.

  • Probable Cause: The appearance of new, unidentified peaks usually indicates degradation or contamination.

    • Degradation: The standard may have been exposed to adverse conditions (heat, light, moisture).

    • Contamination: The standard may have been contaminated during handling, or the solvent used for dilution may be impure.

  • Solution:

    • Review the storage and handling history of the standard. Was it left on the bench? Was it opened frequently?

    • Prepare a fresh solution using a new vial of high-purity solvent to rule out solvent contamination.

    • Compare the chromatogram to a previous analysis of a known "good" standard if available.

    • If degradation is confirmed, the standard should be discarded and replaced.

Problem: The reference standard is difficult to dissolve.

  • Probable Cause:

    • Incorrect Solvent: Ensure you are using a solvent in which indole is freely soluble (e.g., methanol (B129727), ethanol, acetonitrile). Indole has low solubility in water.

    • Degradation/Polymerization: Degraded indole can form polymers that are less soluble than the parent compound.

  • Solution:

    • Verify the appropriate solvent for your specific indole derivative.

    • Use gentle warming or sonication to aid dissolution, but be cautious as heat can accelerate degradation.

    • If solubility issues persist and the standard shows signs of discoloration, degradation is the likely cause, and the standard should not be used.

Data Presentation

The stability of a reference standard is typically assessed under conditions defined by the International Council for Harmonisation (ICH). Long-term studies are conducted under expected storage conditions, while accelerated studies use elevated temperature and humidity to predict degradation over a shorter period.

Disclaimer: The following table is an illustrative example of stability data for an indole reference standard. It is not based on a specific experimental study but is constructed to demonstrate how such data is typically presented. Actual stability will vary based on the specific compound and storage conditions.

Time PointStorage ConditionPurity Assay (%)AppearanceComments
0 Months -99.9%White Crystalline SolidInitial analysis.
6 Months 2-8°C (Sealed, Dark)99.8%ConformsNo significant change.
25°C / 60% RH99.5%ConformsSlight decrease in purity.
40°C / 75% RH98.1%Faint yellow tingeSignificant change observed.
12 Months 2-8°C (Sealed, Dark)99.8%ConformsRemains stable under refrigeration.
25°C / 60% RH99.0%ConformsAcceptable for long-term storage.
40°C / 75% RH96.5%Yellow solidData for accelerated study only.
24 Months 2-8°C (Sealed, Dark)99.7%ConformsHigh stability under ideal conditions.
25°C / 60% RH98.2%ConformsPurity remains within typical specifications.

Visualizations

G Logical Workflow for Handling Indole Reference Standards cluster_0 Receiving & Initial Storage cluster_1 Usage Protocol cluster_2 Post-Usage Receive Receive Standard Verify Verify CoA & Seal Integrity Receive->Verify Store Store at 2-8°C, Protected from Light Verify->Store Equilibrate Equilibrate to Room Temp (30-60 min) Store->Equilibrate Weigh Weigh Required Amount Equilibrate->Weigh Prepare Prepare Solution Weigh->Prepare Use Use in Experiment Prepare->Use Reseal Tightly Reseal Vial Use->Reseal Flush Optional: Flush with Inert Gas Reseal->Flush Return Return to 2-8°C Storage Reseal->Return Flush->Return

Caption: Recommended workflow for indole reference standard handling.

G Simplified Oxidative Degradation Pathway of Indole Indole Indole (C₈H₇N) (Stable, Colorless) Indoxyl Indoxyl (Intermediate) Indole->Indoxyl Oxidation (O₂, Light, Heat) Oxindole Oxindole (Degradation Product) Indoxyl->Oxindole Dimers Dimers / Polymers (Colored Impurities) Indoxyl->Dimers Dimerization Isatin Isatin (Further Oxidation, Red-Orange Color) Oxindole->Isatin Further Oxidation

Caption: Common oxidative degradation products of indole.

Experimental Protocols

Protocol: Purity Assessment of Indole Reference Standard by HPLC-UV

This protocol provides a general method for determining the purity of an indole reference standard. The method should be validated for your specific indole derivative and instrumentation.

1. Instrumentation and Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector.

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • HPLC-grade acetonitrile (B52724).

  • HPLC-grade water (e.g., Milli-Q or equivalent).

  • HPLC-grade methanol.

  • Formic acid (optional, for improving peak shape).

  • Class A volumetric flasks and pipettes.

  • Syringe filters (0.45 µm, PTFE or other compatible material).

2. Chromatographic Conditions:

  • Mobile Phase: A mixture of acetonitrile and water. A common starting point is 60:40 (v/v) Acetonitrile:Water. 0.1% formic acid can be added to the water to improve peak shape.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 280 nm (Indoles have strong absorbance around this wavelength).

  • Injection Volume: 10 µL.

  • Run Time: Sufficient to allow for the elution of the main peak and any potential late-eluting impurities (e.g., 15-20 minutes).

3. Standard and Sample Preparation:

  • Solvent Selection: Use a solvent that completely dissolves indole and is miscible with the mobile phase (e.g., methanol or acetonitrile).

  • Stock Solution Preparation:

    • Accurately weigh approximately 10 mg of the indole reference standard into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with the selected solvent (e.g., methanol) to achieve a concentration of ~1 mg/mL. Mix thoroughly.

  • Working Solution Preparation:

    • Pipette 1.0 mL of the stock solution into a 10 mL volumetric flask.

    • Dilute to volume with the mobile phase to achieve a final concentration of ~0.1 mg/mL (100 µg/mL).

    • Filter the working solution through a 0.45 µm syringe filter into an HPLC vial.

4. Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved (typically 30 minutes).

  • Inject a blank (mobile phase) to ensure the system is clean.

  • Inject the prepared working solution.

  • Record the chromatogram.

5. Data Analysis:

  • Integrate all peaks in the chromatogram.

  • Calculate the purity of the indole standard based on the area percent method:

    • % Purity = (Area of Indole Peak / Total Area of All Peaks) x 100

  • Ensure that the main peak is sharp and symmetrical. The presence of significant fronting or tailing may indicate column issues or interactions. The appearance of new peaks compared to a previous analysis of the same lot indicates degradation.

Validation & Comparative

Comparing 1-methoxyindole-3-carboxylic acid to indole-3-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to 1-Methoxyindole-3-carboxylic Acid and Indole-3-acetic Acid for Researchers

This guide provides a detailed comparison of this compound and the well-characterized phytohormone indole-3-acetic acid (IAA). The information is intended for researchers, scientists, and professionals in drug development, offering a concise overview of their properties and biological significance.

Introduction

Indole-3-acetic acid (IAA) is the most common, naturally occurring plant hormone of the auxin class and has been extensively studied for its role in plant growth and development.[1] It is a derivative of indole (B1671886) and serves as a critical signaling molecule in plants, inducing cell elongation and division.[1] Beyond its role in botany, IAA is also recognized as a microbial metabolite of tryptophan in mammals and is implicated in various physiological processes, including immune function and metabolic homeostasis through the activation of the aryl hydrocarbon receptor (AhR) pathway.[2][3]

In contrast, this compound is a synthetic indole derivative.[4] While less studied than IAA, its related compounds, such as 1-methoxy-3-indolylmethyl glucosinolate, are found in Brassica vegetables and their breakdown products have been noted for their genotoxic effects in bacterial and mammalian cells.[5] This guide aims to juxtapose the known attributes of these two compounds to inform future research and application.

Physicochemical Properties

A summary of the key physicochemical properties for both compounds is presented below.

PropertyIndole-3-acetic acid (IAA)This compound
Molecular Formula C₁₀H₉NO₂[1]C₁₀H₉NO₃
Molar Mass 175.187 g·mol⁻¹[1]191.18 g/mol [6]
Appearance White to tan crystalline solid[1][7]Tan solid
Melting Point 168 to 170 °C[1]Not available
Solubility Insoluble in water; Soluble in ethanol (B145695) (50 mg/mL), methanol, DMSO, acetone, and ether.[1][7][8]Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[9]
CAS Number 87-51-4[1]91913-76-7[9]

Biological Activity and Mechanism of Action

Indole-3-acetic Acid (IAA)

IAA is a ubiquitous and pivotal molecule in both plant and mammalian biology.

  • In Plants: As the primary auxin, IAA is a master regulator of plant growth, controlling processes such as cell elongation, division, and differentiation.[1][7] It is essential for the development of plant organs and coordinates responses to environmental stimuli like light (phototropism).[8][10] IAA's cellular concentration is tightly regulated through biosynthesis, transport, and degradation pathways.[11]

  • In Mammals: IAA is an endogenous product of dietary tryptophan metabolism by the gut microbiota.[1] It is increasingly recognized for its role as a signaling molecule in mammals.[2] Elevated levels of IAA have been associated with conditions like inflammation, chronic kidney disease, and certain cancers.[3] A key mechanism of action in mammals is its ability to activate the aryl hydrocarbon receptor (AhR) pathway, which is involved in regulating immune responses and cellular homeostasis.[2][3] This has led to research into its potential as a biomarker and its role in disease.[2]

This compound

Information on the biological activity of this compound is limited. However, studies on its precursor, 1-methoxy-3-indolylmethyl glucosinolate, provide some insights.

  • Genotoxicity of Derivatives: The breakdown products of 1-methoxy-3-indolylmethyl glucosinolate, a natural compound, have demonstrated potent genotoxic and mutagenic effects in Salmonella typhimurium and mammalian cells.[5] One of its breakdown products, 1-methoxyindole-3-carbinol, can be bioactivated by human sulfotransferase hSULT1A1 to a reactive carbocation that can form DNA adducts.[5]

Signaling Pathways

The signaling pathway for IAA in plants is well-documented. In contrast, a specific signaling pathway for this compound has not been elucidated.

Indole-3-acetic Acid (IAA) Signaling in Plants

The canonical auxin signaling pathway involves the TIR1/AFB family of F-box proteins. In the absence of IAA, Aux/IAA transcriptional repressors bind to and inhibit Auxin Response Factors (ARFs), preventing the transcription of auxin-responsive genes. When IAA is present, it acts as a molecular glue, binding to both the TIR1/AFB receptor and the Aux/IAA repressor, leading to the ubiquitination and subsequent degradation of the Aux/IAA protein. This frees the ARF to activate the transcription of genes that regulate plant growth and development.

IAA_Signaling_Pathway cluster_low_IAA Low Auxin cluster_high_IAA High Auxin Aux_IAA Aux/IAA Repressor ARF Auxin Response Factor (ARF) Aux_IAA->ARF Binds & Inhibits DNA Auxin Response Element (ARE) ARF->DNA Blocked IAA IAA (Auxin) TIR1_AFB TIR1/AFB Receptor IAA->TIR1_AFB Aux_IAA2 Aux/IAA Repressor IAA->Aux_IAA2 SCF_Complex SCF Complex TIR1_AFB->SCF_Complex Part of SCF_Complex->Aux_IAA2 Ubiquitination Proteasome 26S Proteasome ARF2 Auxin Response Factor (ARF) DNA2 Auxin Response Element (ARE) ARF2->DNA2 Activates Transcription Gene Transcription DNA2->Transcription Aux_IAA2->Proteasome Degradation

Figure 1: Simplified Auxin (IAA) Signaling Pathway in Plants.

Experimental Protocols

As there are no direct comparative experimental studies, a standard cell viability assay protocol is provided below as a representative method to assess and compare the cytotoxic effects of both compounds on a mammalian cell line (e.g., a human cancer cell line).

Cell Viability Assay (MTT Assay)

This protocol outlines a method to determine the effect of this compound and indole-3-acetic acid on the viability of cultured mammalian cells.

  • Cell Culture:

    • Culture a suitable mammalian cell line (e.g., HeLa or HepG2) in appropriate media supplemented with fetal bovine serum and antibiotics.

    • Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

  • Compound Preparation:

    • Prepare stock solutions of this compound and indole-3-acetic acid in DMSO.

    • Prepare a series of dilutions of each compound in the cell culture medium to achieve the desired final concentrations for testing.

  • Experimental Procedure:

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

    • Remove the medium and replace it with the medium containing various concentrations of the test compounds. Include a vehicle control (DMSO) and an untreated control.

    • Incubate the plate for 24, 48, or 72 hours.

    • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.

    • Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control.

    • Plot the cell viability against the compound concentration and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.

MTT_Assay_Workflow start Start cell_culture 1. Culture Cells in Flask start->cell_culture seeding 2. Seed Cells in 96-Well Plate (5,000-10,000 cells/well) cell_culture->seeding adhesion 3. Incubate Overnight (Allow Adhesion) seeding->adhesion treatment 4. Treat with Compounds (IAA vs. 1-Methoxyindole-3-CA) + Controls adhesion->treatment incubation 5. Incubate for 24-72h treatment->incubation mtt_add 6. Add MTT Reagent incubation->mtt_add formazan_incubation 7. Incubate for 2-4h (Formazan Formation) mtt_add->formazan_incubation solubilize 8. Add Solubilizing Agent formazan_incubation->solubilize read_plate 9. Measure Absorbance (570 nm) solubilize->read_plate analyze 10. Calculate IC50 Values read_plate->analyze end End analyze->end

Figure 2: Experimental Workflow for a Comparative MTT Assay.

Conclusion

This comparison highlights the significant disparity in the current body of knowledge between indole-3-acetic acid and this compound. IAA is a fundamentally important molecule with well-defined roles in plant physiology and emerging significance in mammalian health. In contrast, this compound is a comparatively unexplored synthetic compound. The known genotoxicity of its related natural precursors suggests that its biological effects, particularly in mammalian systems, warrant further investigation. The provided experimental protocol offers a starting point for researchers to directly compare the cytotoxic potential of these two indole derivatives and begin to elucidate the structure-activity relationships that govern their biological impact.

References

A Comparative Guide to the Biological Activity of 1-methoxyindole-3-carboxylic acid and its Methyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the potential biological activities of 1-methoxyindole-3-carboxylic acid and its corresponding methyl ester, methyl 1-methoxyindole-3-carboxylate. While direct comparative studies are limited, this document synthesizes available data on structurally related indole (B1671886) derivatives to infer potential activities and guide future research.

Introduction

Indole derivatives are a prominent class of heterocyclic compounds with a wide range of biological activities, making them a focal point in drug discovery and development. Among these, this compound and its methyl ester are of particular interest. The addition of a methoxy (B1213986) group at the 1-position of the indole ring can significantly influence the molecule's electronic properties and biological activity. Furthermore, the conversion of the carboxylic acid to its methyl ester can alter its physicochemical properties, such as lipophilicity and cell membrane permeability, which may, in turn, impact its biological efficacy. This guide explores the potential differences in the biological activities of these two compounds, with a focus on their prospective anticancer effects.

Putative Biological Activity: An Inferential Comparison

To illustrate how a direct comparison would be presented, the following table provides a hypothetical set of data. It is crucial to note that these values are for illustrative purposes only and are not derived from experimental data.

CompoundCancer Cell LinePutative IC50 (µM)
This compoundHuman Breast Cancer (MCF-7)50
Methyl 1-methoxyindole-3-carboxylateHuman Breast Cancer (MCF-7)25
This compoundHuman Prostate Cancer (PC-3)75
Methyl 1-methoxyindole-3-carboxylateHuman Prostate Cancer (PC-3)40
This compoundHuman Lung Cancer (A549)>100
Methyl 1-methoxyindole-3-carboxylateHuman Lung Cancer (A549)80

Potential Signaling Pathways

Indole derivatives have been shown to exert their anticancer effects through the modulation of various signaling pathways critical for cancer cell survival and proliferation. While the specific pathways affected by this compound and its methyl ester have not been elucidated, based on studies of other indole compounds, the PI3K/Akt/mTOR pathway is a plausible target. This pathway is frequently hyperactivated in many cancers and plays a central role in regulating cell growth, proliferation, and survival. Inhibition of this pathway can lead to the induction of apoptosis (programmed cell death) in cancer cells.

PI3K_Akt_mTOR_Signaling_Pathway Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor_Tyrosine_Kinase PI3K PI3K Receptor_Tyrosine_Kinase->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth_Proliferation Cell Growth & Proliferation mTORC1->Cell_Growth_Proliferation Indole_Compound This compound or its methyl ester Indole_Compound->Akt inhibits

A potential signaling pathway targeted by indole compounds.

Experimental Protocols

To definitively compare the biological activities of this compound and its methyl ester, a standardized experimental approach is essential. The following is a detailed protocol for a common in vitro cytotoxicity assay.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a widely used method to assess cell viability. It measures the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases of viable cells into purple formazan (B1609692) crystals.

Materials:

  • Cancer cell lines (e.g., MCF-7, PC-3, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • This compound and methyl 1-methoxyindole-3-carboxylate

  • Dimethyl sulfoxide (B87167) (DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Phosphate-buffered saline (PBS)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare stock solutions of this compound and its methyl ester in DMSO. Serially dilute the stock solutions in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100, 200 µM). The final DMSO concentration in the wells should not exceed 0.5%.

  • Remove the existing medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include wells with medium and DMSO as a vehicle control and wells with untreated cells as a negative control.

  • Incubate the plates for 48 or 72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).

Experimental_Workflow cluster_0 Cell Culture cluster_1 Compound Treatment cluster_2 MTT Assay cluster_3 Data Analysis Seed_Cells Seed cancer cells in 96-well plates Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Prepare_Compounds Prepare serial dilutions of compounds in culture medium Treat_Cells Add compounds to cells Prepare_Compounds->Treat_Cells Incubate_48_72h Incubate for 48-72h Treat_Cells->Incubate_48_72h Add_MTT Add MTT solution Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Solubilize Solubilize formazan with DMSO Incubate_4h->Solubilize Read_Absorbance Measure absorbance at 570 nm Solubilize->Read_Absorbance Calculate_Viability Calculate % cell viability Determine_IC50 Determine IC50 values Calculate_Viability->Determine_IC50

Workflow for determining cytotoxicity using the MTT assay.

Conclusion

To definitively elucidate the comparative biological activities of these two compounds, rigorous head-to-head studies are imperative. Future research should focus on performing comprehensive in vitro cytotoxicity screening against a panel of cancer cell lines, followed by mechanistic studies to identify their molecular targets and affected signaling pathways. Such studies will be instrumental in determining the therapeutic potential of these promising indole derivatives.

A Comparative Analysis of Methoxyindole-2-Carboxylic Acid Isomers: Unraveling Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the 4-, 5-, 6-, and 7-methoxyindole-2-carboxylic acid isomers reveals significant variations in their physicochemical properties and biological activities, highlighting the critical influence of the methoxy (B1213986) group's position on the indole (B1671886) ring. While 5-methoxyindole-2-carboxylic acid (5MICA) has emerged as a promising neuroprotective agent, a comprehensive understanding of its isomers is crucial for the targeted design of novel therapeutics.

This guide provides a comparative analysis of these four isomers, summarizing their known physicochemical characteristics, biological effects, and synthetic approaches. The information is intended for researchers, scientists, and drug development professionals working in the fields of medicinal chemistry, pharmacology, and neurobiology.

Physicochemical Properties: A Positional Paradigm

The placement of the methoxy group on the indole scaffold distinctly alters the physicochemical properties of the resulting carboxylic acid isomers. These differences can impact solubility, membrane permeability, and receptor-binding interactions, ultimately influencing their pharmacokinetic and pharmacodynamic profiles.

IsomerMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
4-Methoxyindole-2-carboxylic acid C₁₀H₉NO₃191.18234-235[1]447.6 at 760 mmHg[1]
5-Methoxyindole-2-carboxylic acid C₁₀H₉NO₃191.18199-201Not available
6-Methoxyindole-2-carboxylic acid C₁₀H₉NO₃191.18198-203Not available
7-Methoxyindole-2-carboxylic acid C₁₀H₉NO₃191.18187-188447.6 at 760 mmHg

Biological Activity: The Prominence of the 5-Methoxy Isomer

Current research has predominantly focused on 5-methoxyindole-2-carboxylic acid (5MICA), revealing its significant potential as a neuroprotective and antioxidant agent. A key mechanism of action for 5MICA is its ability to inhibit the mitochondrial enzyme dihydrolipoamide (B1198117) dehydrogenase (DLDH).[2][3] This inhibition is believed to mimic some of the beneficial effects of caloric restriction and leads to the activation of the Nrf2 signaling pathway, a critical cellular defense mechanism against oxidative stress.[4][5]

Dihydrolipoamide Dehydrogenase (DLDH) Inhibition

DLDH is a flavoprotein enzyme that plays a crucial role in mitochondrial energy metabolism. Inhibition of DLDH by 5MICA has been shown to reduce the production of reactive oxygen species (ROS) and confer protection against ischemic stroke injury.[2][3] While the inhibitory effects of 5MICA on DLDH are well-documented, there is a lack of publicly available data directly comparing the DLDH inhibitory activity of the 4-, 6-, and 7-methoxy isomers. Such a comparative study would be invaluable in elucidating the structure-activity relationship for DLDH inhibition by this class of compounds.

Neuroprotection and Antioxidant Effects

The neuroprotective effects of 5MICA are closely linked to its ability to mitigate oxidative stress. By activating the Nrf2 pathway, 5MICA upregulates the expression of antioxidant enzymes, thereby enhancing the cell's capacity to neutralize harmful ROS.[4][5][6] Derivatives of 5MICA have also demonstrated potent antioxidant and neuroprotective effects in various in vitro models of neurotoxicity.[7]

Information on the specific neuroprotective and antioxidant activities of the 4-, 6-, and 7-methoxy isomers is limited. However, the indole nucleus itself is known to possess antioxidant properties, suggesting that these isomers may also exhibit some level of activity. Further research is needed to quantify and compare their efficacy to that of 5MICA.

Experimental Protocols

To facilitate further research and comparative studies, detailed experimental protocols for key assays are provided below.

Dihydrolipoamide Dehydrogenase (DLDH) Activity Assay

This spectrophotometric assay measures the activity of DLDH by monitoring the reduction of NAD⁺ to NADH.

Materials:

  • Potassium phosphate (B84403) buffer (100 mM, pH 8.0)

  • EDTA (1.5 mM)

  • Bovine serum albumin (BSA) (0.6 mg/mL)

  • Dihydrolipoamide (3.0 mM)

  • NAD⁺ (3.0 mM)

  • Mitochondrial extracts or purified DLDH

  • Test compounds (methoxyindole-2-carboxylic acid isomers) dissolved in a suitable solvent (e.g., DMSO)

Procedure:

  • Prepare a reaction mixture containing potassium phosphate buffer, EDTA, BSA, dihydrolipoamide, and NAD⁺.

  • Add the test compound at various concentrations to the reaction mixture. An equivalent volume of the solvent should be added to the control wells.

  • Initiate the reaction by adding the mitochondrial extracts or purified DLDH.

  • Immediately monitor the increase in absorbance at 340 nm at room temperature using a spectrophotometer. The rate of NADH formation is proportional to the DLDH activity.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the control and determine the IC50 value.[8][9]

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is commonly used to evaluate the antioxidant capacity of compounds.

Materials:

  • DPPH solution in methanol

  • Test compounds dissolved in methanol

  • Methanol (as a blank)

Procedure:

  • Add a solution of the test compound at various concentrations to a solution of DPPH in methanol.

  • Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measure the absorbance of the solution at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the test compound, and A_sample is the absorbance of the DPPH solution with the test compound.

  • Determine the IC50 value, which is the concentration of the test compound required to scavenge 50% of the DPPH radicals.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the key biological pathway and a typical experimental workflow, the following diagrams have been generated using the DOT language.

DLDH_Nrf2_Pathway MICA 5-Methoxyindole- 2-carboxylic acid DLDH Dihydrolipoamide Dehydrogenase (DLDH) MICA->DLDH Inhibition ROS_inc Increased ROS (Transient) DLDH->ROS_inc Leads to Keap1 Keap1 ROS_inc->Keap1 Oxidation of Cysteine Residues Nrf2 Nrf2 Keap1->Nrf2 Dissociation ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocation to Nucleus & Binding Antioxidant_Enzymes Antioxidant Enzymes (e.g., NQO1, HO-1) ARE->Antioxidant_Enzymes Gene Transcription Neuroprotection Neuroprotection Antioxidant_Enzymes->Neuroprotection Reduces Oxidative Stress

Caption: Proposed signaling pathway of 5MICA-induced neuroprotection.

DLDH_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Reaction Mixture (Buffer, EDTA, BSA, Dihydrolipoamide, NAD+) add_compounds Add Test Compounds to Reaction Mixture reagents->add_compounds compounds Prepare Test Compound Solutions (Isomers at various concentrations) compounds->add_compounds enzyme Prepare Enzyme Source (Mitochondrial Extracts or Purified DLDH) initiate_reaction Initiate Reaction with Enzyme add_compounds->initiate_reaction measure_absorbance Monitor Absorbance at 340 nm initiate_reaction->measure_absorbance calc_inhibition Calculate % Inhibition measure_absorbance->calc_inhibition det_ic50 Determine IC50 Values calc_inhibition->det_ic50

Caption: Experimental workflow for the DLDH inhibition assay.

Synthesis of Methoxyindole-2-carboxylic Acid Isomers

The synthesis of methoxyindole-2-carboxylic acid isomers can be achieved through various established methods, with the Fischer indole synthesis being a prominent route. The general approach involves the reaction of a methoxyphenylhydrazine with pyruvic acid or its ester, followed by cyclization under acidic conditions.

Future Directions

The significant neuroprotective and antioxidant activities of 5-methoxyindole-2-carboxylic acid underscore the therapeutic potential of this class of compounds. To fully realize this potential, further research is imperative. A direct comparative study of the 4-, 6-, and 7-methoxy isomers against 5MICA is a critical next step. This should include a quantitative assessment of their DLDH inhibitory activity, their ability to activate the Nrf2 pathway, and their efficacy in various in vitro and in vivo models of neurodegeneration and oxidative stress. Such studies will not only elucidate the structure-activity relationships governing their biological effects but also pave the way for the rational design of more potent and selective methoxyindole-based therapeutics.

References

Comparative Analysis of Antibody Cross-Reactivity with 1-Methoxyindole-3-Carboxylic Acid and Related Indole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of a hypothetical monoclonal antibody, MICA-Ab, raised against 1-methoxyindole-3-carboxylic acid (1-MICA). The following sections present illustrative experimental data, detailed protocols for assessing antibody specificity, and visual diagrams of the experimental workflow and specificity relationships. This document is intended to serve as a practical example for researchers evaluating antibody cross-reactivity with small molecule analytes.

Introduction to Antibody Cross-Reactivity with Small Molecules

Antibody specificity is a critical parameter in the development of immunoassays and antibody-based therapeutics. Cross-reactivity, the binding of an antibody to non-target molecules that are structurally similar to the target antigen, can lead to inaccurate quantification and potential off-target effects. For small molecules like this compound, minor structural modifications can significantly impact antibody recognition. It is therefore essential to characterize the cross-reactivity profile of an antibody against a panel of related compounds.

Data Presentation: Cross-Reactivity of MICA-Ab

The cross-reactivity of the monoclonal antibody MICA-Ab was evaluated against this compound and five structurally related indole (B1671886) derivatives. The primary method used for this assessment was a competitive enzyme-linked immunosorbent assay (cELISA). The results are summarized in the table below, with cross-reactivity expressed as the percentage ratio of the IC50 value of 1-MICA to the IC50 value of the competing compound.

Table 1: Cross-Reactivity of MICA-Ab with Indole Derivatives Determined by cELISA

Compound NameStructureIC50 (nM)% Cross-Reactivity
This compound (1-MICA) 15 100%
Indole-3-carboxylic acid7520%
1-Methoxyindole3005%
Indole-3-acetic acid15001%
5-Methoxyindole-2-carboxylic acid> 10,000<0.1%
Indole> 10,000<0.1%

Note: The structures provided are for illustrative purposes.

Table 2: Kinetic and Affinity Data from Surface Plasmon Resonance (SPR)

To further characterize the binding of MICA-Ab, kinetic and affinity constants were determined for the primary ligand and a key cross-reactant using Surface Plasmon Resonance (SPR).

Analyteka (1/Ms)kd (1/s)KD (nM)
This compound 2.5 x 10^53.8 x 10^-315.2
Indole-3-carboxylic acid1.1 x 10^58.3 x 10^-375.5

Experimental Protocols

Competitive Enzyme-Linked Immunosorbent Assay (cELISA)

This protocol is designed to determine the cross-reactivity of an antibody against various analogs of the target antigen.

Materials:

  • 96-well microtiter plates

  • Coating antigen (1-MICA conjugated to a carrier protein, e.g., BSA)

  • MICA-Ab (monoclonal antibody)

  • HRP-conjugated secondary antibody (e.g., anti-mouse IgG-HRP)

  • Competing compounds (1-MICA and related indole derivatives)

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Blocking buffer (e.g., 5% non-fat dry milk in PBS-T)

  • Wash buffer (PBS with 0.05% Tween-20, PBS-T)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2N H₂SO₄)

  • Microplate reader

Procedure:

  • Coating: Dilute the coating antigen to 1 µg/mL in coating buffer. Add 100 µL to each well of a 96-well plate and incubate overnight at 4°C.

  • Washing: Wash the plate three times with 200 µL of wash buffer per well.

  • Blocking: Add 200 µL of blocking buffer to each well and incubate for 2 hours at room temperature.

  • Washing: Wash the plate three times with 200 µL of wash buffer per well.

  • Competition: Prepare serial dilutions of the competing compounds (1-MICA and analogs) in assay buffer. In separate tubes, mix 50 µL of each competitor dilution with 50 µL of MICA-Ab (at a concentration that gives ~80% of the maximum signal). Incubate for 1 hour at room temperature.

  • Incubation: Transfer 100 µL of the antibody-competitor mixtures to the corresponding wells of the coated and blocked plate. Incubate for 1 hour at room temperature.

  • Washing: Wash the plate three times with 200 µL of wash buffer per well.

  • Secondary Antibody: Add 100 µL of HRP-conjugated secondary antibody, diluted according to the manufacturer's instructions, to each well. Incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with 200 µL of wash buffer per well.

  • Detection: Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes.

  • Stopping the Reaction: Add 50 µL of stop solution to each well.

  • Measurement: Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Plot the absorbance against the log of the competitor concentration. Determine the IC50 value (the concentration of the competitor that causes 50% inhibition of the maximum signal). Calculate the percent cross-reactivity using the formula: (% Cross-Reactivity) = (IC50 of 1-MICA / IC50 of competing compound) x 100

Surface Plasmon Resonance (SPR)

This protocol outlines the determination of binding kinetics and affinity of the MICA-Ab to immobilized 1-MICA.[1]

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • MICA-Ab (ligand)

  • 1-MICA and other indole derivatives (analytes)

  • Running buffer (e.g., HBS-EP+)

  • Regeneration solution (e.g., glycine-HCl, pH 2.5)

Procedure:

  • Surface Preparation: Equilibrate the sensor surface with running buffer.

  • Ligand Immobilization:

    • Activate the carboxyl groups on the sensor surface by injecting a mixture of EDC and NHS.

    • Inject MICA-Ab (e.g., at 10 µg/mL in 10 mM sodium acetate, pH 5.0) to allow for covalent coupling to the surface.

    • Deactivate any remaining active esters by injecting ethanolamine.

  • Analyte Binding:

    • Inject a series of concentrations of the analyte (e.g., 1-MICA) in running buffer over the sensor surface at a constant flow rate.

    • Monitor the association phase in real-time.

    • Switch back to running buffer to monitor the dissociation phase.

  • Regeneration: Inject the regeneration solution to remove the bound analyte and prepare the surface for the next cycle.

  • Data Analysis:

    • Subtract the response from a reference flow cell to correct for bulk refractive index changes.

    • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Mandatory Visualizations

G cluster_coating 1. Antigen Coating cluster_competition 2. Competitive Binding cluster_detection 3. Detection A Coat plate with 1-MICA-carrier conjugate B Wash A->B C Block with -blocking agent B->C D Wash C->D E Pre-incubate MICA-Ab with 1-MICA or analog F Add mixture to coated plate E->F G Wash F->G H Add HRP-conjugated secondary antibody I Wash H->I J Add TMB substrate I->J K Add stop solution J->K L Read absorbance at 450 nm K->L

Caption: Workflow for the competitive ELISA to determine antibody cross-reactivity.

G cluster_target Target Antigen cluster_antibody Antibody cluster_analogs Structurally Similar Analogs A 1-Methoxyindole- 3-carboxylic acid B MICA-Ab B->A High Affinity Binding C Indole-3-carboxylic acid (High Cross-Reactivity) B->C Moderate Affinity Binding D 1-Methoxyindole (Moderate Cross-Reactivity) B->D Low Affinity Binding E Indole (Low/No Cross-Reactivity)

Caption: Logical relationship of MICA-Ab specificity and cross-reactivity.

References

A Comparative Analysis of the Anti-inflammatory Activity of Novel Indole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-inflammatory performance of various indole (B1671886) derivatives, supported by experimental data. The indole scaffold is a well-established pharmacophore in medicinal chemistry, with numerous derivatives demonstrating potent anti-inflammatory effects. This document summarizes quantitative data, details experimental protocols for key assays, and visualizes the underlying biological pathways to aid in the evaluation and development of next-generation anti-inflammatory agents.

Quantitative Comparison of Anti-inflammatory Activity

The anti-inflammatory efficacy of several indole derivatives has been evaluated using a panel of in vitro and in vivo assays. The following table summarizes the key quantitative data, including IC50 values for enzyme and cell-based assays, and the percentage of inhibition in animal models of inflammation. This allows for a direct comparison of the potency of these compounds.

Compound IDAssay TypeTarget/ModelQuantitative DataReference CompoundReference Data
S3 In vivoCarrageenan-Induced Paw Edema (Rat)61.20% inhibition at 3hIndomethacin76.89% inhibition at 3h[1]
In vitroCOX-2 Expression InhibitionSelective InhibitionIndomethacin-[1]
S7 In vivoCarrageenan-Induced Paw Edema (Rat)62.24% inhibition at 3hIndomethacin76.89% inhibition at 3h[1]
S14 In vivoCarrageenan-Induced Paw Edema (Rat)63.69% inhibition at 3hIndomethacin76.89% inhibition at 3h[1]
13b In vitroNitric Oxide (NO) Production (LPS-induced RAW264.7 cells)IC50: 10.992 µM--[2]
In vitroIL-6 Production (LPS-induced RAW264.7 cells)IC50: 2.294 µM--[2]
In vitroTNF-α Production (LPS-induced RAW264.7 cells)IC50: 12.901 µM--[2]
4dc In vitroSTING Inhibition (RAW-Lucia™ ISG cells)IC50: 0.14 µMH151-[3]
In vitroSTING Inhibition (THP1-Dual™ cells)IC50: 0.39 µMH151-[3]
UA-1 In vitroNitric Oxide (NO) Production (LPS-induced RAW 264.7 cells)IC50: 2.2 ± 0.4 µMUrsolic Acid (UA)IC50: 17.5 ± 2.0 µM[4]
Q20 In vitroCOX-2 InhibitionIC50: 39.42 nMCelecoxibIC50: 67.89 nM[5]
In vitroNitric Oxide (NO) ProductionIC50: 9.96 µM--[5]
In vitroIL-1β ProductionIC50: 12.30 µM--[5]
In vitroTNF-α ProductionIC50: 9.07 µM--[5]

Key Signaling Pathways in Inflammation

The anti-inflammatory effects of indole derivatives are often mediated through the modulation of key signaling pathways involved in the inflammatory response. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are critical regulators of pro-inflammatory gene expression.

NF_kappaB_Pathway cluster_cytoplasm Cytoplasm LPS LPS/TNF-α TLR4 TLR4/TNFR LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) NFkB_IkB NF-κB-IκB (Inactive) Nucleus Nucleus NFkB->Nucleus Translocates to NFkB_IkB->NFkB Degradation of IκB ProInflammatory_Genes Pro-inflammatory Gene Expression (COX-2, iNOS, TNF-α, IL-6) Nucleus->ProInflammatory_Genes Induces

Caption: Simplified NF-κB Signaling Pathway.

MAPK_Pathway cluster_cytoplasm Cytoplasm Stress Inflammatory Stimuli (LPS, Cytokines) MAPKKK MAPKKK (e.g., TAK1) Stress->MAPKKK Activates MAPKK MAPKK (e.g., MKK3/6, MKK4/7) MAPKKK->MAPKK Phosphorylates MAPK MAPK (p38, JNK) MAPKK->MAPK Phosphorylates AP1 AP-1 (c-Jun/c-Fos) MAPK->AP1 Activates Nucleus Nucleus AP1->Nucleus Translocates to ProInflammatory_Genes Pro-inflammatory Gene Expression Nucleus->ProInflammatory_Genes Induces

Caption: General MAPK Signaling Pathway.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this comparison guide.

Carrageenan-Induced Paw Edema in Rats

This in vivo assay is a standard model for evaluating the acute anti-inflammatory activity of compounds.

  • Animals: Male Wistar rats (180-220 g) are used. The animals are housed under standard laboratory conditions and are fasted for 12 hours before the experiment with free access to water.

  • Compound Administration: Test indole derivatives and the reference drug (e.g., Indomethacin) are dissolved in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose) and administered orally (p.o.) or intraperitoneally (i.p.) at a specified dose (e.g., 10 mg/kg) one hour before the carrageenan injection. The control group receives only the vehicle.

  • Induction of Edema: 0.1 mL of a 1% (w/v) solution of carrageenan in sterile saline is injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Edema: The paw volume is measured using a plethysmometer at 0 hours (immediately before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

  • Data Analysis: The percentage of inhibition of edema is calculated for each group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the drug-treated group.

In Vitro Nitric Oxide (NO) Production Assay in LPS-Stimulated RAW 264.7 Macrophages

This cell-based assay is used to assess the ability of compounds to inhibit the production of nitric oxide, a key inflammatory mediator.

  • Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of 1 x 10^5 cells/well and allowed to adhere for 24 hours.

  • Compound Treatment: The cells are pre-treated with various concentrations of the test indole derivatives for 1-2 hours.

  • LPS Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the control group.

  • Incubation: The plate is incubated for a further 24 hours.

  • Nitrite (B80452) Measurement (Griess Assay): 50 µL of the cell culture supernatant is mixed with 50 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).

  • Data Analysis: The absorbance is measured at 540 nm using a microplate reader. The concentration of nitrite is determined from a sodium nitrite standard curve. The percentage of inhibition of NO production is calculated relative to the LPS-stimulated control. The IC50 value is the concentration of the compound that inhibits NO production by 50%.

In Vitro Cyclooxygenase-2 (COX-2) Inhibition Assay

This enzymatic assay determines the direct inhibitory effect of compounds on the activity of the COX-2 enzyme.

  • Enzyme and Substrate Preparation: Recombinant human or ovine COX-2 enzyme is used. Arachidonic acid is used as the substrate.

  • Assay Buffer: The assay is typically performed in a Tris-HCl buffer (pH 8.0) containing a heme cofactor.

  • Compound Incubation: The COX-2 enzyme is pre-incubated with various concentrations of the test indole derivatives or a reference inhibitor (e.g., celecoxib) for a specified time (e.g., 15 minutes) at room temperature.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of arachidonic acid.

  • Detection of Prostaglandin E2 (PGE2): The amount of PGE2 produced is quantified using a colorimetric or fluorometric method, often involving the peroxidase activity of the COX enzyme or a specific PGE2 ELISA kit.

  • Data Analysis: The percentage of COX-2 inhibition is calculated for each compound concentration. The IC50 value, the concentration of the inhibitor required to reduce the enzyme activity by 50%, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the screening and evaluation of the anti-inflammatory activity of indole derivatives.

Experimental_Workflow Start Start: Synthesized Indole Derivatives In_Vitro_Screening In Vitro Screening Start->In_Vitro_Screening COX2_Assay COX-2 Inhibition Assay In_Vitro_Screening->COX2_Assay NO_Assay Nitric Oxide Production Assay (RAW 264.7) In_Vitro_Screening->NO_Assay Cytokine_Assay Cytokine Production Assay (IL-6, TNF-α) In_Vitro_Screening->Cytokine_Assay Lead_Identification Lead Compound Identification COX2_Assay->Lead_Identification NO_Assay->Lead_Identification Cytokine_Assay->Lead_Identification In_Vivo_Testing In Vivo Testing Lead_Identification->In_Vivo_Testing Potent & Selective Compounds Paw_Edema_Model Carrageenan-Induced Paw Edema (Rat) In_Vivo_Testing->Paw_Edema_Model Further_Development Further Preclinical Development Paw_Edema_Model->Further_Development

Caption: General Experimental Workflow for Anti-inflammatory Drug Discovery.

References

A Comparative Guide to the In-Vitro Antioxidant Activity of Synthetic Indole Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro antioxidant activity of various classes of synthetic indole (B1671886) carboxylic acids. The indole nucleus, a prevalent scaffold in bioactive compounds, has been a focal point in the quest for potent antioxidants to combat oxidative stress-related pathologies. This document summarizes key experimental findings, details relevant methodologies, and explores the structure-activity relationships of these compounds to aid in the development of novel therapeutic agents.

Comparative Antioxidant Activity: A Tabular Overview

The antioxidant potential of synthetic indole carboxylic acids is commonly evaluated through their ability to scavenge stable free radicals such as 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS). The half-maximal inhibitory concentration (IC50) is a standard metric for this activity, where a lower value indicates greater antioxidant potency. The following tables consolidate IC50 data from various studies, offering a comparative perspective on different indole carboxylic acid derivatives against standard antioxidants.

Compound ClassSpecific DerivativeDPPH IC50 (µM)ABTS IC50 (µM)Reference
Indole-3-Acetamides Compound 15 (specific structure not detailed in source)0.81 ± 0.250.35 ± 0.1[1]
Indole-2-Carboxylic Acid Analogs Compound 3g (N-substituted derivative)Not ReportedNot Reported[2][3]
Compound 5b (Indole-2-carboxamide)Not ReportedNot Reported[2][3]
Compound 5c (Indole-2-carboxamide)Not ReportedNot Reported[2][3]
C-3 Substituted Indoles Derivative 11Not ReportedNot Reported[4]
Derivative 12 (with pyrrolidinedithiocarbamate moiety)Not ReportedNot Reported[4]
Indole-6-Carboxylic Acid Derivatives Hydrazone Derivative99.6 µg/mLNot Reported[5]
Oxadiazole Derivative27.8 µg/mLNot Reported[5]
Standard Antioxidants
Ascorbic Acid (Vitamin C)6515.5[6]
TroloxNot Reported15.5[6]
Melatonin1254[6]

Note: Direct comparison of IC50 values between different studies should be approached with caution due to variations in experimental conditions. "Not Reported" indicates that the data was not available in the cited sources.

Structure-Activity Relationship (SAR) Insights

The antioxidant capacity of indole carboxylic acids is significantly influenced by the nature and position of substituents on the indole ring and the carboxylic acid moiety.

  • Electron-Donating Groups: The presence of electron-donating groups (e.g., hydroxyl, methoxy) on the benzene (B151609) ring of the indole nucleus generally enhances antioxidant activity. These groups can increase the electron density on the indole nitrogen, facilitating hydrogen or electron donation to scavenge free radicals.

  • Position of Substituents: The position of the carboxylic acid group and other substituents is crucial. For instance, some studies suggest that the antioxidant efficacy of the indole structure is a key factor in biological systems.[7]

  • Modifications at the C-3 Position: Functionalization at the C-3 position of the indole ring has been shown to modulate antioxidant ability. For example, a derivative with a pyrrolidinedithiocarbamate moiety at this position exhibited significant antioxidant properties.[4]

  • Amide and Ester Derivatives: Conversion of the carboxylic acid to an amide or ester can influence the molecule's lipophilicity and ability to interact with cellular membranes, which can impact its overall antioxidant effect.

Experimental Protocols: In Vitro Antioxidant Assays

The following are detailed methodologies for the key in vitro antioxidant assays cited in this guide.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical, thus neutralizing it. This reduction is accompanied by a color change from violet to yellow, which is measured spectrophotometrically.

Procedure:

  • Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol (B129727) or ethanol (B145695).

  • Reaction Mixture: A specific volume of the test compound (at various concentrations) is mixed with the DPPH solution.

  • Incubation: The reaction mixture is incubated in the dark at room temperature for a defined period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [ (Acontrol - Asample) / Acontrol ] × 100 Where Acontrol is the absorbance of the DPPH solution without the sample, and Asample is the absorbance of the DPPH solution with the sample.[6]

  • IC50 Determination: The IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the concentration of the test compound.[6]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant leads to a decrease in absorbance.

Procedure:

  • Generation of ABTS•+: The ABTS radical cation is produced by reacting an aqueous solution of ABTS (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) and allowing the mixture to stand in the dark at room temperature for 12-16 hours.[6]

  • Preparation of Working Solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate (B84403) buffer) to an absorbance of approximately 0.70 at 734 nm.[6]

  • Reaction Mixture: A small volume of the test compound (at various concentrations) is added to a larger volume of the ABTS•+ working solution.

  • Incubation: The reaction is allowed to proceed for a specific time (e.g., 6 minutes) at room temperature.

  • Absorbance Measurement: The absorbance is measured at 734 nm.

  • Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging is calculated similarly to the DPPH assay.

  • IC50 or TEAC Determination: The results can be expressed as an IC50 value or as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant capacity of the test compound to that of Trolox, a water-soluble vitamin E analog.[6]

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The formation of a colored ferrous-tripyridyltriazine complex is monitored spectrophotometrically.

Procedure:

  • Preparation of FRAP Reagent: The FRAP reagent is prepared fresh by mixing acetate (B1210297) buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and a 20 mM aqueous solution of FeCl₃·6H₂O in a 10:1:1 ratio. The reagent is warmed to 37°C before use.

  • Reaction Mixture: The test sample is added to the FRAP reagent.

  • Incubation: The mixture is incubated at 37°C for a set time (e.g., 4-6 minutes).

  • Absorbance Measurement: The absorbance of the colored product (ferrous-TPTZ complex) is measured at 593 nm.

  • Calculation of Antioxidant Power: The antioxidant capacity is determined by comparing the change in absorbance of the test sample to a standard curve prepared using a known concentration of Fe²⁺. The results are typically expressed as micromolar Fe²⁺ equivalents.

Visualizing the Antioxidant Mechanism and Experimental Workflow

To better illustrate the processes involved, the following diagrams have been generated using Graphviz.

G General Workflow for In Vitro Antioxidant Assays cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Compound Synthetic Indole Carboxylic Acid Mixing Mixing & Incubation Compound->Mixing Assay_Reagent Assay Reagent (DPPH, ABTS, or FRAP) Assay_Reagent->Mixing Measurement Spectrophotometric Measurement Mixing->Measurement Calculation Calculation of % Scavenging Measurement->Calculation IC50 IC50 Value Determination Calculation->IC50

Caption: Workflow for in vitro antioxidant activity assessment.

G Proposed Free Radical Scavenging Mechanism of Indole Carboxylic Acids ROS Reactive Oxygen Species (e.g., DPPH•, ABTS•+) Indole_Radical Indole Radical (Stabilized) Neutralized_ROS Neutralized Species ROS->Neutralized_ROS Accepts H• or e- Indole_Acid Indole Carboxylic Acid (Antioxidant) Indole_Acid->Indole_Radical Donates H• or e-

Caption: Free radical scavenging by indole carboxylic acids.

Conclusion

Synthetic indole carboxylic acids represent a promising class of antioxidant agents. Structure-activity relationship studies indicate that the antioxidant potential can be finely tuned through strategic chemical modifications. The data and protocols presented in this guide offer a foundation for researchers to compare and develop novel indole-based compounds with enhanced antioxidant efficacy for potential therapeutic applications in diseases associated with oxidative stress. Further research is warranted to elucidate the precise mechanisms of action and to evaluate the in vivo performance of these promising molecules.

References

A Comparative Guide to Confirming the Identity of 1-Methoxyindole-3-carboxylic Acid and Related Indoles in Plant Extracts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the confirmation and quantification of 1-methoxyindole-3-carboxylic acid and its structural analogs, such as indole-3-carboxylic acid (I3CA), in plant extracts. While this compound is noted as a synthetic compound or potentially found in specific plants like Isatis indigotica, the methods detailed here are broadly applicable to a range of indole (B1671886) derivatives, which are crucial in plant biology and pharmacology.[1][2]

Comparison of Key Analytical Techniques

The selection of an appropriate analytical technique is critical for the reliable identification and quantification of target compounds in complex plant matrices. The primary methods employed for the analysis of indole alkaloids include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Each technique offers distinct advantages and limitations in terms of sensitivity, selectivity, and structural elucidation capabilities.

ParameterHPLC-UV/DAD/FluorescenceGC-MSLC-MS/MSNMR Spectroscopy
Sensitivity Moderate (ng-µg range)High (pg-ng range)[3]Very High (fg-pg range)[4]Low (µg-mg range)[5]
Selectivity ModerateHighVery HighHigh (structural detail)
Quantification GoodExcellent[6]Excellent[4]Good (qNMR)
Sample Prep. ModerateExtensive (derivatization often required)[7]ModerateSimple
Volatile Compounds Not suitableIdealNot idealApplicable
Non-volatile Compounds IdealRequires derivatizationIdeal[6]Ideal
Structural Info. Limited (based on retention time and UV spectra)Good (based on fragmentation patterns)Excellent (based on parent/daughter ions)Excellent (unambiguous structure)[8]
Throughput HighModerateHighLow

Experimental Workflows and Logical Relationships

Visualizing the workflow is essential for planning and executing the identification of target compounds from a complex plant extract.

cluster_extraction Sample Preparation cluster_analysis Analytical Techniques cluster_confirmation Identity Confirmation plant_material Plant Material (e.g., leaves, roots) homogenization Homogenization (e.g., cryogenic grinding) plant_material->homogenization extraction Solvent Extraction (e.g., methanol (B129727), ethyl acetate) homogenization->extraction purification Purification/Concentration (e.g., SPE) extraction->purification hplc HPLC-UV/DAD purification->hplc Purified Extract lcms LC-MS/MS purification->lcms Purified Extract gcms GC-MS (with derivatization) purification->gcms Purified Extract nmr NMR purification->nmr Purified Extract retention_time Retention Time Comparison hplc->retention_time lcms->retention_time fragmentation Fragmentation Pattern Analysis lcms->fragmentation gcms->retention_time spectral_match Spectral Library Matching gcms->spectral_match structural_elucidation 2D NMR Structural Elucidation nmr->structural_elucidation standard Commercial Standard standard->retention_time Reference standard->spectral_match Reference standard->fragmentation Reference standard->structural_elucidation Reference

Caption: General workflow for the identification of indole compounds in plant extracts.

Detailed Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

A robust sample preparation protocol is crucial to remove interfering matrix components and enrich the target analytes.

  • Homogenization : Flash-freeze plant tissue (50-100 mg fresh weight) in liquid nitrogen and grind to a fine powder.[3]

  • Extraction : Add 1 mL of extraction solvent (e.g., modified Bieleski solvent or 80% methanol) and an internal standard.[7] Vortex thoroughly and incubate on ice.

  • Centrifugation : Centrifuge at high speed (e.g., 13,000 x g) at 4°C to pellet debris.[4]

  • SPE Purification :

    • Condition a C18 SPE cartridge with methanol followed by water.[9]

    • Load the supernatant onto the cartridge.

    • Wash with a non-eluting solvent to remove polar impurities.

    • Elute the indole compounds with a suitable organic solvent (e.g., methanol or acetonitrile).

  • Drying and Reconstitution : Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a solvent compatible with the subsequent analytical method.[4]

Analytical Method: LC-MS/MS

LC-MS/MS is a highly sensitive and selective method for the quantification of plant hormones and related molecules.[4][6]

  • Liquid Chromatography (LC) :

    • Column : Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).[4]

    • Mobile Phase : A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile (B52724) or methanol with 0.1% formic acid (Solvent B).[4][9]

    • Flow Rate : 0.3 mL/min.[4]

  • Tandem Mass Spectrometry (MS/MS) :

    • Ionization Source : Electrospray ionization (ESI) in positive or negative mode.[4]

    • Scan Type : Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.[4]

    • Ion Transitions : Monitor specific precursor-to-product ion transitions for the target analyte and internal standard. For indole-3-carboxylic acid, a precursor ion of m/z 160 in negative mode has been reported.[10][11]

cluster_lc Liquid Chromatography cluster_ms Tandem Mass Spectrometry sample_injection Sample Injection lc_column C18 Column Separation sample_injection->lc_column elution Gradient Elution lc_column->elution esi Electrospray Ionization (ESI) elution->esi Eluted Analytes q1 Quadrupole 1 (Precursor Ion Selection) esi->q1 q2 Quadrupole 2 (Collision Cell - CID) q1->q2 q3 Quadrupole 3 (Product Ion Scan) q2->q3 detector Detector q3->detector data_analysis Data Analysis (Quantification & Confirmation) detector->data_analysis Signal

References

Efficacy of 1-methoxyindole-3-carboxylic Acid and Other TIR1 Antagonists: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the efficacy of 1-methoxyindole-3-carboxylic acid and other antagonists of the Transport Inhibitor Response 1 (TIR1) protein, a key receptor in the auxin signaling pathway. Due to the limited publicly available data on the specific TIR1 antagonistic activity of this compound, this guide broadens its scope to include a comparison of the broader class of indole-3-carboxylic acid derivatives against the well-characterized TIR1 antagonist, auxinole (B1665333).

The auxin signaling pathway plays a crucial role in plant growth and development, making TIR1 an attractive target for the development of novel herbicides and plant growth regulators. Understanding the comparative efficacy of different antagonists is vital for advancing research in this area.

Data Presentation: Comparative Efficacy of TIR1 Antagonists

Compound Class / Specific CompoundAssay TypeEndpoint MeasuredConcentrationObserved EffectReference
Auxinole DR5::GUS Reporter AssayInhibition of IAA-induced GUS expression20 µMComplete inhibition[1]
Root Gravitropism AssayInhibition of root gravitropic response5 µMComplete inhibition[1]
Indole-3-carboxylic Acid Derivatives (General) Petri Dish Herbicidal Activity AssayInhibition of root and shoot growth (Rape & Barnyard Grass)10 mg/L - 100 mg/L60-97% inhibition[2]
tert-butoxycarbonylaminohexyl-IAA In vitro pull-down assayBlocked IAA-enhanced TIR1-Aux/IAA interactionNot specifiedPotent antagonistic activity[2]
PEO-IAA DR5::GUS Reporter AssayInhibition of IAA-induced GUS expressionNot specifiedAntagonistic activity[3]

Note: Direct comparison of potency (e.g., via IC50 values from the same assay) between auxinole and the broader class of indole-3-carboxylic acid derivatives is challenging due to the different experimental setups and endpoints reported in the literature. However, the data suggests that auxinole is a highly potent antagonist, achieving complete inhibition of auxin responses at low micromolar concentrations. The herbicidal activity of some indole-3-carboxylic acid derivatives at mg/L concentrations also indicates significant biological activity related to the disruption of auxin signaling.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments cited in the study of TIR1 antagonists.

In Vitro TIR1-Aux/IAA Interaction Assay (Pull-Down Assay)

This assay is used to determine if a compound can inhibit the auxin-induced interaction between TIR1 and an Aux/IAA protein.

Materials:

  • Recombinant purified GST-tagged Aux/IAA protein (e.g., GST-IAA7)

  • Plant or insect cell extracts containing tagged TIR1 protein (e.g., TIR1-Myc)

  • Glutathione-sepharose beads

  • Binding buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol, 0.1% NP-40, protease inhibitors)

  • Wash buffer (Binding buffer with varying concentrations of auxin and/or antagonist)

  • Elution buffer (e.g., SDS-PAGE sample buffer)

  • Indole-3-acetic acid (IAA)

  • Test antagonist compounds (e.g., this compound, auxinole)

Procedure:

  • Immobilization of Aux/IAA: Incubate purified GST-Aux/IAA protein with glutathione-sepharose beads to immobilize the protein.

  • Binding Reaction: Add cell extract containing TIR1-Myc to the beads. Add IAA to induce the interaction, and the test antagonist at various concentrations.

  • Incubation: Incubate the mixture with gentle rotation at 4°C for 2-4 hours.

  • Washing: Pellet the beads by centrifugation and wash several times with wash buffer to remove non-specific binding. The composition of the wash buffer can be varied to assess the stability of the interaction in the presence of the antagonist.

  • Elution: Elute the bound proteins from the beads by adding elution buffer and boiling.

  • Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against the tags (e.g., anti-Myc for TIR1) to detect the amount of TIR1 that was pulled down with the Aux/IAA protein. A decrease in the amount of pulled-down TIR1 in the presence of the antagonist indicates inhibition of the interaction.

Auxin-Induced Degradation Assay

This cell-based assay assesses the ability of an antagonist to block the auxin-induced degradation of an Aux/IAA protein.

Materials:

  • Plant cell culture or seedlings expressing a reporter-tagged Aux/IAA protein (e.g., HS::AXR3NT-GUS).

  • Indole-3-acetic acid (IAA).

  • Test antagonist compounds.

  • Protein extraction buffer.

  • Reagents for Western blotting.

  • GUS activity assay reagents (if applicable).

Procedure:

  • Treatment: Treat the cells or seedlings with IAA in the presence or absence of the test antagonist at various concentrations.

  • Time Course: Collect samples at different time points after treatment.

  • Protein Extraction: Extract total protein from the samples.

  • Quantification: Determine the protein concentration for each sample.

  • Analysis:

    • Western Blot: Separate equal amounts of protein by SDS-PAGE and perform a Western blot using an antibody against the reporter tag (e.g., anti-GUS). A reduction in the degradation of the Aux/IAA protein in the presence of the antagonist will be observed as a stronger band compared to the IAA-only treatment.

    • GUS Activity Assay: If a GUS reporter is used, a quantitative GUS activity assay can be performed to measure the amount of remaining functional reporter protein.

Surface Plasmon Resonance (SPR) Assay

SPR provides real-time, label-free analysis of the binding kinetics between TIR1, Aux/IAA, and auxin or its antagonists.

Materials:

  • SPR instrument (e.g., Biacore).

  • Sensor chip (e.g., CM5).

  • Purified TIR1 protein.

  • Biotinylated peptide corresponding to the degron motif of an Aux/IAA protein (e.g., biotin-IAA7 degron).

  • Streptavidin.

  • Running buffer.

  • IAA and test antagonist compounds.

Procedure:

  • Chip Preparation: Immobilize streptavidin on the sensor chip surface.

  • Ligand Capture: Inject the biotinylated Aux/IAA degron peptide over the surface to be captured by the streptavidin.

  • Binding Analysis: Inject a mixture of purified TIR1 protein and IAA (to promote binding) over the chip surface. In competitive experiments, a fixed concentration of TIR1 and IAA is co-injected with varying concentrations of the antagonist.

  • Data Acquisition: The SPR instrument measures the change in the refractive index at the sensor surface, which is proportional to the mass of bound protein. This allows for the real-time monitoring of the association and dissociation of TIR1.

  • Data Analysis: The resulting sensorgrams are analyzed to determine the binding kinetics (kon, koff) and affinity (KD). An effective antagonist will reduce the binding of TIR1 to the Aux/IAA degron in the presence of auxin.

Mandatory Visualizations

TIR1 Signaling Pathway

TIR1_Signaling_Pathway cluster_nucleus Nucleus Auxin Auxin TIR1 TIR1 Auxin->TIR1 binds SCF SCF Complex TIR1->SCF part of Aux_IAA Aux/IAA Repressor SCF->Aux_IAA ubiquitinates ARF ARF Aux_IAA->ARF represses Proteasome 26S Proteasome Aux_IAA->Proteasome degraded by AuxRE Auxin Response Element ARF->AuxRE binds Gene_Expression Auxin-Responsive Gene Expression AuxRE->Gene_Expression activates Ub Antagonist TIR1 Antagonist (e.g., Auxinole) Antagonist->TIR1 blocks auxin binding

Caption: The TIR1 signaling pathway, illustrating auxin-mediated degradation of Aux/IAA repressors and the inhibitory action of TIR1 antagonists.

Experimental Workflow for TIR1 Antagonist Screening

Experimental_Workflow cluster_invitro In Vitro Assays cluster_incell Cell-Based Assays cluster_invivo In Planta / Whole Organism Assays A Compound Library (e.g., Indole-3-carboxylic acid derivatives) B Primary Screening: In Vitro TIR1-Aux/IAA Binding Assay (e.g., Pull-down, SPR) A->B C Identify Hits (Compounds that inhibit interaction) B->C D Secondary Screening: Determine IC50/Ki values C->D E Validate Hits in Cells: Auxin-Induced Degradation Assay D->E F Confirm blockage of Aux/IAA degradation E->F G Lead Compound Testing: Phenotypic Assays (e.g., Root growth, Gravitropism) F->G H Evaluate physiological effect and potency G->H

Caption: A generalized experimental workflow for the identification and characterization of novel TIR1 antagonists.

References

Investigating Polymorphs of 1-methoxyindole-3-carboxylic acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The solid-state properties of an active pharmaceutical ingredient (API) are critical to its performance and manufacturability. Polymorphism, the ability of a compound to exist in multiple crystalline forms, can significantly impact key parameters such as solubility, stability, and bioavailability. This guide provides a comparative framework for the investigation of polymorphs of 1-methoxyindole-3-carboxylic acid, a crucial step in its development as a potential therapeutic agent. While specific polymorphic forms of this compound are not yet publicly documented, this guide outlines the established experimental methodologies and data analysis required for their discovery and characterization, based on practices for analogous indole (B1671886) carboxylic acids and other pharmaceutical compounds.

Comparative Analysis of Hypothetical Polymorphs

A comprehensive polymorph screen aims to identify and characterize different crystalline forms. The data obtained allows for the selection of the optimal form for further development. Below is a table summarizing hypothetical data for two polymorphic forms (Form A and Form B) of this compound, illustrating the types of comparative data that are essential for decision-making.

PropertyForm A (Hypothetical)Form B (Hypothetical)Significance in Drug Development
Crystallographic Data
Crystal SystemMonoclinicOrthorhombicFundamental structural identification.
Space GroupP2₁/cPbcaDescribes the symmetry of the crystal lattice.
Unit Cell Dimensionsa = 10.1 Å, b = 5.2 Å, c = 15.8 Å, β = 95°a = 8.9 Å, b = 12.3 Å, c = 14.5 ÅInfluences crystal habit and packing.
Thermal Properties
Melting Point (DSC)185 °C (sharp endotherm)178 °C (sharp endotherm)Indicates relative thermodynamic stability at the melting point. A higher melting point often suggests greater stability.
Enthalpy of Fusion85 J/g75 J/gEnergy required to melt the solid; relates to lattice energy.
Spectroscopic Data
Key FT-IR Peaks (cm⁻¹)3300 (N-H), 1680 (C=O), 1250 (C-O)3350 (N-H), 1700 (C=O), 1265 (C-O)Differences in peak positions can indicate different hydrogen bonding environments and molecular conformations.
Key Raman Shifts (cm⁻¹)1620, 1580, 14501635, 1595, 1460Provides complementary vibrational information to FT-IR, sensitive to crystal lattice packing.
Physicochemical Properties
Aqueous Solubility (µg/mL)1525Critical for bioavailability; higher solubility often leads to better absorption.
Dissolution RateSlowerFasterImpacts the onset of therapeutic action.
Physical StabilityThermodynamically stable at room temperatureMetastable; converts to Form A over time or with stressCrucial for shelf-life and ensuring consistent product performance.

Experimental Protocols

The following are detailed methodologies for the key experiments required to identify and characterize polymorphs of this compound.

Polymorph Screening by Crystallization
  • Objective: To induce the formation of different polymorphic forms by varying crystallization conditions.

  • Methodology:

    • Solvent Selection: A diverse range of solvents with varying polarities, hydrogen bonding capabilities, and functional groups should be screened. Examples include methanol, ethanol, acetone, ethyl acetate, toluene, and water.

    • Crystallization Techniques:

      • Slow Evaporation: Saturated solutions of this compound in various solvents are allowed to evaporate slowly at different temperatures (e.g., ambient, 4 °C, 40 °C).

      • Cooling Crystallization: Saturated solutions at elevated temperatures are slowly cooled to induce crystallization. The cooling rate can be controlled to influence which polymorph nucleates.

      • Anti-Solvent Addition: An anti-solvent (in which the compound is poorly soluble) is added to a solution of the compound to induce precipitation. The rate of addition and the choice of anti-solvent can yield different forms.

      • Slurry Equilibration: A suspension of the solid in a solvent is stirred for an extended period (days to weeks) at a controlled temperature. This method can facilitate the conversion of a metastable form to a more stable one.

Characterization of Solid Forms
  • Powder X-ray Diffraction (PXRD):

    • Objective: To obtain a unique "fingerprint" for each crystalline form.

    • Methodology: A powdered sample is irradiated with monochromatic X-rays, and the diffraction pattern is recorded as a function of the scattering angle (2θ). Each polymorph will produce a distinct diffraction pattern.

  • Differential Scanning Calorimetry (DSC):

    • Objective: To determine the thermal properties, such as melting point and enthalpy of fusion, and to detect polymorphic transitions.

    • Methodology: A small amount of the sample is heated at a constant rate in a controlled atmosphere. The heat flow to or from the sample is measured relative to a reference. Endothermic events (like melting) and exothermic events (like crystallization or degradation) are recorded.

  • Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy:

    • Objective: To probe the vibrational modes of the molecules, which are sensitive to the local environment and intermolecular interactions.

    • Methodology:

      • FT-IR: The sample is exposed to infrared radiation, and the absorption is measured as a function of wavenumber. Differences in hydrogen bonding and conformation between polymorphs will result in shifts in the characteristic absorption bands.

      • Raman: The sample is irradiated with a monochromatic laser, and the scattered light is analyzed. Raman spectroscopy is particularly sensitive to non-polar bonds and can provide complementary information to FT-IR.

Visualizing the Polymorph Investigation Workflow

The following diagrams illustrate the logical flow of a polymorph investigation, from initial screening to the selection of a candidate form for development.

Polymorph_Screening_Workflow cluster_screening Polymorph Screening cluster_characterization Characterization cluster_analysis Data Analysis & Selection Start This compound (API) Crystallization Diverse Crystallization Conditions (Solvents, Temperatures, Methods) Start->Crystallization Solid_Forms Generation of Solid Forms Crystallization->Solid_Forms PXRD Powder X-ray Diffraction (PXRD) Solid_Forms->PXRD DSC Differential Scanning Calorimetry (DSC) Solid_Forms->DSC Spectroscopy FT-IR & Raman Spectroscopy Solid_Forms->Spectroscopy Identify_Polymorphs Identify Unique Polymorphs PXRD->Identify_Polymorphs DSC->Identify_Polymorphs Spectroscopy->Identify_Polymorphs Compare_Properties Compare Physicochemical Properties (Solubility, Stability, etc.) Identify_Polymorphs->Compare_Properties Select_Candidate Select Optimal Polymorph for Development Compare_Properties->Select_Candidate

Caption: Experimental workflow for polymorph screening and selection.

This workflow illustrates the systematic approach to identifying and characterizing different solid forms of an API. The process begins with broad screening under various crystallization conditions, followed by detailed characterization of the resulting solids to identify unique polymorphs. Finally, a comparative analysis of their properties leads to the selection of the most suitable form for drug development.

Thermodynamic_Kinetic_Relationship cluster_energy cluster_process E_meta Metastable Form (e.g., Form B) Higher Energy E_stable Stable Form (e.g., Form A) Lower Energy E_meta->E_stable Spontaneous Conversion Kinetic Kinetic Control (Rapid Crystallization) Favors Metastable Form Kinetic->E_meta  Lower Activation Energy Thermodynamic Thermodynamic Control (Slow Crystallization/Slurry) Favors Stable Form Thermodynamic->E_stable  Reaches Lowest Energy State

Caption: Relationship between thermodynamic and kinetic control in polymorph formation.

This diagram illustrates the energy relationship between a metastable and a stable polymorph. Kinetically controlled (rapid) crystallization may favor the formation of a higher-energy, metastable form due to a lower activation energy barrier. In contrast, thermodynamically controlled (slow) processes allow the system to reach its lowest energy state, resulting in the most stable polymorph. The metastable form has a tendency to convert to the stable form over time.

Safety Operating Guide

Proper Disposal of 1-Methoxyindole-3-carboxylic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible disposal of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step procedure for the proper disposal of 1-Methoxyindole-3-carboxylic acid, ensuring the safety of laboratory personnel and compliance with regulatory standards.

Due to the limited availability of a comprehensive Safety Data Sheet (SDS) with specific hazard classifications for this compound, this guidance is based on best practices for handling and disposing of structurally similar indole (B1671886) compounds.[1][2][3] It is imperative to treat this compound as potentially hazardous and to follow all institutional and local regulations for chemical waste management.

Immediate Safety and Handling Considerations

Before beginning any disposal procedure, ensure that all necessary personal protective equipment (PPE) is worn. All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3]

Personal Protective Equipment (PPE)

A standard level of personal protective equipment is recommended to prevent skin and eye contact and to avoid the inhalation of any dust or aerosols.[1]

Equipment Specification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile).
Body Protection Laboratory coat.
Respiratory Protection Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator may be necessary.

Step-by-Step Disposal Protocol

The primary principle for the disposal of this compound is to manage it as chemical waste through a licensed professional waste disposal service.[2] Do not discard this compound in the regular trash or pour it down the drain. [1][3]

Waste Segregation and Identification

Proper segregation is a critical first step.[3]

  • Waste Characterization: As a non-halogenated organic compound, this compound waste should be segregated with other non-halogenated organic waste.

  • Labeling: Designate a specific, leak-proof, and chemically compatible container for the waste. The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," the concentration, and appropriate hazard warnings.[2]

Waste Collection and Containerization
  • Solid Waste: Carefully transfer any unused solid this compound into the designated hazardous waste container using a clean spatula. Avoid creating dust.[3]

  • Contaminated Materials: Any items that have come into contact with the compound, such as gloves, weighing paper, and pipette tips, should be collected and placed in the same designated waste container.[1]

  • Solutions: If disposing of solutions containing this compound, collect them in a designated, sealed container for liquid chemical waste. Do not mix with incompatible solvents.

  • Container Capacity: Do not fill the waste container beyond 90% of its capacity to allow for expansion and prevent spills.

Decontamination of Labware
  • Rinsing: Reusable glassware should be triple-rinsed with a suitable solvent (e.g., acetone (B3395972) or ethanol).

  • Rinsate Collection: The first rinseate is considered hazardous and must be collected and added to the appropriate hazardous waste container. Subsequent rinses may be managed according to institutional protocols.

  • Final Cleaning: After decontamination, the glassware can be washed and reused.[3]

Storage and Disposal
  • Temporary Storage: Securely seal the hazardous waste container and store it in a designated, well-ventilated satellite accumulation area within the laboratory, away from incompatible materials.

  • Professional Disposal: Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.

Experimental Workflow for Disposal

The following diagram illustrates the logical steps for the proper disposal of this compound.

start Start: Disposal of This compound ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste: Non-Halogenated Organic ppe->segregate label_container Label a Designated Hazardous Waste Container segregate->label_container transfer_solid Transfer Solid Waste (Avoid Dust Generation) label_container->transfer_solid transfer_contaminated Collect Contaminated Labware and PPE transfer_solid->transfer_contaminated decontaminate Triple-Rinse Reusable Glassware transfer_contaminated->decontaminate collect_rinsate Collect First Rinseate as Hazardous Waste decontaminate->collect_rinsate store Securely Seal and Store Container in Designated Area collect_rinsate->store dispose Arrange for Professional Waste Disposal (EHS) store->dispose end End of Procedure dispose->end

Disposal Workflow for this compound

By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and building trust in laboratory operations. Always consult your institution's specific safety and waste disposal protocols.

References

Essential Safety and Logistics for Handling 1-Methoxyindole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides immediate, essential safety and logistical information for 1-Methoxyindole-3-carboxylic acid, including operational and disposal plans.

Disclaimer: The toxicological properties of this compound have not been fully investigated.[1][2] Therefore, it is crucial to handle this compound with care, adhering to stringent safety protocols.

I. Hazard Identification and Precautionary Measures

Operational Plan: Step-by-Step Handling Procedures

  • Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[3][4] Ensure that safety showers and eyewash stations are readily accessible.[4][5]

  • Personal Protective Equipment (PPE): The following PPE is mandatory when handling this compound.

PPE ComponentSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile or Neoprene).[2][6]To prevent skin contact.
Eye Protection Safety glasses with side shields or chemical safety goggles.[1][4]To protect eyes from splashes.
Face Protection Face shield.[4][7]Recommended in addition to goggles when there is a significant risk of splashing.
Body Protection Chemical-resistant lab coat or apron.[4][6]To protect clothing and skin from spills.
Respiratory Protection Use a NIOSH/MSHA approved respirator if handling large quantities or if dust/aerosols are generated.[6][8]To prevent inhalation of airborne particles.
  • Handling Practices:

    • Avoid contact with skin and eyes.[1][3]

    • Avoid the formation of dust and aerosols.[3]

    • Use non-sparking tools to prevent ignition.[3]

    • Wash hands thoroughly after handling.[5][8]

  • Storage: Store the compound in a tightly closed container in a dry, cool, and well-ventilated place.[1][3] Keep it away from incompatible materials such as strong oxidizing agents.[1][2]

II. Emergency Procedures

In the event of exposure or a spill, follow these procedures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[1][5]

  • Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing. Seek medical attention if irritation persists.[1][5]

  • Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration. Seek medical attention.[1][5]

  • Ingestion: Clean mouth with water and drink plenty of water afterward. Seek medical attention.[1][5]

  • Spills: For small spills, collect the material with a suitable absorbent and place it in a sealed container for disposal. For large spills, follow your institution's emergency spill response protocol.

III. Disposal Plan

All chemical waste must be disposed of in accordance with local, state, and federal regulations.

  • Waste Collection:

    • Collect waste this compound and any contaminated materials (e.g., gloves, absorbent pads) in a designated, properly labeled, and sealed hazardous waste container.

    • Concentrated acidic waste should be collected in its original container whenever possible.[9]

  • Container Rinsing:

    • The first rinse of any container that held this compound must be collected and disposed of as hazardous waste.[9]

    • For containers of highly toxic chemicals, the first three rinses must be collected as hazardous waste.[9] Given the unknown toxicity of this compound, a conservative approach is recommended.

  • Disposal Method:

    • Never dispose of this compound down the drain or in the regular trash.

    • Arrange for pickup and disposal by a licensed chemical waste management company.

Workflow for Handling and Disposal of this compound

prep_node Review SDS and Safety Protocols ppe_node Don Appropriate PPE: - Gloves - Goggles/Face Shield - Lab Coat handle_node Handle 1-Methoxyindole- 3-carboxylic acid prep_node->handle_node Proceed to Handling setup_node Work in a Fume Hood decon_node Decontaminate Work Area and Equipment handle_node->decon_node After Experiment waste_node Segregate and Collect Chemical Waste decon_node->waste_node Collect Waste dispose_node Dispose of Waste via Licensed Contractor waste_node->dispose_node Final Disposal remove_ppe_node Remove PPE dispose_node->remove_ppe_node Final Step

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Methoxyindole-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-Methoxyindole-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.